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  • Product: 2-(prop-2-yn-1-yl)morpholine hydrochloride
  • CAS: 2413898-90-3

Core Science & Biosynthesis

Foundational

Bifunctional Precision: The Chemical Structure, Properties, and Applications of 2-(prop-2-yn-1-yl)morpholine hydrochloride

Executive Summary In modern medicinal chemistry and bioconjugation, the demand for bifunctional building blocks that seamlessly integrate favorable pharmacokinetic properties with robust bioorthogonal reactivity has neve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, the demand for bifunctional building blocks that seamlessly integrate favorable pharmacokinetic properties with robust bioorthogonal reactivity has never been higher. 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) represents a highly specialized, dual-purpose scaffold. It combines the privileged morpholine pharmacophore—renowned for improving aqueous solubility and modulating target binding—with a terminal propargyl group, serving as a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical design, map its synthetic pathways, and provide self-validating experimental protocols for its deployment in drug discovery.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 2-(prop-2-yn-1-yl)morpholine hydrochloride is engineered for both stability and reactivity.

  • The Morpholine Core: Morpholine is a ubiquitous pharmacophore. The presence of the oxygen atom inductively lowers the basicity of the adjacent secondary amine (pKa ~8.3) compared to piperidine (pKa ~11.2). This specific pKa ensures the molecule is predominantly, but not entirely, protonated at physiological pH, striking an optimal balance between aqueous solubility and membrane permeability while minimizing off-target hERG toxicity [1].

  • The C2-Propargyl Substitution: Positioning the alkyne (-CH₂-C≡CH) at the 2-position (adjacent to the oxygen) introduces a chiral center. More importantly, it leaves the secondary nitrogen (N4) available for further functionalization or salt formation, while the terminal alkyne remains sterically unhindered for click chemistry.

The Causal Rationale for the Hydrochloride Salt

Why utilize the hydrochloride salt rather than the free base? Free base alkynyl amines are notoriously difficult to store long-term. The basic secondary amine can catalyze the oxidative degradation or polymerization of the terminal alkyne. By protonating the nitrogen to form the hydrochloride salt, the amine’s lone pair is sequestered. This prevents autocatalytic degradation, raises the melting point to yield a manageable, free-flowing crystalline solid (rather than a volatile oil), and prevents the absorption of atmospheric CO₂.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
CAS Registry Number 2413898-90-3Unique identifier for the HCl salt form.
Molecular Formula C₇H₁₂ClNOAccounts for the protonated morpholine and chloride counterion.
Molecular Weight 161.63 g/mol Low molecular weight ensures high atom economy in linker synthesis.
Base Molecular Weight 125.17 g/mol MW of the active free-base component.
LogP (Estimated) ~0.5 to 1.0Highly hydrophilic; ideal for PROTAC linkers to maintain solubility.
Physical State Crystalline SolidHCl salt formation ensures handling stability and precise weighing.

Synthetic Methodology: A Causality-Driven Approach

The synthesis of 2-(prop-2-yn-1-yl)morpholine hydrochloride requires orthogonal protection strategies to ensure the alkyne is installed without cross-reacting with the morpholine nitrogen. The most robust pathway begins with N-Boc-2-(hydroxymethyl)morpholine.

  • Activation (Tosylation): The primary alcohol is converted into a superior leaving group (tosylate) to facilitate nucleophilic attack.

  • Homologation (Alkynylation): A lithium acetylide ethylenediamine (EDA) complex is used to displace the tosylate. The EDA complex stabilizes the lithium acetylide, preventing the formation of unwanted allene byproducts.

  • Deprotection and Salt Formation: The addition of 4M HCl in dioxane serves a dual purpose: it cleaves the tert-butyloxycarbonyl (Boc) protecting group and simultaneously precipitates the product as the stable hydrochloride salt.

Synthesis A N-Boc-2-(hydroxymethyl) morpholine B Tosylation (TsCl, Et3N, DCM) A->B C N-Boc-2-(tosyloxymethyl) morpholine B->C D Alkynylation (Lithium acetylide EDA) C->D E N-Boc-2-(prop-2-yn-1-yl) morpholine D->E F Deprotection (4M HCl in Dioxane) E->F G 2-(prop-2-yn-1-yl)morpholine hydrochloride F->G

Synthetic workflow for 2-(prop-2-yn-1-yl)morpholine hydrochloride via tosylate intermediate.

Protocol 1: Self-Validating Deprotection Step
  • Procedure: Dissolve N-Boc-2-(prop-2-yn-1-yl)morpholine (1.0 eq) in anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane (5.0 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validating Mechanism: The addition of the acid will immediately trigger the evolution of CO₂ gas (effervescence) and isobutylene. This bubbling serves as a kinetic, visual indicator of the reaction's progress. The absolute cessation of gas evolution, coupled with the precipitation of a white solid, visually validates that the deprotection is complete and the hydrochloride salt has successfully formed.

Applications in Drug Discovery: The CuAAC Paradigm

The primary application of 2-(prop-2-yn-1-yl)morpholine hydrochloride is its utilization in [2]. This bioorthogonal reaction allows researchers to conjugate the morpholine pharmacophore to complex biological targets, PROTAC linkers, or fluorescent tags with near-perfect regioselectivity (yielding exclusively the 1,4-disubstituted 1,2,3-triazole).

The mechanism relies on the in-situ generation of Cu(I), which coordinates to the terminal alkyne, drastically lowering the pKa of the terminal proton. This facilitates the formation of a copper-acetylide complex, which then undergoes a stepwise cycloaddition with an organic azide [3].

CuAAC Alkyne 2-(prop-2-yn-1-yl)morpholine (Alkyne Donor) Catalyst CuSO4 / Sodium Ascorbate (Cu(I) Generation) Alkyne->Catalyst Mix in tBuOH/H2O Azide Azide-Functionalized Target (e.g., PROTAC Linker) Azide->Catalyst Mix in tBuOH/H2O Complex Copper-Acetylide Intermediate Catalyst->Complex Catalytic Cycle Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Complex->Product Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the morpholine alkyne.

Protocol 2: Self-Validating CuAAC Bioconjugation

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.

  • Preparation: In a 20 mL scintillation vial, dissolve the Azide-functionalized target (1.0 eq) and 2-(prop-2-yn-1-yl)morpholine hydrochloride (1.2 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration). Note: The basicity of the morpholine may require the addition of 1.2 eq of DIPEA to neutralize the HCl salt and free the alkyne for copper coordination.

  • Catalyst Introduction: Add CuSO₄·5H₂O (0.05 eq) as a 0.1 M aqueous solution. The reaction mixture will turn a distinct light blue , indicating the presence of Cu(II).

  • Reduction (The Validation Step): Add sodium ascorbate (0.25 eq) as a freshly prepared 0.5 M aqueous solution.

    • Self-Validation Checkpoint: Upon addition of the ascorbate, the solution must immediately transition from blue to colorless or pale yellow . This color shift is the definitive visual proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the solution remains blue or turns green, the ascorbate has oxidized prematurely, and the catalytic cycle will fail.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Quenching: Add an excess of EDTA (0.1 M aqueous) to chelate the copper. The solution will turn deep blue as the Cu-EDTA complex forms, validating successful catalyst sequestration and preventing downstream oxidative degradation of the product. Extract the triazole product with ethyl acetate.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . ResearchGate / Medicinal Chemistry Literature. URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides . National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic Chemistry Portal. URL:[Link]

Exploratory

Molecular weight and formula of 2-(prop-2-yn-1-yl)morpholine HCl

[1][2] Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Application in Drug Discovery Primary Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Application in Drug Discovery Primary Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

2-(Prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) is a specialized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and "Click" chemistry applications. Characterized by a saturated morpholine ring substituted at the C2 position with a propargyl (prop-2-yn-1-yl) group, this compound serves as a versatile amine scaffold. The terminal alkyne moiety provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid generation of triazole-linked libraries or the conjugation of the morpholine pharmacophore to macromolecular carriers.

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound, providing researchers with the data necessary to integrate it into high-throughput screening and lead optimization campaigns.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The compound exists as a hydrochloride salt to ensure stability and water solubility, facilitating its use in aqueous reaction media common in biological assays.

Key Identifiers
PropertyData
Chemical Name 2-(Prop-2-yn-1-yl)morpholine hydrochloride
Synonyms 2-Propargylmorpholine HCl; 2-(2-Propynyl)morpholine hydrochloride
CAS Number (Salt) 2413898-90-3
CAS Number (Free Base) 1710761-54-8
Molecular Formula C₇H₁₁NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 161.63 g/mol (Salt); 125.17 g/mol (Free Base)
MDL Number MFCD31446782 (Representative)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Structural Analysis

The molecule features a chiral center at the C2 position of the morpholine ring. While often supplied as a racemic mixture for library synthesis, enantiopure forms (R or S) are critical for final lead optimization to probe the stereochemical preferences of target binding pockets.

  • Core Scaffold: Morpholine (1,4-oxazinane).[2][8][9][7]

  • Functional Handle: Propargyl group (-CH₂-C≡CH) attached at C2.

  • Basicity: The secondary amine (N4) is basic (pKa ~8.3–8.5 typical for morpholines), forming a stable hydrochloride salt.

Synthetic Methodologies

The synthesis of 2-substituted morpholines, particularly those with unsaturated side chains, requires strategies that avoid ring opening or polymerization of the alkyne. Two primary routes are established in the literature: Directed Lithiation (Route A) and Cyclization of Amino-Alcohols (Route B).

Route A: Directed Lithiation (High Precision)

This method allows for the direct introduction of the propargyl group onto the pre-formed morpholine ring using N-Boc protection to direct lithiation to the C2 position.

Protocol:

  • Protection: Morpholine is protected with a Boc group (tert-butyloxycarbonyl).

  • Lithiation: Treatment with sec-Butyllithium (s-BuLi) and TMEDA at -78°C generates the dipole-stabilized C2-lithio species.

  • Alkylation: Addition of propargyl bromide (or an equivalent electrophile like propargyl tosylate) introduces the alkyne.

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the Boc group and precipitates the hydrochloride salt.

Route B: Intramolecular Cyclization (Scale-Up)

For larger batches, building the ring is often more cost-effective. This involves the cyclization of a linear precursor containing the alkyne.

Protocol:

  • Precursor Assembly: Reaction of 1-amino-4-pentyn-2-ol with chloroacetyl chloride (or similar 2-carbon synthon).

  • Reduction/Cyclization: Base-mediated ring closure followed by reduction of the amide carbonyl (if present) to the amine.

Visualization of Synthetic Pathways

Synthesis Start N-Boc Morpholine Lithio 2-Lithio Intermediate (-78°C) Start->Lithio Deprotonation Alkylated 2-Propargyl-N-Boc Morpholine Lithio->Alkylated Electrophilic Trapping Final 2-(Prop-2-yn-1-yl) morpholine HCl Alkylated->Final Deprotection Reagent1 s-BuLi / TMEDA Reagent1->Start Reagent2 Propargyl Bromide Reagent3 HCl / Dioxane

Figure 1: Directed lithiation strategy for the synthesis of 2-(prop-2-yn-1-yl)morpholine HCl via C2-functionalization.

Analytical Characterization Standards

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Protons: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺).

    • Alkyne Proton: Triplet at δ ~2.8–3.0 ppm (J ~2.6 Hz).

    • Propargyl CH₂: Multiplet at δ 2.4–2.6 ppm.

    • Morpholine Ring: Complex multiplets between δ 2.8–4.0 ppm corresponding to the 7 ring protons. The C2-H will appear as a distinct multiplet due to the substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]⁺ peak at m/z 126.09 (Free base mass + 1).

  • Purity: >95% by HPLC area integration (210 nm or 254 nm, though absorbance is low; ELSD is recommended).

Applications in Drug Discovery[12][13][14]

Click Chemistry (CuAAC)

The terminal alkyne is the defining feature of this molecule, making it a "Click-ready" building block. It reacts with organic azides in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles. This reaction is:

  • Bioorthogonal: Compatible with various functional groups.

  • High Yielding: Near-quantitative conversion.

  • Rigid Linker: The resulting triazole mimics amide bonds but is resistant to metabolic cleavage.

Fragment-Based Drug Discovery (FBDD)

Morpholine is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). It improves water solubility and metabolic stability.

  • Strategy: 2-(Prop-2-yn-1-yl)morpholine serves as a fragment that can be "grown" via the alkyne handle or the secondary amine.

  • Vector Exploration: The C2-substitution vector accesses different chemical space compared to the more common N-substitution or C3-substitution.

Application Workflow Diagram

Applications cluster_Click Click Chemistry (CuAAC) cluster_MedChem Medicinal Chemistry Compound 2-(Prop-2-yn-1-yl) morpholine HCl Triazole Triazole-Linked Conjugate Compound->Triazole + Cu(I) Catalyst Amidation Amide Coupling (via NH) Compound->Amidation R-COOH / HATU Azide Target Scaffold-N3 (Azide) Azide->Triazole Lead Solubility-Enhanced Lead Compound Amidation->Lead

Figure 2: Dual-functional utility in library synthesis (via Alkyne) and lead optimization (via Amine).

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.

  • Stability: The terminal alkyne is generally stable but should be kept away from strong bases to avoid polymerization or isomerization to the internal alkyne (allene formation).

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Sigma-Aldrich. 2-(prop-2-yn-1-yl)morpholine hydrochloride Product Detail.Link (Verified CAS: 2413898-90-3).

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117. Link (Foundational method for C2-lithiation of morpholines).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link (Methodology for Alkyne utilization).

  • PubChem. Compound Summary: 2-(prop-2-yn-1-yl)morpholine hydrochloride.[10] National Library of Medicine. Link (Chemical property verification).

Sources

Foundational

Solubility of 2-(prop-2-yn-1-yl)morpholine hydrochloride in water vs DMSO

An In-Depth Technical Guide to the Solubility of 2-(prop-2-yn-1-yl)morpholine Hydrochloride in Water vs. DMSO Foreword: Solubility as a Cornerstone of Drug Discovery In the landscape of drug development, the journey from...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(prop-2-yn-1-yl)morpholine Hydrochloride in Water vs. DMSO

Foreword: Solubility as a Cornerstone of Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental, yet often underestimated, of these hurdles is solubility.[1][2] A compound's ability to dissolve in a solvent dictates its behavior in virtually every subsequent experimental stage, from initial high-throughput screening (HTS) to final formulation. Poor aqueous solubility is a primary contributor to low bioavailability, erratic dosing responses, and, ultimately, clinical failure.[3][4] It is estimated that up to 40% of approved drugs and as many as 90% of compounds in the development pipeline are poorly soluble, making a thorough understanding of this property indispensable.[1]

This guide provides a detailed technical examination of the solubility of a specific molecule, 2-(prop-2-yn-1-yl)morpholine hydrochloride, comparing its behavior in two of the most critical solvents in pharmaceutical research: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the workhorse of in vitro screening.[5][6] By dissecting the theoretical underpinnings and providing robust experimental protocols, this document aims to equip researchers with the insights needed to make informed decisions and anticipate challenges in their own development programs.

Compound and Solvent Profile

A molecule's solubility is not an intrinsic constant but rather the result of a complex interplay between its own physicochemical properties and those of the solvent.

Subject Molecule: 2-(prop-2-yn-1-yl)morpholine hydrochloride

This compound is a substituted morpholine derivative. To predict its solubility, we must first understand its constituent parts and overall properties.

  • Morpholine Ring: A six-membered heterocycle containing both an ether (-O-) and a secondary amine (-NH-) functional group.[7][8] This structure imparts polarity and the capacity for hydrogen bonding. The ether oxygen can act as a hydrogen bond acceptor, while the amine can act as both a donor and an acceptor.[8]

  • Propargyl Group (prop-2-yn-1-yl): A three-carbon alkyne substituent. This group is predominantly nonpolar and hydrophobic, which will tend to decrease aqueous solubility.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the basic nitrogen of the morpholine ring is protonated (R₂NH₂⁺) with a chloride counter-ion (Cl⁻). This ionic character is the single most dominant factor influencing its aqueous solubility.

The structure of 2-(prop-2-yn-1-yl)morpholine hydrochloride is visualized below, highlighting its key functional domains.

Caption: Chemical structure of 2-(prop-2-yn-1-yl)morpholine hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂ClNODerived
Molecular Weight161.63 g/mol Derived
Predicted XlogP (free base)0.1[9]
Hydrogen Bond Donors (as salt)2 (on N⁺)Calculated
Hydrogen Bond Acceptors1 (on O)Calculated
Formal Charge0 (as salt)Calculated
The Solvents: A Tale of Two Polarities
  • Water (H₂O): A highly polar, protic solvent. Its ability to form extensive hydrogen bond networks and its high dielectric constant make it an excellent solvent for ionic and highly polar compounds. In a biological context, aqueous solubility is a prerequisite for absorption and distribution.[4][10]

  • Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent.[5] DMSO is a powerful and versatile solvent, capable of dissolving both polar and nonpolar compounds, which is why it is nearly universal for creating stock solutions in drug discovery.[5][6] Its large dipole moment effectively solvates cations, while the sterically hindered, non-acidic nature of its protons means it does not act as a hydrogen bond donor.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a useful starting point. Solubility is maximized when the intermolecular forces between solute and solvent molecules are similar to those within the pure substances.

Solubility in Water: The Power of Ion-Dipole Interactions

For an ionic compound like 2-(prop-2-yn-1-yl)morpholine hydrochloride, dissolution in water is an energetically favorable process driven by several factors:

  • Lattice Energy Overcome: Energy is required to break the ionic bonds holding the morpholinium cations and chloride anions together in the crystal lattice.

  • Solvent Reorganization: Energy is needed to disrupt the existing hydrogen bond network of water to create a cavity for the solute.

  • Solvation/Hydration: Strong, favorable ion-dipole interactions form between the water dipoles and the ions. The partial negative charge on the oxygen of water molecules surrounds the positively charged morpholinium ion (R₂NH₂⁺), while the partial positive charges on the hydrogens of water surround the chloride anion (Cl⁻). This hydration process releases significant energy.

Given the presence of the formal positive charge on the nitrogen and the negative charge on the chloride ion, 2-(prop-2-yn-1-yl)morpholine hydrochloride is expected to be highly soluble in water . The energy released during hydration is anticipated to be more than sufficient to overcome the lattice energy and the disruption of water's hydrogen bonds.

Solubility in DMSO: A Universal Solvent

DMSO's efficacy as a solvent stems from its highly polar S=O bond and its aprotic nature.[5][11]

  • Cation Solvation: The negatively polarized oxygen atom of the sulfoxide group is an excellent electron donor and effectively solvates the morpholinium cation.

  • Anion Solvation: As an aprotic solvent, DMSO is less effective at solvating small anions like chloride compared to water. However, its high dielectric constant still reduces the electrostatic attraction between the cation and anion, facilitating dissolution.

  • Dispersion Forces: The methyl groups and the propargyl substituent of the solute can interact favorably with the methyl groups of DMSO via London dispersion forces.

Because DMSO can effectively solvate the ionic portion of the molecule while also interacting favorably with its nonpolar components, 2-(prop-2-yn-1-yl)morpholine hydrochloride is also expected to be highly soluble in DMSO .[5] This is a key reason why DMSO is used to prepare concentrated stock solutions for subsequent dilution into aqueous buffers for biological assays.[12][13]

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. Two primary types of solubility are measured in drug development: thermodynamic and kinetic.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the "gold standard".[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound over an extended period.

  • Preparation: Add an excess amount of solid 2-(prop-2-yn-1-yl)morpholine hydrochloride (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) in a glass vial. The key is to ensure undissolved solid remains visible.[16]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient time, typically 24-48 hours, to ensure equilibrium is reached.[14][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This is most effectively done by centrifuging the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the solid.

  • Sample Collection: Carefully remove a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

  • Calculation: Determine the original concentration in the saturated solution by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[18][19] This method is not a measure of true equilibrium but is invaluable in early discovery as it mimics the conditions of many in vitro assays and flags compounds that may precipitate upon testing.[20] A common method is turbidimetric analysis.

  • Stock Solution: Prepare a high-concentration stock solution of 2-(prop-2-yn-1-yl)morpholine hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: In a separate clear 96-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Induction: Rapidly transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low (typically 1-2%) to minimize its solubilizing effect.[13]

  • Incubation & Measurement: Mix the plate and incubate for a set period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control wells.

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Discussion and Comparative Analysis

Based on the molecular structure and the principles of solvation, a clear distinction in solubility behavior can be predicted and rationalized.

Table 2: Comparative Solubility Analysis of 2-(prop-2-yn-1-yl)morpholine hydrochloride

SolventPredicted SolubilityPrimary Driving ForceLimiting Factors
Water Very High Strong ion-dipole interactions between H₂O and the R₂NH₂⁺Cl⁻ salt. Hydrogen bonding with the ether oxygen.The nonpolar propargyl group provides a minor hydrophobic contribution that slightly opposes dissolution.
DMSO Very High Strong dipole-dipole interactions, particularly between the sulfoxide oxygen and the morpholinium cation.Less effective solvation of the chloride anion compared to water.

The key takeaway is that the hydrochloride salt form dominates the solubility profile. The conversion of the neutral amine to a charged ammonium salt drastically increases its affinity for polar solvents. While the propargyl group adds some lipophilicity, its effect is likely to be minimal in the face of the powerful ionic interactions.

For researchers, this means that preparing aqueous solutions for biological assays should be straightforward. However, the "common ion effect" should be considered.[21] If the aqueous medium already contains a high concentration of chloride ions (e.g., in certain cell culture media), the solubility of the hydrochloride salt may be slightly suppressed.[21]

Conclusion and Practical Implications

The analysis of 2-(prop-2-yn-1-yl)morpholine hydrochloride provides a clear illustration of fundamental solubility principles in drug development.

  • High Aqueous Solubility is Predicted: The hydrochloride salt form ensures that the compound should be readily soluble in water, which is highly advantageous for administration, formulation, and achieving therapeutic concentrations in vivo.[3]

  • DMSO as an Ideal Stock Solvent: The compound's high solubility in DMSO confirms DMSO's role as an excellent "universal solvent" for creating concentrated stock solutions for screening campaigns.[5][6]

  • Experimental Verification is Non-Negotiable: While theoretical predictions are strong, they must always be confirmed experimentally. The shake-flask method will provide the definitive thermodynamic solubility for formulation science, while a kinetic assay will confirm its behavior under high-throughput screening conditions.

Ultimately, a comprehensive understanding of a compound's solubility in both aqueous and organic solvents is not merely an academic exercise; it is a critical, data-driven step that informs experimental design, mitigates risk, and accelerates the entire drug development pipeline.[1][2]

References

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • AZoLifeSciences. (2021, February 01). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • AntBio. (2026, January 13). DMSO (Dimethyl Sulfoxide): The "Universal Solvent" Powering Innovation. [Link]

  • BMG LABTECH. (2023, April 06). Drug solubility: why testing early matters in HTS. [Link]

  • International Journal of Novel Research and Development. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. [Link]

  • Elpida Science. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Protocols.io. (2024, December 09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubChem. 2-(Propan-2-yl)morpholine. [Link]

  • PubChemLite. 2-(prop-2-yn-1-yl)morpholine hydrochloride. [Link]

  • National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • S-cool. solubility rules of salts. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • R&D Chemicals. Morpholine. [Link]

  • Moshang Chemical. 2-(prop-2-yn-1-yl)morpholine hydrochloride. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • V.I. Vernadsky Crimean Federal University. (2020). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]

  • LookChem. MORPHOLINE. [Link]

  • Wikipedia. Morpholine. [Link]

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

  • PubChem. Morpholine. [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

  • PubChem. 1-(Morpholin-4-yl)prop-2-yn-1-one. [Link]

Sources

Exploratory

2-(prop-2-yn-1-yl)morpholine hydrochloride CAS number and safety data sheet

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD) and "Click" Chemistry Applications Executive Summary 2-(Prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) is a high-value heterocyclic building block d...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD) and "Click" Chemistry Applications

Executive Summary

2-(Prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) is a high-value heterocyclic building block distinguished by its C2-substituted morpholine core . Unlike its common N-substituted isomer (4-propargylmorpholine), this compound retains a secondary amine functionality, allowing for orthogonal functionalization.

The presence of a terminal alkyne (propargyl group) at the C2 position renders this scaffold a "privileged structure" in medicinal chemistry. It serves as a dual-purpose motif:

  • Pharmacophore: The morpholine ring improves aqueous solubility and metabolic stability.[1]

  • Bioorthogonal Handle: The alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for PROTAC® linker design , fragment-based screening , and diversity-oriented synthesis (DOS) .

This guide provides a rigorous technical analysis of the compound's properties, synthesis, safety protocols, and application in high-throughput drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Note on Isomerism: It is critical to distinguish this compound from 4-(prop-2-yn-1-yl)morpholine (N-propargyl). The C2-substitution pattern of the subject compound preserves the nucleophilic nitrogen, offering superior synthetic versatility.

PropertySpecification
IUPAC Name 2-(Prop-2-yn-1-yl)morpholine hydrochloride
CAS Number 2413898-90-3 (HCl Salt)
Molecular Formula C₇H₁₁NO · HCl
Molecular Weight 161.63 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity Hygroscopic (Store under Desiccant)
pKa (Predicted) ~8.4 (Secondary Amine)
Melting Point >150 °C (Decomposition likely)
Structural Visualization

The structure features a saturated morpholine ring with a propargyl group attached to the carbon adjacent to the oxygen (C2 position), protonated at the nitrogen.

Safety Data Sheet (SDS) Analysis & Handling

Hazard Classification (GHS-Predicted): While specific toxicological data for this isomer is limited, "Read-Across" methodology from morpholine and propargyl derivatives dictates the following precautions.

Core Hazards
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.[2]

  • Corrosivity Warning: The free base is likely corrosive; the hydrochloride salt mitigates volatility but remains an irritant.

Handling Protocols
  • Engineering Controls: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to alkyne reactivity), safety goggles, and lab coat.

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The terminal alkyne is stable but can degrade under prolonged oxidative stress.

    • Incompatibility: Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in basic conditions (risk of acetylide formation).

Synthesis & Manufacturing

The synthesis of C2-substituted morpholines is synthetically more demanding than N-substitution. Below is a Medicinal Chemistry Route designed for high fidelity and enantiomeric control (if starting with chiral reagents).

Method: Directed Lithiation of N-Boc-Morpholine

This route utilizes the "Beak-Lee" lithiation strategy to install the propargyl group directly at the C2 position.

Step-by-Step Protocol:
  • Protection: Start with N-Boc-morpholine .

  • Lithiation:

    • Dissolve N-Boc-morpholine in anhydrous THF.

    • Cool to -78 °C .

    • Add sec-Butyllithium (1.1 eq) dropwise.

    • Add TMEDA (Tetramethylethylenediamine) to stabilize the lithiated intermediate. Stir for 30 mins.

  • Alkylation:

    • Add Propargyl Bromide (1.2 eq) (80% in toluene) slowly to the lithiated species.

    • Allow the reaction to warm to 0 °C over 2 hours.

  • Deprotection & Salt Formation:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Treat the crude N-Boc-2-propargylmorpholine with 4M HCl in Dioxane .

    • Precipitate the product with diethyl ether to yield 2-(prop-2-yn-1-yl)morpholine hydrochloride .

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-Morpholine Lithiation Lithiated Intermediate (-78°C, sec-BuLi/TMEDA) Start->Lithiation C2-Lithiation Alkylation N-Boc-2-Propargyl Morpholine Lithiation->Alkylation Propargyl Bromide (Electrophilic Attack) Deprotection HCl/Dioxane Deprotection Alkylation->Deprotection Acid Hydrolysis Product 2-(Prop-2-yn-1-yl) morpholine HCl Deprotection->Product Precipitation

Caption: Directed C2-functionalization pathway via lithiation-alkylation sequence.

Applications in Drug Discovery[1][6][7][8][9][10]

This compound is a bifunctional linker and pharmacophore . Its primary utility lies in connecting the morpholine "warhead" to other ligands via the alkyne handle.

A. Fragment-Based Drug Discovery (FBDD)
  • Mechanism: The morpholine ring binds to the hinge region of kinases (forming H-bonds via the ether oxygen).

  • Expansion: The propargyl group points towards the solvent front, allowing "click" conjugation with azide-tagged libraries to probe adjacent binding pockets.

B. PROTAC® Linker Synthesis
  • Utility: The secondary amine is acylated to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Click Reaction: The alkyne is clicked to a Target Protein Ligand.

  • Advantage: The morpholine ring acts as a rigid, solubility-enhancing spacer, reducing the "greasiness" (lipophilicity) of the PROTAC molecule.

"Click" Chemistry Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for utilizing this scaffold.

ClickChemistry Scaffold 2-(Prop-2-yn-1-yl)morpholine (Alkyne Component) Catalyst Cu(I) Catalyst (Ascorbate/CuSO4) Scaffold->Catalyst Azide Azide-Tagged Biomolecule/Fragment Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Product Catalyst->Triazole [3+2] Cycloaddition

Caption: CuAAC reaction pathway utilizing the terminal alkyne of the morpholine scaffold.

Analytical Quality Control

To ensure the integrity of experimental results, the following QC parameters must be met:

  • ¹H NMR (DMSO-d₆):

    • Diagnostic triplet/multiplet for the terminal alkyne proton (~2.8–3.0 ppm).

    • Multiplets for the morpholine ring protons (3.0–4.0 ppm).

    • Broad singlet for the NH₂⁺ protons (~9.0–9.5 ppm).

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 126.09 m/z (Free base mass + H).

    • Confirm absence of N-propargyl impurity (which has identical mass but distinct retention time).

  • Chloride Content Titration:

    • Verify stoichiometry (should be ~1.0 eq HCl). Excess acid can affect biological assays.

References

  • PubChem. (2025).[3][2] 2-(prop-2-yn-1-yl)morpholine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Molaid Chemicals. (2024). Chemical Datasheet: 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS 2413898-90-3). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Morpholines: Recent Literature and Protocols. [Link]

Sources

Foundational

Escaping Flatland: The Strategic Role of 2-Substituted Morpholine Derivatives in Modern Medicinal Chemistry

In my tenure overseeing lead optimization campaigns, I have frequently leveraged the morpholine ring to rescue compounds suffering from poor pharmacokinetic profiles. The morpholine heterocycle—a six-membered ring contai...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Lead Optimization & Synthetic Methodologies

In my tenure overseeing lead optimization campaigns, I have frequently leveraged the morpholine ring to rescue compounds suffering from poor pharmacokinetic profiles. The morpholine heterocycle—a six-membered ring containing opposing oxygen and nitrogen atoms—is a classic "privileged scaffold"[1]. However, the strategic installation of a 2-substituted morpholine is not merely a structural tweak; it is a profound physicochemical intervention.

This whitepaper explores the causality behind selecting 2-substituted morpholines, their mechanistic role in target binding, and a self-validating synthetic protocol for their construction.

The Physicochemical Causality: Why the 2-Position?

Unsubstituted morpholines are highly symmetrical. While they offer excellent aqueous solubility due to the basic nitrogen (pKa ~ 8.3), their flat, symmetrical nature can sometimes lead to promiscuous target binding and rapid metabolic clearance.

By introducing a substituent at the C2 position (adjacent to the oxygen atom), we fundamentally alter the molecule's trajectory:

  • Increased sp3 Character (Fsp3): 2-substitution breaks symmetry and introduces a chiral center. This forces the scaffold out of "flatland," increasing its three-dimensionality. Higher Fsp3 correlates strongly with improved clinical success rates due to enhanced target specificity and reduced off-target toxicity.

  • Steric Shielding: A bulky group at the 2-position sterically hinders the adjacent ether oxygen, modulating its hydrogen-bond accepting capacity and protecting the ring from rapid oxidative metabolism by CYP450 enzymes[2].

  • Favorable BBB Penetration: The balance of the hydrophilic heteroatoms and the lipophilic 2-substituent creates an ideal partition coefficient (LogP), making 2-substituted morpholines exceptionally adept at crossing the Blood-Brain Barrier (BBB)[3].

Mechanistic Role in Target Binding

Central Nervous System (CNS) Therapeutics

The ability of 2-substituted morpholines to penetrate the CNS has led to blockbuster therapeutics. For instance, Reboxetine , an antidepressant, utilizes a 2-substituted morpholine core to selectively inhibit norepinephrine reuptake (NRI). Similarly, Aprepitant , a 2,3-disubstituted morpholine, acts as a potent NK1 receptor antagonist to prevent chemotherapy-induced nausea and vomiting (CINV)[4]. The morpholine ring acts as a central scaffold that directs three interacting pharmacophore arms into the exact geometry required by the NK1 receptor pocket.

Oncology: PI3K/mTOR Kinase Inhibition

In targeted oncology, morpholine derivatives are the gold standard for PI3K and mTOR kinase inhibitors[5]. The causality here is strictly structural: the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of a valine residue located in the highly conserved hinge region of the kinase domain.

PI3K_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 Secondary Messenger PI3K->PIP3 Phosphorylates AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Morpholine 2-Substituted Morpholine Morpholine->PI3K H-bond at hinge Morpholine->mTOR Dual inhibition

PI3K/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Quantitative Performance of Morpholine Scaffolds

To illustrate the potency of this privileged scaffold, the following table summarizes the binding affinities of key morpholine-containing therapeutics and preclinical leads[5].

Compound / InhibitorTarget / PathwayMorpholine SubstitutionIC50 / Ki ActivityClinical / Research Status
Reboxetine NRI (Norepinephrine)2-substituted8.1 nMApproved (Antidepressant)
Aprepitant NK1 Receptor2,3-disubstituted0.1 nMApproved (Antiemetic)
Compound A mTORC-substituent< 1.0 nMPreclinical Lead
Compound B PI3Kα / mTORC-substituent2.0 / 5.0 nMPreclinical Lead
BIRB 796 p38α MAPKN-substituent0.1 nMClinical Evaluation

Experimental Protocol: Metal-Free One-Pot Synthesis

Historically, synthesizing 2-substituted morpholines required heavy transition metal catalysts (like Cu or Pd), which introduced the risk of toxic metal carryover in late-stage Active Pharmaceutical Ingredient (API) synthesis.

The Self-Validating Workflow

Every robust protocol must be a self-validating system. In this workflow, the critical failure point is premature base addition, which causes unreacted aziridine to degrade into complex polymeric mixtures. By mandating a strict Thin Layer Chromatography (TLC) checkpoint before the addition of KOH, the protocol self-corrects: the cyclization phase cannot mathematically begin until the SN2 ring-opening is quantitatively complete.

SynthWorkflow Start Aziridine + Haloalcohol Oxidant Add (NH4)2S2O8 (Oxidant) Start->Oxidant Intermediate Haloalkoxy Amine Oxidant->Intermediate SN2 Ring Opening Validation1 TLC Validation (Ensure full conversion) Intermediate->Validation1 Base Add KOH in THF Validation1->Base If complete Product 2-Substituted Morpholine Base->Product Cyclization

Workflow for the metal-free one-pot synthesis of 2-substituted morpholines.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Charge a 10 mL round bottom flask equipped with a magnetic stirring bar with the chosen aziridine (0.3 mmol, 1 equiv) and (NH4)2S2O8 (137 mg, 0.6 mmol, 2 equiv).

  • Add the target haloalcohol (10 equiv).

  • Causality: The haloalcohol acts as both the nucleophile and the solvent. The ammonium persulfate acts as a mild, water-soluble oxidant, facilitating a radical cation intermediate pathway that drives the SN2 attack by the haloalcohol.

Step 2: SN2 Ring Opening & In-Process Validation

  • Stir the mixture at room temperature.

  • Self-Validating Step: Monitor the reaction strictly via TLC. Do not proceed until the aziridine starting material has completely disappeared. This ensures the quantitative formation of the haloalkoxy amine intermediate.

Step 3: Intramolecular Cyclization

  • Once TLC confirms complete conversion, add 5.0 mL of Tetrahydrofuran (THF) followed by excess KOH (12 equiv) directly to the reaction mixture.

  • Causality: The KOH neutralizes the acidic byproducts and provides the highly basic environment necessary to deprotonate the amine, driving the intramolecular SN2 cyclization of the haloalkoxy amine into the closed morpholine ring.

Step 4: Isolation & Final Validation

  • Stir at room temperature until cyclization is complete (monitored by TLC). Quench, extract with ethyl acetate, and purify via silica gel column chromatography.

  • Self-Validating Step: Confirm the 2-substitution regiochemistry and enantiomeric purity using 1H-NMR and chiral HPLC. The distinct chemical shift of the C2 proton (typically deshielded due to its proximity to the ether oxygen) provides definitive proof of successful ring closure.

Conclusion

The 2-substituted morpholine is far more than a simple solubilizing group. By breaking the symmetry of the parent heterocycle, medicinal chemists can access a privileged, three-dimensional scaffold that offers exquisite control over target affinity (via hinge-region hydrogen bonding), metabolic stability, and CNS penetration. When coupled with scalable, metal-free synthetic methodologies, 2-substituted morpholines remain one of the most reliable tools in the drug developer's arsenal.

References

  • Title : Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Source : Medicinal Research Reviews URL :[Link]

  • Title : Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines Source : Beilstein Journal of Organic Chemistry (via PubMed Central) URL :[Link]

  • Title : Occurrence of Morpholine in Central Nervous System Drug Discovery Source : ACS Chemical Neuroscience URL :[Link]

Sources

Exploratory

Regioisomeric Divergence: A Technical Analysis of N-Propargyl vs. 2-Propargyl Morpholine

Executive Summary The Strategic Selection of Morpholine Vectors in Lead Optimization In medicinal chemistry and industrial materials science, the morpholine ring is a privileged scaffold, valued for its ability to modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Selection of Morpholine Vectors in Lead Optimization

In medicinal chemistry and industrial materials science, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity (


), solubility, and metabolic stability.[1] However, the decision to functionalize at the nitrogen (N-position) versus the carbon framework (C2-position) is rarely trivial. It represents a bifurcation in synthetic strategy and physicochemical outcome.

This guide analyzes the technical divergence between N-propargyl morpholine (4-(prop-2-yn-1-yl)morpholine) and 2-propargyl morpholine (2-(prop-2-yn-1-yl)morpholine). While the former acts as a standard tertiary amine "cap" or click-chemistry handle, the latter serves as a bifunctional "core" that preserves the secondary amine for further elaboration. This distinction dictates their utility in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and corrosion inhibition.

Part 1: Structural & Electronic Properties

The fundamental difference lies in the topology of the propargyl group's attachment and the resulting electronic environment of the nitrogen atom.

Comparative Physicochemical Profile
FeatureN-Propargyl Morpholine 2-Propargyl Morpholine
Structure Tertiary AmineSecondary Amine
Chirality AchiralChiral (C2 center)
Basicity (

)
~7.4 - 7.8 (Est.)*~8.2 - 8.4 (Est.)**
H-Bonding Acceptor only (N & O)Donor (NH) & Acceptor (N & O)
Vector Geometry Linear extension from NOrthogonal branching from C-ring
Metabolic Liability High (N-dealkylation)Moderate (C-oxidation)
Primary Utility End-capping, Click Handle, Corrosion InhibitorScaffold Core, Linker Hub

*Note: The electron-withdrawing nature of the alkyne (


-position) lowers the 

relative to N-methyl morpholine. **Note: The alkyne is further removed (

-position to N), preserving the intrinsic basicity of the morpholine secondary amine.
The "Vector" Concept in Drug Design

In FBDD, the vector determines how a molecule explores the binding pocket.

  • N-Propargyl: Projects the alkyne directly out of the solvent channel or towards a specific residue, but "uses up" the nitrogen handle.

  • 2-Propargyl: Projects the alkyne into a sub-pocket while leaving the nitrogen free to bind with the hinge region (in kinases) or to be coupled to an E3 ligase ligand (in degraders).

Part 2: Synthetic Pathways[3]

The synthesis of these two isomers illustrates the trade-off between accessibility and structural complexity.

Pathway Visualization

The following diagram contrasts the direct alkylation used for the N-isomer against the constructive cyclization required for the 2-isomer.

SynthesisPathways cluster_0 N-Functionalization (Convergent) cluster_1 C-Functionalization (Divergent) Start_N Morpholine (Commercial) Product_N N-Propargyl Morpholine (Tertiary Amine) Start_N->Product_N SN2 Alkylation (High Yield) Reagent_N Propargyl Bromide + K2CO3 Reagent_N->Product_N Start_C Epichlorohydrin (Chiral/Racemic) Step_C1 Ring Opening (Propargyl Grignard/Alkyne) Start_C->Step_C1 C-C Bond Formation Step_C2 Cyclization (Base Induced) Step_C1->Step_C2 Intramolecular SN2 Product_C 2-Propargyl Morpholine (Secondary Amine) Step_C2->Product_C Deprotection (if needed)

Caption: Figure 1. Divergent synthetic logic. N-alkylation is a single step, whereas 2-substitution requires constructing the morpholine ring around the functional group.

Detailed Protocols
Protocol A: Synthesis of N-Propargyl Morpholine (Standard

)

Scope: High-throughput generation of click-ready fragments.

  • Reagents: Morpholine (1.0 eq), Propargyl Bromide (80% in toluene, 1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve morpholine in dry ACN at 0°C.

    • Add

      
       followed by dropwise addition of propargyl bromide. Caution: Lachrymator.
      
    • Warm to room temperature (RT) and stir for 4–6 hours. Monitoring via TLC (stain with

      
      ) will show the disappearance of the basic morpholine spot.
      
    • Workup: Filter off solids. Concentrate filtrate. Partition between

      
       and water. The product remains in the organic phase (unlike unsubstituted morpholine which is highly water-soluble).
      
    • Purification: Distillation or flash chromatography (Hexane/EtOAc).

  • Validation: NMR shows a singlet at

    
     ppm (alkyne CH) and a doublet at 
    
    
    
    ppm (
    
    
    ).
Protocol B: Synthesis of 2-Propargyl Morpholine (Ring Construction)

Scope: Creating a scaffold for SAR exploration. Note: Direct alkylation of morpholine at C2 is chemically forbidden. We must build the ring.

  • Strategy: Cyclization of a functionalized amino-alcohol precursor.

  • Precursor Synthesis: React epichlorohydrin with a propargyl anion equivalent (or use a commercially available 1-amino-4-pentyn-2-ol derivative). A robust method involves the reaction of N-benzyl-ethanolamine with propargyl bromide , followed by ring closure strategies, but to get the propargyl on the carbon, we often start with allyl-glycine reduction or specific epoxide opening.

    • Alternative Practical Route: Reaction of 2-(chloromethyl)oxirane with propargylmagnesium bromide, followed by reaction with ethanolamine and cyclization (using

      
       or Mitsunobu conditions).
      
  • Key Step (Cyclization):

    • Substrate:

      
      -Benzyl-1-chloro-4-pentyn-2-ol (intermediate).
      
    • React with NaOH (aq) to form the epoxide in situ, then react with ethanolamine.

    • Finally, cyclize the resulting diol/amine using

      
       at 140°C (acid-mediated dehydration).
      
  • Deprotection: If an N-benzyl group was used to protect the nitrogen during synthesis, remove it via

    
    -chloroethyl chloroformate (ACE-Cl) cleavage (standard hydrogenolysis reduces the alkyne and must be avoided).
    

Part 3: Reactivity & Applications[4][5]

Click Chemistry (CuAAC)

Both isomers participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • N-Propargyl: The triazole product is directly attached to the morpholine nitrogen. The basicity of the morpholine N is reduced by the triazole proximity.

  • 2-Propargyl: The triazole is attached to the carbon frame. The morpholine nitrogen remains basic and available for salt formation or H-bonding in the active site.

Corrosion Inhibition

N-Propargyl morpholine is the industry standard here.

  • Mechanism: It functions as a Mixed-Type Inhibitor.[2] The morpholine ring adsorbs physically, while the alkyne

    
    -electrons form a coordinate bond with empty 
    
    
    
    -orbitals of Iron (
    
    
    ) on the steel surface.
  • Why not 2-Propargyl? Cost. The corrosion inhibition efficiency is driven by the alkyne and the heteroatoms. The stereochemical nuance of the 2-position adds cost without significantly improving the adsorption isotherm for bulk steel protection.

Medicinal Chemistry: The "Metabolic Switch"

A critical failure mode in drug development is rapid clearance.

  • Problem: N-alkyl morpholines are prone to oxidative dealkylation by Cytochrome P450 (CYP450). The

    
     bond is labile.
    
  • Solution (2-Propargyl): By moving the alkyne to C2, the N-position can be substituted with a metabolically robust group (e.g., a fluorinated phenyl or a carbamate). The C2-propargyl group then serves as a handle to attach a "warhead" (for covalent inhibition) or a linker, without destabilizing the core pharmacophore.

Part 4: Functional Workflow Diagram

This diagram illustrates how a researcher chooses between the two based on the desired downstream application.

DecisionMatrix Goal Research Objective Branch_Ind Industrial / Materials (Corrosion, Coating) Goal->Branch_Ind Branch_Med Drug Discovery (SAR, FBDD) Goal->Branch_Med N_PM Select N-Propargyl Morpholine Branch_Ind->N_PM Q_Vector Is the Nitrogen required for binding? Branch_Med->Q_Vector Reason_Ind Low Cost High Surface Adsorption Simple Synthesis N_PM->Reason_Ind N_PM_Med N-Propargyl Morpholine Q_Vector->N_PM_Med No (N is just a linker) C_PM_Med 2-Propargyl Morpholine Q_Vector->C_PM_Med Yes (NH needed for H-bond or further derivatization) App_Click Click Chemistry Probe N_PM_Med->App_Click App_Protac PROTAC Linker / Bifunctional Scaffold C_PM_Med->App_Protac

Caption: Figure 2.[3] Decision Matrix for Morpholine Isomer Selection. Note the bifurcation based on the necessity of the secondary amine.

References

  • Synthesis of Morpholines: Edjlali, L. et al. "New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines."[4] SciSpace, 2017.

  • Corrosion Inhibition Mechanisms: Chen, Y. et al. "Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment."[2] Materials, 2022.[2][5] [2]

  • Medicinal Chemistry Scaffolds: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate, 2020.

  • Systematic Chemical Diversity: "Expanding Complex Morpholines Using Systematic Chemical Diversity." PubMed Central, 2024.

  • pKa and Electronic Properties: "pKa Data Compiled by R. Williams." Organic Chemistry Data.

Sources

Foundational

Stability of propargyl groups in morpholine hydrochloride salts

An In-depth Technical Guide on the Stability of Propargyl Groups in Morpholine Hydrochloride Salts Abstract The propargyl group is a cornerstone functional group in modern medicinal chemistry, valued for its unique react...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Stability of Propargyl Groups in Morpholine Hydrochloride Salts

Abstract

The propargyl group is a cornerstone functional group in modern medicinal chemistry, valued for its unique reactivity in bioorthogonal "click" chemistry and as a key pharmacophoric element in various enzyme inhibitors.[1][2] Concurrently, the morpholine moiety is frequently incorporated into drug candidates to optimize physicochemical properties, such as solubility and metabolic stability.[3][4][5] The formulation of these molecules as hydrochloride salts is a standard pharmaceutical practice to enhance aqueous solubility and bioavailability.[6] However, this creates an inherent stability challenge: the acidic environment generated by the hydrochloride salt can potentially compromise the integrity of the chemically sensitive propargyl group. This guide provides a comprehensive analysis of the stability of propargyl groups within morpholine hydrochloride salts, detailing potential degradation pathways, outlining robust experimental protocols for stability assessment, and presenting the analytical methodologies required for the detection and characterization of degradants.

The Physicochemical Landscape of a Propargyl-Morpholine HCl Salt

A drug substance containing both a propargyl and a morpholine moiety, when formulated as a hydrochloride salt, exists in a specific chemical environment. The morpholine nitrogen, being a secondary amine, is basic (pKa of the conjugate acid is ~8.5) and is readily protonated by hydrochloric acid to form a morpholinium chloride salt.[7][8]

In an aqueous solution, this salt dissociates, creating an acidic environment due to the presence of the morpholinium cation (a weak acid) and chloride anions.[9] This acidic, aqueous milieu is the primary source of potential chemical instability for the propargyl group. The pH of the solution is critical; a lower pH will furnish a higher concentration of hydronium ions, which can act as a catalyst for degradation.

Potential Degradation Pathways in an Acidic Environment

The electron-rich carbon-carbon triple bond of the propargyl group is susceptible to electrophilic attack, particularly by protons under acidic conditions. The primary degradation pathways of concern are acid-catalyzed hydration and hydrohalogenation.

Acid-Catalyzed Hydration

This is the most probable degradation route in an aqueous acidic solution. The reaction proceeds via a Markovnikov addition of water across the triple bond.[10]

  • Protonation: The reaction initiates with the protonation of the terminal alkyne by a hydronium ion (H₃O⁺). The proton adds to the terminal carbon, forming the more stable secondary vinylic carbocation intermediate.[10][11]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient carbocation.

  • Deprotonation: A subsequent deprotonation step yields a neutral enol intermediate.

  • Keto-Enol Tautomerization: The enol rapidly tautomerizes to its more stable keto form, resulting in the formation of a methyl ketone.[10]

This transformation results in the complete loss of the alkyne functionality, which is often critical for the molecule's biological activity.

cluster_0 Acid-Catalyzed Hydration of Propargyl Group Start Propargyl Group (R-CH₂-C≡CH) Intermediate1 Vinylic Carbocation (R-CH₂-C⁺=CH₂) Start->Intermediate1 + H₃O⁺ Intermediate2 Protonated Enol (R-CH₂-C(OH₂⁺)=CH₂) Intermediate1->Intermediate2 + H₂O Intermediate3 Enol (R-CH₂-C(OH)=CH₂) Intermediate2->Intermediate3 - H₃O⁺ End Methyl Ketone Degradant (R-CH₂-C(O)-CH₃) Intermediate3->End Tautomerization

Caption: Primary degradation pathway for a propargyl group in aqueous acidic conditions.

Acid-Catalyzed Hydrohalogenation

In addition to water, the chloride anion (Cl⁻) present from the hydrochloride salt can act as a nucleophile.

  • Following the initial protonation of the alkyne to form the vinylic carbocation, the chloride ion can attack this intermediate.

  • This results in the formation of a vinyl chloride.[11]

  • If a sufficient excess of HCl is available, a second addition reaction can occur, leading to a geminal dichloride, where both chlorine atoms are attached to the same carbon.[10][11]

While plausible, this pathway is generally less favored than hydration in aqueous media where water is present in vast excess. However, under low water conditions or in the presence of high concentrations of chloride, it becomes more significant.

Experimental Design: Forced Degradation Studies

To proactively identify and understand the stability of a propargyl-containing morpholine hydrochloride salt, a forced degradation (or stress testing) study is indispensable.[12] This involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation.[13] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without over-stressing the molecule into complex secondary products.[12]

Standard Protocol for Forced Degradation

This protocol provides a self-validating framework for assessing stability and developing a stability-indicating analytical method.

A. Preparation of Stock and Stress Samples:

  • Stock Solution: Prepare a stock solution of the propargyl-morpholine HCl salt in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis (for comparison): Mix equal volumes of the stock solution with 0.2 M NaOH. Incubate under the same conditions as the acid hydrolysis sample. This helps confirm if degradation is acid-specific.

  • Oxidative Stress: Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Stress (Solution): Keep an aliquot of the stock solution at 60°C.

  • Thermal Stress (Solid): Place a known quantity of the solid salt in a vial and heat in an oven at a controlled temperature (e.g., 80°C). The sample is then dissolved for analysis.

  • Photostability: Expose both the solid salt and the stock solution to light conditions as specified by ICH Q1B guidelines.

  • Control Sample: Keep an aliquot of the stock solution at 5°C, protected from light.

B. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution and analysis to halt the reaction.

  • Analyze all samples using a developed stability-indicating HPLC method.

Start Prepare Stock Solution (1 mg/mL) Control Control (5°C, dark) Start->Control Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solution, 60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Sampling Sample at t = 0, 2, 6, 12, 24h Control->Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Neutralize (if needed) & Analyze by LC-MS Sampling->Analysis

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Stability Assessment

A multi-tiered analytical approach is required to separate, quantify, and identify potential degradation products.

Analytical TechniquePurpose & Key Information Provided
HPLC / UPLC with UV or CAD Workhorse for Separation & Quantification. A stability-indicating method must be developed to resolve the parent drug from all process impurities and degradation products. Peak area is used to calculate the percentage of parent compound remaining and the percentage of each degradant formed.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Primary Tool for Degradant Identification. Provides the mass-to-charge ratio (m/z) of eluting peaks. The expected mass shift for hydration (+18 Da) or HCl addition (+36.5 Da) can be used to tentatively identify degradants. Fragmentation analysis (MS/MS) provides structural information.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structure Elucidation. Used to confirm the exact structure of degradants after isolation (e.g., via preparative HPLC). Key spectral changes include the disappearance of the characteristic alkyne proton signal (~2.4 ppm) and the appearance of a new methyl ketone singlet (~2.1 ppm).[14]

Data Presentation and Interpretation: A Hypothetical Case Study

Clear data presentation is crucial for interpreting stability results.

Table 1: Hypothetical Forced Degradation Data for "Propargyl-Morpholin-HCl" after 24 hours.

Stress Condition% Parent RemainingMajor Degradant 1 (%) (RRT ~0.8)Major Degradant 2 (%) (RRT ~1.2)Mass Balance (%)
Control (5°C) 99.8< 0.05< 0.0599.8
0.1 M HCl, 60°C 85.214.1< 0.0599.3
0.1 M NaOH, 60°C 99.5< 0.05< 0.0599.5
3% H₂O₂, RT 98.9< 0.050.899.7
Thermal (60°C) 94.35.1< 0.0599.4
Photolytic (ICH Q1B) 99.6< 0.05< 0.0599.6

Interpretation:

  • Primary Instability: The most significant degradation (14.8%) occurred under acidic conditions, producing a single major degradant (Degradant 1). This strongly points to acid-catalyzed degradation as the primary liability.

  • Thermal Contribution: Thermal stress also caused degradation (5.7%), forming the same degradant, suggesting the acid-catalyzed reaction is accelerated by heat, as expected.

  • High Stability to Other Stresses: The compound is highly stable towards base, oxidation, and light, indicating these are not significant degradation pathways.

  • Next Steps: LC-MS analysis of the sample stressed with HCl would be performed. If Degradant 1 shows a mass increase of +18 Da compared to the parent, it would be tentatively identified as the methyl ketone product of hydration.

Conclusions and Recommendations for Drug Development

The chemical stability of a propargyl group within a morpholine hydrochloride salt formulation cannot be assumed and requires rigorous empirical evaluation. The primary risk is acid-catalyzed hydration of the alkyne to form a methyl ketone, a reaction that is accelerated by elevated temperatures.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Acknowledge the Inherent Risk: Be aware that formulating a propargyl-containing molecule as a hydrochloride salt introduces a potential stability liability due to the resulting acidic pH.

  • Conduct Early Forced Degradation Studies: Perform stress testing early in the development process to understand the molecule's intrinsic stability, identify critical degradation pathways, and inform formulation strategies.[13]

  • Develop a Validated Stability-Indicating Method: The specificity of the primary analytical method (typically HPLC) must be proven through forced degradation studies to ensure accurate quantification of the active pharmaceutical ingredient (API) and its degradants during formal stability studies.[12]

  • Control Formulation pH: For liquid formulations, maintaining the pH in a range where the propargyl group is stable is critical. This may involve the use of buffering agents.

  • Protect from Moisture: For solid dosage forms, protection from humidity is paramount, as adsorbed water can create localized acidic microenvironments on the salt's surface, initiating degradation.[9]

  • Consider Alternative Salt Forms: If the stability of the hydrochloride salt is found to be unacceptable, investigation into alternative, less acidic salt forms (e.g., mesylate, tosylate, or co-crystals) may be warranted.

By adopting this scientifically grounded approach, development teams can mitigate stability risks, ensuring the delivery of a safe, effective, and stable pharmaceutical product.

References

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
  • Benchchem. Propargyl-PEG-Acid: A Technical Guide to Storage and Stability.
  • Grokipedia. Propargyl group.
  • CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016, January 1).
  • ResearchGate. (n.d.). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF.
  • Benchchem. The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
  • Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry. (2024, November 24).
  • BroadPharm. Propargyl PEG, Click Chemistry Tool.
  • MORPHOLINE. (n.d.).
  • Quora. (2017, January 7). Are alkynes less stable than alkenes?
  • Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
  • Anderson, A. C. (n.d.).
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025, January 30).
  • Benchchem.
  • Benchchem.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • ACS Publications. (2025, March 1).
  • OSHA. (n.d.). Propargyl Alcohol.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (n.d.).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Thermo Scientific Alfa Aesar. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride, 99% 100 g | Buy Online.
  • PubMed. (2020, March 15).
  • Costi, R., Di Santo, R., Artico, M., Miele, G., & Valentini, P. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • Sciencemadness Wiki. (2022, September 1). Morpholine.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2023, April 11).
  • Ashenhurst, J. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI)
  • Wikipedia. (n.d.). Morpholine.
  • PMC. (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.
  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes.
  • Benchchem. Propargyl-PEG7-acid Reaction Kinetics Analysis: Technical Support Center.
  • ResearchGate. (2025, October 20).
  • ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. | Download Table.
  • Product Class 3: Propargylic Alcohols. (n.d.).
  • ResearchGate. (2016, January 1). Do you know any information about propargylamine stability in air?

Sources

Exploratory

Literature review of 2-(prop-2-yn-1-yl)morpholine in drug discovery

An in-depth technical analysis of 2-(prop-2-yn-1-yl)morpholine reveals its critical role as a highly versatile, bifunctional building block in modern medicinal chemistry. By combining the privileged physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(prop-2-yn-1-yl)morpholine reveals its critical role as a highly versatile, bifunctional building block in modern medicinal chemistry. By combining the privileged physicochemical properties of the morpholine ring with the bioorthogonal reactivity of a terminal alkyne, this molecule serves as a cornerstone for advanced drug design, including targeted protein degraders (PROTACs), central nervous system (CNS) therapeutics, and in situ click chemistry applications.

Structural and Physicochemical Rationale

To understand the utility of 2-(prop-2-yn-1-yl)morpholine, we must deconstruct its two primary structural features and the causality behind their selection in drug discovery workflows.

The Morpholine Scaffold: Modulating Basicity and ADME Morpholine is a saturated, six-membered heterocycle containing both an ether oxygen and an amine nitrogen. It is universally recognized as a "privileged scaffold" because it dramatically improves the pharmacokinetic (ADME) profiles of lead compounds 1. The electronegative oxygen atom withdraws electron density from the nitrogen via the inductive effect. This lowers the amine's pKa to approximately 8.4, rendering it significantly less basic than comparable cyclic amines like piperidine (pKa ~11.2) 1. Consequently, at physiological pH (7.4), a larger fraction of the morpholine derivative remains unionized, which directly enhances lipophilicity, membrane permeability, and blood-brain barrier (BBB) penetration—a critical factor for CNS drug discovery 2. Furthermore, C-2 substitution on the morpholine ring dictates the 3D spatial trajectory of attached pharmacophores, allowing precise engagement with target binding pockets 2.

The Propargyl Group: The Premier Bioorthogonal Handle The prop-2-yn-1-yl (propargyl) moiety provides a terminal alkyne. Terminal alkynes are kinetically inert in biological systems, making them the ideal functional handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3. The propargyl group is sterically unobtrusive, meaning it does not interfere with the initial binding of the morpholine pharmacophore to a biological target prior to the click reaction.

Applications in Modern Drug Discovery

A. PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require linkers that connect a protein of interest (POI) ligand to an E3 ligase ligand. Historically, highly flexible PEG chains were used, but these often result in poor oral bioavailability and high entropic penalties upon ternary complex formation. Incorporating a 2-propargylmorpholine-derived triazole into the linker introduces a rigid, ionizable motif. This rigidity stabilizes the productive POI-PROTAC-E3 ternary complex, while the morpholine nitrogen improves aqueous solubility, directly addressing the "molecular obesity" challenge inherent to PROTACs [[4]]().

PROTAC_Workflow A POI Ligand-Azide (Target Binder) C Cu(I) Catalysis (CuSO4 + Ascorbate) A->C B 2-(Prop-2-yn-1-yl)morpholine (Alkyne Linker Handle) B->C D Triazole-Morpholine Intermediate C->D CuAAC Click F Bifunctional PROTAC (Rigid, Soluble Linker) D->F E E3 Ligase Ligand (e.g., Thalidomide derivative) E->F Amide/SNAr Coupling

Caption: Workflow for synthesizing PROTACs utilizing CuAAC and a morpholine-based linker.

B. Target-Guided In Situ Click Chemistry

In this advanced fragment-based drug discovery approach, the biological target itself acts as the reaction vessel. An azide-functionalized fragment and 2-(prop-2-yn-1-yl)morpholine are incubated with the target (e.g., a kinase or ribosome). The cycloaddition only occurs if the target's binding pocket co-localizes the azide and alkyne in the correct geometry, effectively lowering the activation energy for the 1,4-triazole formation. The morpholine ring frequently engages in electrostatic interactions or hydrogen bonding with the target, anchoring the alkyne for the click reaction 5.

InSitu_Click T Biological Target (e.g., Ribosome/Kinase) Bind Co-localization in Binding Pocket T->Bind Az Azide Fragment Az->Bind Alk 2-Propargylmorpholine Alk->Bind Tri 1,4-Triazole Inhibitor (High Affinity) Bind->Tri Target-Templated Cycloaddition

Caption: Target-guided in situ click chemistry mechanism using 2-propargylmorpholine.

Quantitative Data Presentation

The strategic choice of the morpholine-propargyl system is driven by distinct physicochemical and kinetic advantages. Table 1 illustrates why morpholine is preferred over piperidine for oral bioavailability, while Table 2 demonstrates the kinetic efficiency of propargyl-driven click reactions.

Table 1: Physicochemical Comparison of Saturated Heterocycles

PropertyMorpholinePiperidineCausality in Drug Design
Heteroatoms N, ONOxygen introduces H-bond acceptor capability.
pKa (Conjugate Acid) ~8.4~11.2Lower pKa increases unionized fraction at pH 7.4, improving BBB/membrane crossing 1.
Lipophilicity (cLogP) Lower (Hydrophilic)Higher (Lipophilic)Morpholine mitigates the extreme lipophilicity of large PROTACs/kinase inhibitors.

Table 2: CuAAC Reaction Kinetics for Propargyl-Modified Amines 3

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine~5~15
N,N-diethylpropargylamine~6~18
Propargyl-morpholine derivatives~7~20

Note: The highly efficient kinetics (<20 mins to 90% completion) ensure that complex, late-stage intermediates (like PROTAC halves) are not subjected to prolonged degradation conditions.

Experimental Protocol: CuAAC Synthesis of Triazole-Linked Morpholine Derivatives

To ensure scientific integrity, the following protocol represents a self-validating system for conjugating 2-(prop-2-yn-1-yl)morpholine to an azide-bearing pharmacophore. The causality of each reagent is explicitly defined to prevent common failure modes (e.g., alkyne homocoupling).

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole linkage between an azide-functionalized target ligand and 2-(prop-2-yn-1-yl)morpholine.

Materials & Reagents:

  • Azide-functionalized ligand (1.0 eq)

  • 2-(prop-2-yn-1-yl)morpholine (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq / 5 mol%)

  • Sodium ascorbate (0.10 eq / 10 mol%)

  • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.05 eq / 5 mol%)

  • Solvent: tert-butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the tert-butanol/water mixture by sparging with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the terminal alkyne.

  • Catalyst Pre-activation: In a separate vial, dissolve CuSO₄·5H₂O and THPTA in a small volume of degassed water. Stir for 5 minutes. Causality: THPTA coordinates the Cu(II) ion, ensuring that when it is reduced to Cu(I), the active catalyst is protected from disproportionation and remains soluble 3.

  • Substrate Mixing: In the main reaction flask, dissolve the azide ligand and 2-(prop-2-yn-1-yl)morpholine in the tert-butanol/water mixture.

  • Initiation: Add the Cu/THPTA complex to the main flask. Immediately add a freshly prepared aqueous solution of sodium ascorbate dropwise. Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. A color change from blue to pale yellow/colorless indicates successful reduction.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Validation & Quality Control: The reaction is deemed successful and complete when LC-MS shows the disappearance of the azide mass and the appearance of the product mass. In subsequent ¹H NMR analysis, the formation of the triazole ring is self-validated by the appearance of a distinct, sharp singlet at δ 7.5–8.5 ppm , corresponding to the triazole C-H proton.

References

  • Ribosome-templated azide–alkyne cycloadditions: synthesis of potent macrolide antibiotics by in situ click chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

The Morpholine Ring as a Bioisosteric Tool in Fragment-Based Drug Design: A Technical Guide

Introduction: The Strategic Intersection of Bioisosterism and Fragment-Based Drug Design In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Intersection of Bioisosterism and Fragment-Based Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount challenge. Two powerful strategies that have emerged to address this are bioisosterism and fragment-based drug design (FBDD). Bioisosterism, the principle of substituting a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, has proven to be a valuable tactic for modulating a compound's potency, selectivity, and pharmacokinetic properties.[1][2] FBDD, on the other hand, offers an efficient approach to identifying lead compounds by screening small, low-molecular-weight fragments for weak but high-quality interactions with a biological target.[3][4] This guide delves into the synergistic application of these two strategies, focusing on the morpholine ring as a versatile and "privileged" bioisosteric scaffold in the context of FBDD.[5]

The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, has become a cornerstone in medicinal chemistry.[5] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role in a multitude of FDA-approved drugs.[6][7] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the rationale, applications, and methodologies for leveraging the morpholine ring in FBDD campaigns.

The Physicochemical Virtues of the Morpholine Ring: A Privileged Scaffold

The widespread adoption of the morpholine ring in drug design is not coincidental; it stems from a unique combination of properties that favorably impact a molecule's drug-likeness.[8]

Key Physicochemical Properties of Morpholine:

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa ~8.4-8.7The reduced basicity compared to piperidine (pKa ~11) minimizes off-target effects and can improve oral bioavailability.[5][9]
Solubility High aqueous solubilityThe ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, enhancing solubility and improving ADME properties.[5][10]
Lipophilicity (logP) Well-balanced hydrophilic-lipophilic profileContributes to good membrane permeability, including penetration of the blood-brain barrier (BBB), making it a valuable scaffold for CNS-active drugs.[11][12]
Metabolic Stability Generally more stable than piperidineThe electron-withdrawing nature of the oxygen atom can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[13]
Conformation Flexible chair-like conformationAllows the ring to act as a versatile scaffold, orienting substituents for optimal interactions with the target protein.[11][12]

These properties collectively contribute to the "privileged" status of the morpholine scaffold, making it a go-to building block for medicinal chemists seeking to improve the pharmacokinetic profiles of their lead compounds.[5][8]

Bioisosteric Applications of Morpholine in FBDD

In fragment-based screening, the initial hits are often simple, low-affinity compounds. The process of evolving these fragments into potent leads frequently involves strategic bioisosteric replacements to enhance binding affinity and improve physicochemical properties. The morpholine ring is a particularly effective bioisostere for several common functionalities.

Morpholine as a Bioisostere for Piperidine and Other Cyclic Amines

A common bioisosteric replacement is the substitution of a piperidine ring with a morpholine ring.[14][15] While structurally similar, this seemingly minor change can have profound effects on a compound's properties.

  • Rationale for Replacement: The primary motivation is often to reduce the basicity of the nitrogen atom.[13] Highly basic amines can lead to off-target effects, such as hERG channel inhibition, and can be a liability for oral bioavailability. The electron-withdrawing effect of the morpholine oxygen atom lowers the pKa of the nitrogen, mitigating these issues.[5] Additionally, the introduction of the oxygen atom can improve solubility and, in some cases, block a site of metabolism on the ring.[14]

Diagram: Bioisosteric Replacement of Piperidine with Morpholine

G cluster_0 Problematic Fragment cluster_1 Optimized Fragment Piperidine Piperidine-containing Fragment Morpholine Morpholine-containing Fragment Piperidine->Morpholine Bioisosteric Replacement Prop1 High pKa Potential for Off-Target Effects Metabolic Liability Prop2 Lower pKa Improved Safety Profile Enhanced Solubility & Stability

Caption: Bioisosteric replacement of a piperidine with a morpholine ring to improve drug-like properties.

Case Study: Improving CNS Penetration

In the development of central nervous system (CNS) drugs, achieving adequate brain permeability is a major hurdle. The morpholine ring's balanced lipophilicity and ability to modulate pKa make it a valuable tool in this context.[11][12] For instance, in the development of mGlu2 negative allosteric modulators (NAMs), early compounds suffered from poor CNS penetration. The introduction of a 2,5-dimethylmorpholine moiety significantly improved the brain-to-plasma partition ratio (Kp), demonstrating the profound impact of this bioisosteric replacement on pharmacokinetic properties.[12]

Experimental Workflows: Integrating Morpholine Fragments in FBDD

A typical FBDD campaign involves a series of well-defined steps, from initial fragment screening to lead optimization. The incorporation of morpholine-containing fragments can be strategically implemented at various stages.

Fragment Library Design and Synthesis

The foundation of a successful FBDD program is a high-quality fragment library. Libraries enriched with sp3-hybridized scaffolds, such as morpholine, are increasingly recognized for their potential to explore novel chemical space beyond the predominantly flat, aromatic compounds found in traditional libraries.[16] The synthesis of diverse, C-functionalized morpholine derivatives is an active area of research, with methods starting from enantiomerically pure amino acids and amino alcohols providing access to a wide range of systematically varied structures.[17]

Biophysical Screening Cascade for Fragment Hits

Given the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[3][4][18] A tiered screening approach is often employed to efficiently identify and validate true hits.

Diagram: FBDD Biophysical Screening Workflow

FBDD_Workflow Start Morpholine-Enriched Fragment Library PrimaryScreen Primary Screen (e.g., Thermal Shift Assay, SPR) Start->PrimaryScreen SecondaryScreen Secondary Screen (e.g., NMR Spectroscopy) PrimaryScreen->SecondaryScreen Initial Hits Validation Hit Validation & Structural Biology (e.g., X-ray Crystallography, ITC) SecondaryScreen->Validation Confirmed Binders Hit Validated Morpholine Hit Validation->Hit LeadOpt Fragment-to-Lead Optimization Hit->LeadOpt

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 2-(prop-2-yn-1-yl)morpholine hydrochloride

Target Compound: 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) Application Scope: Building block for CuAAC "click" chemistry, PROTAC linker synthesis, and pharmacophore modification. Target Audience: Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) Application Scope: Building block for CuAAC "click" chemistry, PROTAC linker synthesis, and pharmacophore modification. Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction and Synthetic Rationale

The 2-substituted morpholine scaffold is a privileged structure in medicinal chemistry, offering favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The incorporation of a terminal alkyne (propargyl group) at the 2-position makes 2-(prop-2-yn-1-yl)morpholine an invaluable handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Synthesizing this specific molecule requires careful navigation of chemoselectivity. Standard morpholine syntheses often rely on reductive amination or global deprotections that are incompatible with terminal alkynes. To ensure high yield and functional group tolerance, this protocol utilizes a highly controlled three-step sequence:

  • Regioselective Epoxide Opening: Utilizing steric bias to direct amine attack.

  • Chemoselective Cyclization: Differentiating primary vs. secondary alcohols for intramolecular etherification[1][2].

  • Non-Reductive N-Debenzylation (Olofson Reaction): Employing 1-chloroethyl chloroformate (ACE-Cl) to cleave the benzyl protecting group without reducing the alkyne, directly yielding the hydrochloride salt[3][4][5].

Reaction Pathway Visualization

Below is the mechanistic workflow for the synthesis of 2-(prop-2-yn-1-yl)morpholine hydrochloride.

G A 2-(benzylamino)ethan-1-ol + 2-(prop-2-yn-1-yl)oxirane B 1-(benzyl(2-hydroxyethyl)amino)pent-4-yn-2-ol (Intermediate 1) A->B EtOH, 80°C, 12h (Regioselective Opening) C 4-benzyl-2-(prop-2-yn-1-yl)morpholine (Intermediate 2) B->C 1. TsCl, Et3N, DMAP, 0°C 2. t-BuOK, THF, RT (Chemoselective Cyclization) D 2-(prop-2-yn-1-yl)morpholine hydrochloride (Final Product) C->D 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux (Non-Reductive Debenzylation)

Figure 1: Three-step synthetic route to 2-(prop-2-yn-1-yl)morpholine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(benzyl(2-hydroxyethyl)amino)pent-4-yn-2-ol

Mechanistic Insight: The secondary amine of 2-(benzylamino)ethan-1-ol nucleophilically attacks the terminal, least sterically hindered carbon of 2-(prop-2-yn-1-yl)oxirane. This regioselectivity prevents the formation of unwanted branched isomers.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzylamino)ethan-1-ol (15.1 g, 100 mmol, 1.0 eq) and absolute ethanol (100 mL).

  • Addition: Slowly add 2-(prop-2-yn-1-yl)oxirane (8.6 g, 105 mmol, 1.05 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor completion via TLC (DCM:MeOH 95:5, KMnO₄ stain).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol.

  • Purification: Purify the crude diol via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 50:50 to 0:100) to afford Intermediate 1 as a pale yellow viscous oil.

Step 2: Synthesis of 4-benzyl-2-(prop-2-yn-1-yl)morpholine

Mechanistic Insight: Intermediate 1 contains both a primary alcohol (from the aminoethanol moiety) and a secondary alcohol. Because primary alcohols are significantly less sterically hindered, treating the diol with exactly 1.05 equivalents of Tosyl Chloride (TsCl) at 0 °C results in chemoselective mono-tosylation[2][6]. Subsequent addition of a strong base (t-BuOK) deprotonates the secondary alcohol, triggering an intramolecular Sₙ2 displacement of the tosylate to close the morpholine ring.

  • Tosylation: Dissolve Intermediate 1 (23.3 g, 100 mmol, 1.0 eq) in anhydrous DCM (200 mL). Add Triethylamine (20.2 g, 200 mmol, 2.0 eq) and DMAP (1.2 g, 10 mmol, 0.1 eq). Cool the solution to 0 °C using an ice bath.

  • TsCl Addition: Dissolve TsCl (20.0 g, 105 mmol, 1.05 eq) in DCM (50 mL) and add dropwise over 30 minutes. Stir at 0 °C for 2 hours.

  • Intermediate Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF (200 mL) and cool to 0 °C. Add Potassium tert-butoxide (t-BuOK) (16.8 g, 150 mmol, 1.5 eq) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water (100 mL) and extract with EtOAc (3 x 100 mL). Dry and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 80:20) yields Intermediate 2.

Step 3: Non-Reductive Debenzylation (Olofson Reaction)

Mechanistic Insight: Standard N-debenzylation utilizes Hydrogen gas and Pd/C. However, this would unavoidably reduce the propargyl alkyne to a propyl group. To preserve the alkyne, we utilize 1-chloroethyl chloroformate (ACE-Cl). ACE-Cl reacts with the tertiary amine to form a quaternary ammonium salt, which collapses into a 1-chloroethyl carbamate by expelling benzyl chloride. Subsequent refluxing in methanol solvolyzes the carbamate, releasing CO₂, acetaldehyde, and HCl gas. The in situ generation of HCl perfectly protonates the newly formed secondary amine, yielding the final product directly as the hydrochloride salt[3][4][5].

  • Carbamate Formation: Dissolve Intermediate 2 (10.7 g, 50 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (100 mL) under nitrogen. Cool to 0 °C.

  • ACE-Cl Addition: Add 1-chloroethyl chloroformate (8.6 g, 60 mmol, 1.2 eq) dropwise.

  • Reflux: Warm to room temperature, then heat to reflux (85 °C) for 2 hours. Monitor the disappearance of the starting material by GC-MS.

  • Solvent Swap: Cool the reaction and completely remove the DCE under reduced pressure. Critical Step: All DCE must be removed to ensure efficient methanolysis.

  • Methanolysis: Dissolve the resulting crude carbamate in anhydrous Methanol (100 mL). Heat to reflux (65 °C) for 1 hour.

  • Isolation: Concentrate the methanol solution in vacuo to yield a crude solid. Triturate the solid vigorously with cold Diethyl Ether (3 x 50 mL) and filter to afford 2-(prop-2-yn-1-yl)morpholine hydrochloride as a highly pure, off-white crystalline solid.

Quantitative Data & Characterization

Table 1: Stoichiometry and Reagent Optimization for Step 2 (Cyclization)
ReagentFunctionEquivalentsMass/VolNotes for Optimization
Intermediate 1 Starting Material1.0 eq23.3 gEnsure complete dryness prior to use.
Tosyl Chloride Electrophile1.05 eq20.0 gStrict stoichiometric control prevents di-tosylation.
Triethylamine Acid Scavenger2.0 eq27.8 mLNeutralizes HCl byproduct during tosylation.
DMAP Nucleophilic Catalyst0.1 eq1.2 gAccelerates tosylation of the primary alcohol.
t-BuOK Cyclization Base1.5 eq16.8 gStrong, non-nucleophilic base ideal for etherification.
Table 2: Expected Analytical Characterization (Final Product)
Analytical MethodExpected Signals / Data Points
¹H NMR (400 MHz, D₂O) δ 4.10 - 3.95 (m, 2H, O-CH₂), 3.85 (m, 1H, O-CH), 3.40 - 3.15 (m, 4H, N-CH₂), 2.55 (dd, 2H, CH₂-C≡C), 2.40 (t, 1H, C≡CH).
¹³C NMR (100 MHz, D₂O) δ 79.5 (C≡C), 73.2 (C≡CH), 71.8 (O-CH), 64.5 (O-CH₂), 44.2 (N-CH₂), 43.8 (N-CH₂), 22.1 (CH₂-propargyl).
HRMS (ESI-TOF) Calculated for C₇H₁₂NO⁺ [M+H]⁺: 126.0913; Found: 126.0915.
Melting Point 162 - 165 °C (dec.)

References

  • Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science Source: NIH (National Institutes of Health) URL:[Link]

  • 1-Chloroethyl chloroformate - Wikipedia Source: Wikipedia URL:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PMC (National Institutes of Health) URL:[Link]

  • Morpholines. Synthesis and Biological Activity Source: ResearchGate URL:[Link]

Sources

Application

How to synthesize triazole derivatives from 2-(prop-2-yn-1-yl)morpholine

Application Note: High-Efficiency Synthesis of 1,2,3-Triazole Derivatives from 2-(prop-2-yn-1-yl)morpholine Executive Summary & Strategic Context This technical guide details the synthetic pathway for generating 1,4-disu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1,2,3-Triazole Derivatives from 2-(prop-2-yn-1-yl)morpholine

Executive Summary & Strategic Context

This technical guide details the synthetic pathway for generating 1,4-disubstituted 1,2,3-triazole libraries utilizing 2-(prop-2-yn-1-yl)morpholine as the core scaffold.

The morpholine ring is a privileged structure in medicinal chemistry, characterized by its favorable solubility, metabolic stability, and hydrogen-bonding potential. When functionalized at the C2 position with a propargyl group, it serves as a versatile "Click Chemistry" handle. By coupling this alkyne with diverse organic azides via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , researchers can rapidly access a broad chemical space of potential antifungal (targeting CYP51), anticancer (kinase inhibition), and neuroactive agents.

Key Technical Advantages of this Protocol:

  • Regioselectivity: Exclusively yields the 1,4-disubstituted isomer, avoiding the 1,5-isomer mixtures typical of thermal Huisgen cycloadditions.[1]

  • Robustness: Tolerates aqueous environments and diverse functional groups (alcohols, amines, esters) on the azide partner.

  • Scalability: Designed for milligram-to-gram scale transition with minimal chromatographic purification.

Chemical Strategy & Mechanism

The transformation relies on the in situ generation of a Copper(I) acetylide species. The reaction proceeds through a stepwise annealing sequence rather than a concerted concerted pericyclic mechanism.

Mechanistic Pathway:

  • 
    -Complexation:  Cu(I) coordinates to the terminal alkyne of the morpholine.
    
  • Deprotonation: Formation of the

    
    -bound Copper(I) acetylide.
    
  • Ligand Exchange: The organic azide displaces a ligand on the copper center.

  • Ring Closure: Formation of the metallacycle intermediate.

  • Protonolysis: Release of the 1,4-triazole product and regeneration of the Cu(I) catalyst.

Critical Control Point: The oxidation state of Copper is paramount. Cu(I) is unstable and readily oxidizes to the inactive Cu(II) species in air.[2] This protocol utilizes a Cu(II) precursor (


) reduced in situ by Sodium Ascorbate , ensuring a steady-state concentration of active Cu(I) while mitigating oxidative byproducts.[2][3]

Safety & Handling Protocols

  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive.[3]

    • Rule: Never concentrate diazides or low-MW azides to dryness. Store in solution.

    • Shielding:[3] Perform all azide synthesis and Click reactions behind a blast shield.

  • Copper Waste: Copper is toxic to aquatic life. All aqueous waste must be sequestered and disposed of via heavy metal waste streams, not down the drain.

  • Propargyl Morpholine: Treat as a potential alkylating agent; use gloves and work in a fume hood.

Experimental Protocols

Protocol A: Preparation of Azide Building Blocks (General Method)

Since the morpholine alkyne is the constant, the diversity comes from the azide partner. If commercial azides are unavailable, synthesize them as follows:

Reagents: Alkyl Halide (


), Sodium Azide (

), DMSO or DMF.
  • Dissolution: Dissolve the alkyl halide (1.0 equiv) in DMSO (0.5 M concentration).

  • Azidation: Add Sodium Azide (1.2 equiv) carefully.

    • Note: The reaction is exothermic.[1] Add

      
       in portions if scaling >1g.
      
  • Reaction: Stir at room temperature for 4–12 hours. (Heat to 60°C only if

    
     is unreactive, e.g., secondary chlorides).
    
  • Workup: Dilute with water (5x volume). Extract with Ethyl Acetate (

    
    ).[3][4][5][6] Wash organic layer with water (2x) and brine (1x).
    
  • Safety Check: Do not distill. Use the crude azide solution directly in Protocol B if purity is >90% by NMR.

Protocol B: CuAAC Synthesis of Triazole Derivatives (Standard)

Scope: Reaction of 2-(prop-2-yn-1-yl)morpholine with various Azides (


).

Table 1: Reaction Stoichiometry & Conditions

ComponentRoleEquivalentsNotes
2-(prop-2-yn-1-yl)morpholine Limiting Reagent1.0The scaffold
Organic Azide (

)
Reactant1.0 - 1.1Slight excess ensures conversion

Pre-catalyst0.05 - 0.10(5-10 mol%)
Sodium Ascorbate Reductant0.10 - 0.20(10-20 mol%) Must exceed Cu loading
Solvent System Medium--

(1:1) or

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve 2-(prop-2-yn-1-yl)morpholine (1.0 equiv) and the Organic Azide (1.0 equiv) in

    
     (1:1 mixture, 0.2 M concentration relative to alkyne).
    
    • Optimization: If reactants are not soluble, add THF or use DMF as the co-solvent.

  • Catalyst Preparation:

    • Prepare a fresh 1M aqueous solution of Sodium Ascorbate.

    • Prepare a 1M aqueous solution of

      
      .
      
  • Initiation: Add the

    
     solution (5 mol%) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (10 mol%).
    
    • Observation: The mixture may turn bright yellow/orange (active Cu(I)) or slightly cloudy. A dark brown/black color indicates oxidation (add more ascorbate).

  • Reaction: Stir vigorously at room temperature (20–25°C) for 6–18 hours.

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane).[3] The alkyne spot (usually higher

      
      ) should disappear.
      
  • Quenching (Chelation): Once complete, add a saturated aqueous solution of Ammonium Chloride (

    
    ) or EDTA (5 mL) and stir for 30 minutes.
    
    • Why? This chelates the copper ions, turning the aqueous layer blue, and removing copper from the organic product.

  • Extraction: Dilute with water. Extract the mixture with Ethyl Acetate (

    
    ).[3][5]
    
  • Drying: Combine organic layers, wash with brine, and dry over Anhydrous

    
    . Filter and concentrate under reduced pressure.[3]
    
Protocol C: Purification & Characterization
  • Crystallization: Many triazole derivatives are solids. Attempt recrystallization from hot Ethanol or EtOAc/Hexane mixtures first.

  • Chromatography: If an oil or impure, purify via silica gel flash chromatography.[3]

    • Gradient: 0%

      
       50% EtOAc in Hexanes. (Triazoles are polar; if very polar, use DCM/MeOH 95:5).
      
  • Analytical Validation:

    • 
       NMR:  Look for the diagnostic Triazole C-H singlet  between 
      
      
      
      7.5 – 8.5 ppm.
    • 
       NMR:  Triazole carbons typically appear around 120–145 ppm.
      
    • Mass Spec: Verify

      
       peak.
      

Visualizations

Figure 1: Reaction Scheme & Mechanism

G cluster_conditions Conditions Alkyne 2-(prop-2-yn-1-yl) morpholine (Alkyne) Intermediate Copper-Metallacycle Intermediate Alkyne->Intermediate Coordination Azide Organic Azide (R-N3) Azide->Intermediate Cycloaddition Cu_Cat Cu(I) Catalyst (In Situ) Cu_Cat->Intermediate Catalyzes Product 1,4-Disubstituted 1,2,3-Triazole Derivative Intermediate->Product Protonolysis Cond Solvent: t-BuOH/H2O Reductant: Na-Ascorbate Temp: RT, 6-18h

Caption: Mechanistic pathway for the CuAAC reaction between the morpholine scaffold and organic azides.

Figure 2: Experimental Workflow

Workflow Start Start: Reagent Prep Mix Dissolve Alkyne + Azide (t-BuOH/H2O) Start->Mix Cat Add CuSO4 + Na-Ascorbate Mix->Cat Stir Stir RT (6-18h) Monitor TLC Cat->Stir Check Conversion Complete? Stir->Check Check->Stir No (Add more Cat) Quench Quench with EDTA/NH4Cl (Remove Copper) Check->Quench Yes Extract Extract (EtOAc) & Dry Quench->Extract Purify Purification (Recryst. or Column) Extract->Purify Final Final Characterization (NMR, MS) Purify->Final

Caption: Step-by-step workflow for the synthesis and purification of triazole derivatives.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Degas solvents with Nitrogen/Argon before use. Add an additional 0.5 equiv of Sodium Ascorbate.[7]

  • Issue: Product Trapped in Aqueous Phase

    • Cause: The triazole product is highly polar (common if the R-group contains amines or alcohols).

    • Solution: Saturate the aqueous phase with NaCl (salting out) and use

      
      -Butanol or DCM for extraction.
      
  • Issue: Green/Blue Product

    • Cause: Residual Copper contamination.[7]

    • Solution: Wash the organic phase with 10% Ammonium Hydroxide or EDTA solution until the aqueous layer is colorless.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[7] [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Click Chemistry Mechanisms. [Link]

Sources

Method

Application Note: Using 2-(Prop-2-yn-1-yl)morpholine as a Building Block in Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary The incorporation of morpholine rings into drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

The incorporation of morpholine rings into drug candidates is a cornerstone of medicinal chemistry, utilized to enhance aqueous solubility, modulate pKa, and improve pharmacokinetic profiles. 2-(prop-2-yn-1-yl)morpholine [1] represents a highly versatile, bifunctional building block. Unlike its N-substituted counterpart (N-propargyl morpholine), the C2-propargyl variant retains a secondary amine at the N4 position. This structural feature allows for orthogonal derivatization: the secondary amine can be functionalized via reductive amination or alkylation, while the terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

This guide details the mechanistic rationale and self-validating protocols for utilizing 2-(prop-2-yn-1-yl)morpholine to construct complex triazole-linked hybrids and morpholine-fused heterocycles.

Mechanistic Rationale & Structural Advantages

The strategic value of 2-(prop-2-yn-1-yl)morpholine lies in its orthogonal reactivity. In drug development, synthesizing libraries of triazole-linked morpholines requires precise regiocontrol.

When subjected to CuAAC, the terminal alkyne exclusively yields 1,4-disubstituted 1,2,3-triazoles. However, the basicity of the morpholine nitrogen (pKa ~8.3) presents a unique challenge: it can coordinate with the Cu(I) catalyst, potentially stalling the catalytic cycle or causing heavy-metal retention in the final product. To overcome this, we utilize a highly specific solvent system (THF:tBuOH:H2O) combined with microwave irradiation. As demonstrated in the[2], water drives the hydrophobic packing of the substrates, tert-butanol stabilizes the delicate Cu(I) oxidation state, and THF ensures the solubility of the organic precursors.

Furthermore, this building block can be utilized in metal-free intramolecular cyclizations to form[3], a rare and biologically privileged scaffold.

Key Synthetic Workflows

Workflow1 A 2-(Prop-2-yn-1-yl)morpholine (C2-Alkyne, N4-Amine) B N4-Derivatization (e.g., Reductive Amination) A->B Step 1 C N-Substituted Propargyl Morpholine B->C D CuAAC Click Reaction (CuI, THF/tBuOH/H2O) C->D Step 2 + R-N3 E 1,4-Disubstituted Triazole-Morpholine Hybrid D->E

Caption: Orthogonal functionalization workflow of 2-(prop-2-yn-1-yl)morpholine.

CuAAC_Mechanism Cu Cu(I) Catalyst Generation Pi π-Alkyne Copper Complex (Activation) Cu->Pi + Alkyne Acetylide Copper Acetylide Formation Pi->Acetylide Base / -H+ Metallacycle Bimetallic Metallacycle Acetylide->Metallacycle + Azide Product 1,4-Triazole Product + Regenerated Cu(I) Metallacycle->Product Ring Contraction Product->Cu Catalytic Turnover

Caption: Simplified catalytic cycle for the CuAAC reaction of propargyl morpholines.

Quantitative Data Summaries

The following table summarizes the optimization of CuAAC conditions for propargyl morpholine derivatives, highlighting the causality behind our recommended protocol.

Table 1: Optimization of CuAAC Conditions for Propargyl Morpholines

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)RegioselectivityMechanistic Observation
CuSO₄ / NaAsc (5 mol%)tBuOH:H₂O (1:1)RT1662>99:1 (1,4)Slow conversion; morpholine coordinates Cu(II), hindering reduction.
CuI (1 mol%)THF:tBuOH:H₂O (3:2:1)RT1274>99:1 (1,4)Improved solubility; incomplete conversion.
CuI (1 mol%) THF:tBuOH:H₂O (3:2:1) 80 (MW) 3.5 89 >99:1 (1,4) Optimal; MW heating rapidly overcomes activation barrier.
RuCp*Cl(PPh₃)₂ (5 mol%)Dioxane8012585:95 (1,5)Ruthenium catalysis reverses selectivity to favor the 1,5-isomer.

Self-Validating Experimental Protocols

Protocol A: CuAAC Synthesis of Triazole-Linked Morpholines

Objective: Form a 1,4-disubstituted triazole using an N-functionalized 2-(prop-2-yn-1-yl)morpholine and an organic azide[2].

  • Preparation: In a microwave-safe reaction vial, dissolve the propargyl morpholine derivative (1.0 equiv, ~2.0 mmol) and the organic azide (1.0 equiv) in 12 mL of a THF:tBuOH:H₂O (3:2:1 v/v/v) solvent mixture.

    • Causality: This specific ternary mixture is non-negotiable for optimal yields. THF dissolves the organic substrates, water promotes the hydrophobic effect to bring the azide and alkyne together, and tBuOH stabilizes the Cu(I) species.

  • Catalyst Addition: Add Copper(I) Iodide (1.0 mol%). Seal the vial under an argon atmosphere.

    • Self-Validation Check: The solution should remain clear or slightly yellow. A rapid shift to blue/green indicates unwanted oxidation to Cu(II). If observed, immediately add 5 mol% sodium ascorbate.

  • Reaction: Irradiate the mixture in a microwave reactor at 80°C for 3.5 hours.

    • Causality: Microwave dielectric heating provides uniform thermal energy, rapidly pushing the bimetallic metallacycle intermediate through ring contraction, thereby suppressing unwanted Glaser homocoupling.

  • In-Process Monitoring: Sample 5 µL, dilute in MeOH, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the alkyne [M+H]⁺ peak and the appearance of the product mass.

  • Workup & Remediation: Dilute the mixture with EtOAc (20 mL) and wash vigorously with 10% aqueous EDTA or NH₄OH (3 × 15 mL).

    • Causality: A common pitfall is the sequestration of copper by the morpholine nitrogen. EDTA/NH₄OH acts as a competitive chelator, stripping copper from the product to prevent heavy-metal interference in downstream biological assays.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Morpholine-Fused [5,1-c]-Triazoles

Objective: Construct a bicyclic morpholine-fused triazole via metal-free intramolecular cyclization[3].

  • O-Propargylation: Treat a triazolyl azido alcohol intermediate (derived from the morpholine scaffold) with NaH (1.2 equiv) in dry DMF at room temperature for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 equiv). Stir for 10-12 hours.

    • Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the Sₙ2 attack on propargyl bromide.

  • Intramolecular Cyclization: Heat the resulting azido-alkyne intermediate in DMF at 110°C for 2-4 hours.

    • Causality: This is a metal-free thermal Huisgen cycloaddition. The pre-organization of the azide and alkyne moieties on the same scaffold lowers the entropic penalty, allowing cyclization without copper catalysis. This is highly advantageous for synthesizing pharmaceutical libraries where heavy metal remediation is costly.

  • Validation: Monitor the reaction via ¹³C NMR and HRMS.

    • Self-Validation Check: The disappearance of the terminal alkyne CH signal (~75 ppm) and the appearance of the triazole CH signal (~120-125 ppm) confirms ring closure. HRMS should display the [M+Na]⁺ ion corresponding to the cyclized product.

References

  • Palframan, M. J., Alharthy, R. D., Powalowska, P. K., & Hayes, C. J. (2016). Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition. Organic & Biomolecular Chemistry, 14(12), 3112-3119.[Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry, 79(12), 5752-5762.[Link]

Sources

Application

Application Note: Streamlined Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Coupling of Azides with 2-(prop-2-yn-1-yl)morpholine hydrochloride

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a concept defined by h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a concept defined by high yields, stereospecificity, and tolerance of a wide range of functional groups.[1][2] This reaction facilitates the covalent ligation of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][3] Its robustness and bioorthogonality have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4] The copper(I) catalyst is paramount, accelerating the reaction rate by a remarkable 10⁷ to 10⁸ fold compared to the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers.[1][5]

This guide provides a comprehensive overview and detailed protocols for the successful coupling of a representative organic azide with 2-(prop-2-yn-1-yl)morpholine hydrochloride. We delve into the catalytic mechanism, reagent selection, reaction optimization, and troubleshooting to equip researchers with the knowledge to confidently apply this powerful transformation.

Theoretical Principles: The Catalytic Cycle

The CuAAC reaction is not a concerted process but proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[1][4] While several mechanistic nuances exist, the generally accepted pathway involves the following key stages:

  • Copper(I) Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne. The copper's presence increases the acidity of the terminal proton, facilitating its removal (even without a strong base) to form a copper-acetylide intermediate.[6]

  • Azide Coordination & Cycloaddition: The organic azide coordinates to the copper center, which activates both the azide and the alkyne. This is followed by the key cycloaddition step, which forms a six-membered copper-containing metallacycle.[1][]

  • Protonolysis & Product Release: The metallacycle undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[6]

The use of ligands is critical for stabilizing the catalytically active Cu(I) oxidation state, which is otherwise prone to disproportionation or oxidation to the inactive Cu(II) state.[4][8][9]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Alkyne R₁-C≡CH (2-(prop-2-yn-1-yl)morpholine) Cu_I->Alkyne Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R₂-N₃ Metallacycle Six-Membered Cu-Metallacycle Product 1,4-Triazole Product Product->Cu_I Regenerates Cu_Acetylide->Metallacycle + R₂-N₃ Metallacycle->Product + H⁺ Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I_gen Cu(I) Cu_II->Cu_I_gen + Ascorbate Ascorbate Reducing Agent (Sodium Ascorbate) Cu_I_gen->Cu_I Enters Cycle

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Reagent Selection and Preparation

The success of the CuAAC reaction hinges on the appropriate selection and preparation of its core components. The following table summarizes the key reagents and provides recommendations for their use.

Reagent CategoryRecommended ReagentMolar Eq. (Typical)Function & Key Considerations
Alkyne 2-(prop-2-yn-1-yl)morpholine hydrochloride1.0The alkyne substrate. As a hydrochloride salt, the addition of a non-coordinating base (1.0-1.1 eq) like DIPEA or NaHCO₃ is recommended to neutralize the acid and free the morpholine nitrogen.
Azide Representative Organic Azide1.0 - 1.2The azide coupling partner. Ensure high purity. Avoid small, volatile, and potentially explosive azides. Using a slight excess can help drive the reaction to completion.
Copper(II) Source Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.01 - 0.10 (1-10 mol%)Precursor for the active Cu(I) catalyst. Readily available and soluble in water.[10]
Reducing Agent Sodium Ascorbate0.05 - 0.50 (5-50 mol%)Reduces Cu(II) to the active Cu(I) state in situ and prevents re-oxidation by scavenging dissolved oxygen.[11][12] Always use a freshly prepared solution.
Ligand THPTA or TBTA0.05 - 0.25 (1:1 to 5:1 ratio with Cu)Crucial for success. Stabilizes the Cu(I) catalyst, accelerates the reaction, and prevents protein degradation in bioconjugation by mitigating reactive oxygen species.[8][13] THPTA is recommended for aqueous systems due to its high water solubility.
Solvent Degassed t-BuOH/H₂O (1:1), DMSO, or DMF-The reaction is tolerant of many solvents.[5] Degassing the solvent thoroughly (e.g., by sparging with N₂ or Ar for 20-30 min) is critical to remove dissolved oxygen and prevent catalyst oxidation.[10][14]
Base (Optional) DIPEA or NaHCO₃1.0 - 1.1Recommended to neutralize the hydrochloride salt of the alkyne. Use a non-coordinating base to avoid interference with the copper catalyst.
Preparation of Stock Solutions

For reproducibility and ease of use, it is highly recommended to prepare stock solutions of the catalyst components.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA Ligand (100 mM): Dissolve 21.7 mg of THPTA in 0.5 mL of deionized water.

  • Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1.0 mL of deionized water. This solution should be prepared fresh immediately before use as it is susceptible to oxidation.[15]

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Coupling

This protocol describes a general method for coupling 2-(prop-2-yn-1-yl)morpholine hydrochloride with an organic azide on a 0.5 mmol scale.

Materials:

  • 2-(prop-2-yn-1-yl)morpholine hydrochloride (89 mg, 0.5 mmol, 1.0 eq)

  • Organic Azide (0.5 mmol, 1.0 eq)

  • Diisopropylethylamine (DIPEA) (87 µL, 0.5 mmol, 1.0 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, 5 mL)

  • Copper(II) Sulfate stock solution (20 mM)

  • THPTA stock solution (100 mM)

  • Sodium Ascorbate stock solution (300 mM, freshly prepared)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean vial equipped with a magnetic stir bar, add 2-(prop-2-yn-1-yl)morpholine hydrochloride (1.0 eq) and the organic azide (1.0 eq).

  • Solvent Addition: Add the degassed solvent (5 mL) and DIPEA (1.0 eq). Stir the mixture to dissolve the reagents completely.

  • Inert Atmosphere: Seal the vial and sparge the solution with an inert gas (Ar or N₂) for 15-20 minutes to remove all dissolved oxygen. Maintain the inert atmosphere throughout the reaction.[10]

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining 125 µL of the 20 mM CuSO₄ solution (0.0025 mmol, 0.5 mol%) and 25 µL of the 100 mM THPTA solution (0.0025 mmol, 0.5 mol%). Vortex briefly to mix. The solution should turn a light blue.[14]

  • Catalyst Addition: Add the entire catalyst premix to the reaction vial using a syringe.

  • Reaction Initiation: Add 42 µL of the freshly prepared 300 mM sodium ascorbate solution (0.0125 mmol, 2.5 mol%) to the reaction mixture. A color change (e.g., to yellow or orange) is often observed upon addition.[10][15]

  • Incubation: Stir the reaction vigorously at room temperature. Protect the reaction from light if any of the components are light-sensitive.[8]

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 1-4 hours).

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Analysis A Prepare Fresh Sodium Ascorbate Solution B Degas Reaction Solvent (e.g., Sparge with N₂) C Combine Alkyne, Azide, Base, and Solvent in Vial B->C D Establish Inert Atmosphere (Purge with N₂) C->D F Add Catalyst Premix to Reaction Vial D->F E Premix CuSO₄ + Ligand (e.g., THPTA) E->F G Initiate with Sodium Ascorbate F->G H Stir at Room Temp (1-4 hours) G->H I Monitor by TLC or LC-MS H->I J Work-up & Purification (Extraction, Chromatography) I->J K Characterize Product (NMR, MS) J->K

Figure 2: General experimental workflow for the CuAAC reaction.
Protocol 2: Reaction Work-up and Product Purification

Once the reaction is complete, the triazole product must be isolated from the catalyst and any remaining starting materials.

  • Quenching: Dilute the reaction mixture with 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Copper Removal: Combine the organic layers and wash with 20 mL of a 5% aqueous solution of ammonia or EDTA to chelate and remove residual copper ions.[10]

  • Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.[10][16]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Oxidation of Cu(I) catalyst: Insufficient degassing or old sodium ascorbate solution.[9][14] 2. Poor reagent quality: Impure starting materials. 3. Inhibited catalyst: Buffers containing chelating agents like Tris or glycine can inhibit the reaction.[14]1. Ensure all solutions are rigorously degassed. Use a freshly prepared sodium ascorbate solution. Increase ligand-to-copper ratio (e.g., 5:1).[13] 2. Verify the purity of the alkyne and azide. 3. Use non-chelating buffers like PBS or HEPES if required.
Alkyne Homodimerization (Glaser Coupling) Byproduct Presence of Oxygen: Oxidative coupling of the terminal alkyne is a common side reaction catalyzed by copper.[10]Strictly exclude oxygen by maintaining a robust inert atmosphere throughout the reaction. Add the copper catalyst last after the system has been deoxygenated.[10]
Difficult Purification Copper Contamination: The triazole product can chelate copper, making it difficult to remove.[17] Persistent Starting Material: Inequimolar stoichiometry or incomplete reaction.Wash the organic extract thoroughly with an aqueous solution of ammonia or EDTA.[10] If starting materials persist, consider using a slight excess (1.1-1.2 eq) of one reagent to fully consume the other.
Degradation of Sensitive Substrates (e.g., Peptides) Reactive Oxygen Species (ROS): The Cu(I)/ascorbate system can generate ROS, which can oxidize sensitive functional groups like histidines or methionines.[12][18]Use a higher concentration of a protective ligand (e.g., 5 equivalents of THPTA relative to copper).[13] Add a radical scavenger or a surrogate like aminoguanidine.[18]

References

Sources

Method

Application Note: Site-Specific Functionalization of Peptide Side Chains via CuAAC with Propargyl Morpholine

This Application Note is structured to provide a comprehensive, reproducible guide for the functionalization of peptide side chains using propargyl morpholine derivatives. It integrates synthetic organic chemistry with c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, reproducible guide for the functionalization of peptide side chains using propargyl morpholine derivatives. It integrates synthetic organic chemistry with chemical biology protocols.[1][2]

Executive Summary

The modification of peptide side chains with morpholine moieties is a critical strategy in medicinal chemistry to enhance aqueous solubility , improve metabolic stability , and facilitate lysosomal targeting (lysosomotropism). This guide details the functionalization of Azide-containing peptides (e.g., containing Azidohomoalanine or


-Azido-Lysine) using N-propargyl morpholine  via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike non-specific conjugation methods, this protocol utilizes the bioorthogonal "Click" reaction to ensure site-specificity, high yield, and compatibility with unprotected peptide side chains.

Key Benefits
  • Solubility Enhancement: Morpholine (

    
    ) introduces a solubilizing, ionizable amine.
    
  • Selectivity: The alkyne-azide reaction is inert to natural amino acid side chains (amines, thiols, carboxyls).

  • Scalability: Applicable from microgram-scale labeling to gram-scale synthesis.

Scientific Mechanism & Rationale

The Reagent: N-Propargyl Morpholine

The core reagent, 4-(prop-2-yn-1-yl)morpholine (N-propargyl morpholine), serves as the "Click" partner. It consists of a morpholine ring (for physicochemical modulation) attached to a terminal alkyne (the reactive handle).

The Reaction: CuAAC

The mechanism relies on the Copper(I)-catalyzed cycloaddition between the peptide's azide group and the reagent's alkyne.[3] This forms a 1,4-disubstituted 1,2,3-triazole linkage.

Why THPTA Ligand? This protocol mandates the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[4] Unlike the older TBTA ligand, THPTA is water-soluble, preventing the precipitation of copper complexes that can degrade peptides and cause histidine racemization.

CuAAC_Mechanism Peptide Peptide-N3 (Azide) Transition Cu-Acetylide Intermediate Peptide->Transition Coordination Reagent Propargyl Morpholine (Alkyne) Reagent->Transition Cu_Complex Cu(I)-THPTA Catalyst Cu_Complex->Transition Catalysis Product Peptide-Triazole-Morpholine (Conjugate) Transition->Product Cyclization

Figure 1: Simplified reaction pathway for the conjugation of Propargyl Morpholine to an Azide-Peptide.

Experimental Protocols

Protocol A: Synthesis of N-Propargyl Morpholine

Note: While commercially available, in-house synthesis ensures freshness and allows for derivative creation.

Materials:

  • Morpholine (1.0 eq)

  • Propargyl Bromide (1.2 eq, 80% in toluene)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Anhydrous Acetone or DMF

Step-by-Step:

  • Setup: In a round-bottom flask, suspend

    
     in anhydrous acetone (0.5 M concentration relative to morpholine).
    
  • Addition: Add Morpholine and cool the mixture to 0°C in an ice bath.

  • Alkylation: Dropwise add Propargyl Bromide over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in

    
    , wash with water (x2) and brine. Dry over 
    
    
    
    .
  • Yield: Expected yield >90% as a pale yellow oil.

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      2.58 (t, 4H), 3.28 (d, 2H), 3.73 (t, 4H).
Protocol B: Peptide Functionalization (CuAAC)

Prerequisite: Peptide must contain an azide handle (e.g., incorporated via SPPS using Fmoc-Azidohomoalanine-OH).

Reagents:

  • Peptide Stock: 2 mM in water or DMSO.

  • Alkyne Stock: 20 mM N-Propargyl Morpholine in DMSO.

  • CuSO4 Solution: 20 mM in water.[1][3][4]

  • THPTA Ligand: 50 mM in water.[1][3]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

Workflow:

  • Ligand Complexation (Critical Step): Premix

    
     and THPTA in a 1:5 molar ratio prior to addition.
    
    • Mix: 10

      
      L 
      
      
      
      (20 mM) + 20
      
      
      L THPTA (50 mM).
    • Incubate: 5 minutes at RT. This forms the active, non-toxic catalyst.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube (or glass vial), add reagents in the following order:

OrderComponentVolume (for 1 mL rxn)Final Conc.Eq.
1Buffer (PBS pH 7.[5]4)820

L
--
2Peptide-Azide (2 mM)100

L
200

M
1.0
3Propargyl Morpholine (20 mM)20

L
400

M
2.0
4Cu-THPTA Premix 30

L
200

M (Cu)
1.0
5Na-Ascorbate (100 mM)30

L
3 mM15.0
  • Incubation:

    • Flush headspace with Nitrogen/Argon (optional but recommended to protect Ascorbate).

    • Cap and rotate/shake gently at RT for 1–2 hours.

    • Note: Do not vortex vigorously as this introduces oxygen, which oxidizes Cu(I) to inactive Cu(II).

  • Quenching & Purification:

    • Add EDTA (final 5 mM) to chelate copper.

    • Filter through a 0.2

      
      m syringe filter.
      
    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

Visualization of Workflow

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Downstream Step1 Synthesize N-Propargyl Morpholine (Morpholine + Propargyl Bromide) Step3 Mix Peptide + Alkyne Reagent (PBS/DMSO Solvent) Step1->Step3 Step2 Prepare Cu-THPTA Complex (1:5 Ratio, Blue Solution) Step4 Add Catalyst & Ascorbate (Initiate Reaction) Step2->Step4 Step3->Step4 Step5 Incubate 2 Hours (Anaerobic preferred) Step4->Step5 Step6 Quench with EDTA (Remove Copper) Step5->Step6 Step7 HPLC Purification (Isolate Conjugate) Step6->Step7

Figure 2: End-to-end workflow for peptide side-chain functionalization.

Quality Control & Data Analysis

HPLC Analysis

The conversion of the Azide-peptide to the Morpholine-Triazole-Peptide results in a distinct retention time shift.

  • Azide-Peptide: Elutes later (more hydrophobic due to the azide).

  • Morpholine-Conjugate: Elutes earlier (more polar/hydrophilic due to the morpholine amine and triazole).

  • Success Criterion: >95% conversion by area-under-curve (AUC) integration.

Mass Spectrometry (LC-MS)

Verification requires identifying the mass shift.

  • Mass Calculation:

    
    .
    
  • Exact Mass Shift: Addition of N-Propargyl Morpholine (

    
    ) adds exactly 125.08 Da  to the peptide mass.
    
ComponentFormulaMonoisotopic Mass Addition
N-Propargyl Morpholine

+125.08 Da
Triazole Formation(Cycloaddition)0 Da (Rearrangement)
Total Shift +125.08 Da

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction turns brown/precipitate forms Oxidation of Cu(I) or lack of ligand.Ensure THPTA is used (not TBTA). Increase Ascorbate concentration.[3][4] Degas buffers.
Incomplete Conversion (<50%) Oxygen inhibition or steric hindrance.Perform reaction under Argon. Increase Temperature to 37°C. Add 5 eq. of reagent.
Peptide Degradation Reactive Oxygen Species (ROS) generation.Reduce Cu concentration.[1] Ensure Cu:THPTA ratio is strictly 1:5. Add Aminoguanidine (optional scavenger).
His-Tag disappearance Copper binding to Histidine.Wash HPLC column with EDTA prior to run. Quench reaction with 10mM EDTA.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Establishes THPTA superiority). Link

  • Mthembu, S. N., et al. (2024).[6][7] Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[6][7] Journal of Peptide Science. (Context on Morpholine properties). Link

  • BenchChem Protocols. Application Notes for CuAAC with Propargylated Peptides. Link(Generalized reference for standard protocols).

Sources

Application

Application Note: Preparation of Stock Solutions for 2-(prop-2-yn-1-yl)morpholine HCl

Introduction & Chemical Identity 2-(prop-2-yn-1-yl)morpholine hydrochloride is a specialized heterocyclic building block characterized by a morpholine ring substituted at the C2 position with a propargyl (alkyne) group....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-(prop-2-yn-1-yl)morpholine hydrochloride is a specialized heterocyclic building block characterized by a morpholine ring substituted at the C2 position with a propargyl (alkyne) group. Unlike its more common isomer, 4-(prop-2-yn-1-yl)morpholine (where the alkyne is attached to the nitrogen), this compound retains a secondary amine functionality.

This structural distinction is critical for experimental design:

  • Reactivity: The free secondary amine (

    
    ) allows for further functionalization (e.g., amide coupling, reductive amination) while the alkyne handle remains available for bioorthogonal "click" chemistry (CuAAC).
    
  • Basicity & Solubility: As a hydrochloride salt, the compound is protonated, rendering it highly polar and water-soluble, but generating acidic solutions upon dissolution.

This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring stability and reproducibility in biological and chemical assays.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNotes
Compound Name 2-(prop-2-yn-1-yl)morpholine HClC-substituted isomer
CAS Number 2413898-90-3Verify batch CoA; distinct from N-propargyl (122340-61-8)
Formula

Salt form
Molecular Weight 161.63 g/mol Use this value for molarity calculations
Appearance White to off-white solidHygroscopic
Solubility (Water) High (>50 mM)Resulting pH is acidic (~4-5)
Solubility (DMSO) High (>100 mM)Preferred for long-term storage
pKa (Calc.) ~8.5 (Secondary Amine)Relevant for buffer compatibility

Materials & Equipment

  • Compound: 2-(prop-2-yn-1-yl)morpholine HCl (>95% purity).

  • Solvents:

    • DMSO: Anhydrous,

      
      99.9% (Sigma-Aldrich or equivalent). Critical for preventing hydrolytic degradation over time.
      
    • Water: Nuclease-free, deionized (Milli-Q), or WFI (Water for Injection).

  • Equipment:

    • Analytical Balance (readability 0.01 mg recommended).

    • Vortex mixer.[1]

    • Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).

    • Argon or Nitrogen gas line (for headspace purging).

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.

SolventRecommended ForProsCons
Anhydrous DMSO Primary Stock (Storage) Inhibits microbial growth; prevents hydrolysis; high solubility; freeze-thaw stable.Toxic to cells at >0.5% v/v; high freezing point (19°C).
Water (Milli-Q) Working Solution (Immediate) Biocompatible; no solvent effects in assays.Prone to microbial growth; acidic pH (HCl salt); lower chemical stability long-term.
Ethanol Chemical Synthesis Easy to evaporate; good solubility.Volatile (concentration changes over time); not suitable for all cell assays.

Expert Insight: For drug development and screening libraries, always prepare the master stock in DMSO . Prepare aqueous working solutions only on the day of the experiment.

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Objective: Create a stable 100 mM stock solution for long-term storage at -20°C.

Step-by-Step Methodology
  • Equilibration: Allow the vial of 2-(prop-2-yn-1-yl)morpholine HCl to equilibrate to room temperature before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic salt, altering the effective mass and degrading the solid.

  • Weighing:

    • Place a sterile amber glass vial on the analytical balance.

    • Tare the balance.

    • Weigh out 16.16 mg of the compound.

    • Calculation:

      
      
      
    • 
      .
      
  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO to the vial.

    • Note: If weighing a different mass, calculate volume:

      
      .
      
  • Mixing: Vortex vigorously for 30-60 seconds. The solid should dissolve completely to form a clear, colorless solution.

    • QC Check: Inspect against a light source. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot & Storage:

    • Divide the master stock into small aliquots (e.g., 50-100

      
      ) to minimize freeze-thaw cycles.
      
    • Purge headspace with Argon or Nitrogen before capping to prevent oxidation of the alkyne or amine.

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the master stock for biological assays while managing pH.

Critical Consideration: Acidity

Dissolving the HCl salt releases protons (


). In unbuffered water, this lowers the pH.
  • For Cell Culture: Dilute the DMSO stock directly into complete media (which contains bicarbonate buffer) or PBS. Ensure the final DMSO concentration is

    
    .
    
  • For Chemical Assays: If a neutral pH is required, prepare the solution in 100 mM HEPES or PBS (pH 7.4) rather than pure water.

Dilution Workflow (Example: 100 Treatment)
  • Thaw a 100 mM DMSO aliquot until fully liquid (DMSO freezes at 19°C). Vortex briefly.

  • Intermediate Dilution (Optional but recommended):

    • Prepare a 1 mM intermediate by adding 10

      
       of 100 mM Stock to 990 
      
      
      
      of Media/Buffer.
    • Result: 1 mM compound, 1% DMSO.

  • Final Dilution:

    • Add 100

      
       of the 1 mM Intermediate to 900 
      
      
      
      of Media/Buffer.
    • Final Concentration: 100

      
       compound.[2]
      
    • Final DMSO: 0.1% (Safe for most cell lines).

Visualization of Workflows

Figure 1: Stock Preparation & Stability Logic

This diagram illustrates the decision process for solvent selection and the critical control points for maintaining compound stability.

StockPreparation cluster_stability Stability Controls Start Solid 2-(prop-2-yn-1-yl)morpholine HCl Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weigh Weigh Solid (Mass m) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Recommended for Stock) SolventChoice->DMSO Long-term Storage Water Water/Buffer (Immediate Use Only) SolventChoice->Water Acute Assay DissolveDMSO Dissolve to 100 mM (Vortex/Sonicate) DMSO->DissolveDMSO DissolveWater Dissolve to Working Conc. (Check pH) Water->DissolveWater Aliquot Aliquot & Purge (Ar/N2) DissolveDMSO->Aliquot Use Use Immediately (Do not freeze) DissolveWater->Use Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing and storing 2-(prop-2-yn-1-yl)morpholine HCl stocks. Green path indicates best practice for stability.

Quality Control & Troubleshooting

Verification
  • Visual Inspection: Solution must be clear. Turbidity indicates insolubility or salt precipitation.

  • Concentration Check (UV-Vis): While morpholines lack strong chromophores, the alkyne has weak absorbance. For precise quantification, use qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) in

    
     or DMSO-
    
    
    
    .
Troubleshooting Guide
IssuePossible CauseCorrective Action
Precipitation upon thawing DMSO is hygroscopic and absorbed water; or stock is too concentrated.Warm to 37°C and vortex. If persistent, dilute to 50 mM. Use fresh anhydrous DMSO next time.
Yellowing of solution Oxidation of the amine or alkyne.Discard. Ensure headspace purging with Argon/Nitrogen for future batches.
Unexpected toxicity in cells Acidic shock from high-concentration aqueous addition.Buffer the stock or ensure the dilution factor is high (>1:1000) into buffered media.

References

  • PubChem. (n.d.).[3] 2-(prop-2-yn-1-yl)morpholine hydrochloride.[4][5] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • Molaid Chemicals. (n.d.). 2-(prop-2-yn-1-yl)morpholine hydrochloride Properties. Retrieved March 5, 2026, from [Link]

  • Emulate Bio. (2019). Compound Treatment Solution Preparation and Treatment Protocol. Retrieved March 5, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for physicochemical properties of amine salts).

Sources

Method

Application Note: High-Yield Sonogashira Coupling Strategies for 2-(prop-2-yn-1-yl)morpholine

Introduction & Mechanistic Challenges The functionalization of 2-(prop-2-yn-1-yl)morpholine (CAS: 1710761-54-8) via sp²-sp carbon-carbon bond formation is a highly valuable transformation in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The functionalization of 2-(prop-2-yn-1-yl)morpholine (CAS: 1710761-54-8) via sp²-sp carbon-carbon bond formation is a highly valuable transformation in medicinal chemistry, particularly for synthesizing rigid, functionalized morpholine pharmacophores. However, this bifunctional building block contains both a terminal alkyne and a free secondary amine , presenting a severe chemoselectivity challenge.

When subjected to standard Sonogashira cross-coupling conditions (Pd/Cu catalysis), the free secondary amine actively interferes with the catalytic cycle[1]. This interference manifests in three primary ways:

  • Catalyst Sequestration: The morpholine nitrogen strongly coordinates to the Cu(I) co-catalyst or Pd(II) intermediates, forming stable, off-cycle complexes that stall the reaction.

  • Competitive C-N Coupling: The secondary amine can act as a nucleophile, competing with the alkyne for the electrophilic Ar-Pd-X oxidative addition complex, leading to unwanted Buchwald-Hartwig amination side products.

  • Hydroamination/A³-Coupling: Copper catalysts can promote the addition of the free amine across the alkyne (hydroamination) or trigger multi-component A³-coupling if trace aldehydes are present in the solvent.

To overcome these barriers, researchers must employ one of two validated strategies: Strategy A (Amine Protection) or Strategy B (Direct Copper-Free Coupling) [2].

Workflow Start 2-(prop-2-yn-1-yl)morpholine (Free Secondary Amine) Boc 1. Boc Protection (Boc2O, Et3N) Start->Boc Route A (Protection) SonoB Direct Cu-Free Sonogashira (Pd/XPhos, Ar-X, No Cu) Start->SonoB Route B (Direct) SonoA 2. Standard Sonogashira (Pd/Cu, Ar-X) Boc->SonoA Deprot 3. Deprotection (HCl or TFA) SonoA->Deprot End Functionalized 2-(prop-2-yn-1-yl)morpholine Deprot->End SonoB->End

Workflow comparing the Protection-Deprotection sequence (Route A) vs. Direct Cu-Free coupling (Route B).

Quantitative Strategy Comparison

The choice between Strategy A and Strategy B depends on the scale of the reaction, the availability of specific ligands, and the electronic nature of the aryl halide. The table below summarizes the quantitative and operational metrics of both approaches.

ParameterStrategy A: Boc-Protection RouteStrategy B: Direct Cu-Free Route
Overall Yield 75–85% (over 3 steps)65–80% (1 step)
Step Count 31
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / XPhos (No Cu)
Atom Economy Low (Generates Boc₂O/HCl waste)High (Direct functionalization)
Scalability Excellent (Highly robust, air-tolerant)Good (Requires strict air-free setup)
Primary Side Product Glaser homocoupling (trace, <2%)Buchwald-Hartwig C-N coupling (<5%)

Experimental Protocols & Causality

Protocol A: The Protection-Coupling-Deprotection Sequence

This is the most robust method for early-stage drug discovery, ensuring predictable yields by completely masking the nucleophilic amine.

Step 1: Boc Protection

  • Procedure: Dissolve 2-(prop-2-yn-1-yl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality: Et₃N acts as an acid scavenger to neutralize trace acidic impurities, while DCM provides optimal solubility. The Boc group sterically and electronically deactivates the nitrogen, preventing catalyst poisoning in the next step.

  • Validation: Monitor via TLC (Ninhydrin stain). The primary amine spot will disappear, confirming complete conversion.

Step 2: Standard Sonogashira Coupling

  • Procedure: To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). Evacuate and backfill with Argon (3x). Add anhydrous DMF (0.3 M) and Et₃N (3.0 eq), followed by the N-Boc-2-(prop-2-yn-1-yl)morpholine (1.1 eq). Heat to 60 °C for 8 hours.

  • Causality: CuI generates the highly nucleophilic copper acetylide in situ, which rapidly transmetalates with the Ar-Pd-I complex. DMF is chosen as a polar aprotic solvent to stabilize the ionic intermediates of the catalytic cycle[1].

  • Validation: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF. LCMS should show the[M+H-tBu]⁺ mass peak characteristic of Boc-protected alkynes.

Step 3: Deprotection

  • Procedure: Dissolve the crude coupled product in DCM. Add 4M HCl in Dioxane (10 eq) and stir at room temperature for 2 hours.

  • Causality: The anhydrous acidic conditions cleanly cleave the Boc group, precipitating the product as a highly pure hydrochloride salt, which often bypasses the need for column chromatography.

Protocol B: Direct Copper-Free Sonogashira Coupling

For advanced intermediates or process scale-up, eliminating the protection steps significantly improves process mass intensity (PMI). This protocol utilizes a bulky, electron-rich dialkylbiaryl phosphine (XPhos) to achieve chemoselectivity[2].

  • Procedure: In a glovebox or under strict Schlenk conditions, combine the aryl bromide (1.0 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.5 eq) in a vial. Add anhydrous Acetonitrile (MeCN, 0.2 M) and 2-(prop-2-yn-1-yl)morpholine (1.2 eq). Seal and heat at 80 °C for 12 hours.

  • Causality:

    • Why XPhos? The extreme steric bulk of XPhos creates a highly congested Pd(II) center. This physically blocks the secondary amine of the morpholine from coordinating to the metal, suppressing C-N bond formation. Concurrently, the electron-rich nature of XPhos accelerates the reductive elimination of the desired C-C bond.

    • Why Copper-Free? Omitting CuI completely eliminates the risk of copper-mediated hydroamination or Glaser homocoupling. Cs₂CO₃ is basic enough to deprotonate the alkyne directly when it is π-coordinated to the Pd center.

  • Validation: Filter the crude mixture through a short pad of Celite to remove inorganic salts. The product can be purified via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient to elute the free amine).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (L = XPhos) OxAdd Ar-Pd(II)-X(L)_n Oxidative Addition Complex Pd0->OxAdd + Ar-X PiComp Ar-Pd(II)-X(L)_n π-Alkyne Complex OxAdd->PiComp + Alkyne AmineWarn Blocked by XPhos: Competitive Amine Coordination OxAdd->AmineWarn AlkComp Ar-Pd(II)-C≡C-R(L)_n Alkynyl Complex PiComp->AlkComp Base, -HX AlkComp->Pd0 Reductive Elimination Product Ar-C≡C-R Coupled Product AlkComp->Product

Copper-free Sonogashira catalytic cycle illustrating the steric blocking of free amine coordination.

Conclusion

Successfully executing a Sonogashira coupling on 2-(prop-2-yn-1-yl)morpholine requires deliberate control over the free secondary amine. While the Boc-protection sequence (Strategy A) remains the gold standard for exploratory synthesis due to its high reliability, the direct copper-free methodology utilizing XPhos (Strategy B) offers a sophisticated, atom-economical alternative that leverages steric exclusion to achieve perfect chemoselectivity.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. Available at:[Link]

  • Gevorgyan, V. et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." National Institutes of Health (PMC), 2022. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CuAAC with 2-(prop-2-yn-1-yl)morpholine HCl

Status: Operational Ticket Topic: Low Yield / Reaction Failure with Amine-Functionalized Alkynes Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering yield issues with 2-(prop-2-yn-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Low Yield / Reaction Failure with Amine-Functionalized Alkynes Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with 2-(prop-2-yn-1-yl)morpholine HCl . While the alkyne handle suggests a standard "click" chemistry (CuAAC) approach, this specific reagent introduces two distinct chemical antagonists to the catalytic cycle:

  • The HCl Salt: Introduces acidity that can protonate the reducing agent (ascorbate) or the triazole product, and alter the redox potential of the copper.

  • The Morpholine Amine: Whether the alkyne is attached at the C2 position (leaving a secondary amine) or the N4 position (tertiary amine), the morpholine nitrogen is a competent ligand for Cu(I). In the absence of a superior ligand, the substrate itself will chelate the catalyst, leading to "catalyst poisoning" or accelerated oxidation to inactive Cu(II).

This guide provides the protocols to neutralize these threats and restore high yields.

Visual Troubleshooting Assistant

Before proceeding to the protocols, use this decision tree to diagnose your specific failure mode.

TroubleshootingTree cluster_tips Quick Fixes Start Start: Low Yield with Morpholine Alkyne HCl CheckColor Observe Reaction Color Start->CheckColor Blue Turned Blue/Green Rapidly CheckColor->Blue Oxidation Yellow Remained Yellow/Clear CheckColor->Yellow Inactive Catalyst Brown Precipitate/Brown Sludge CheckColor->Brown Disproportionation OxidationSol Solution: Degas Solvents + Increase Sodium Ascorbate Blue->OxidationSol InactiveSol Solution: Check pH (Neutralize HCl) + Switch to THPTA Ligand Yellow->InactiveSol BrownSol Solution: Add Ligand (THPTA) to stabilize Cu(I) Brown->BrownSol

Figure 1: Diagnostic decision tree for identifying CuAAC failure modes based on visual cues.

Module 1: The Salt Factor (pH Management)

The "HCl" in your reagent name indicates it is a hydrochloride salt. Dissolving this in water creates an acidic environment (pH < 4).[1]

The Mechanism of Failure: Standard CuAAC relies on Sodium Ascorbate to reduce CuSO₄ to active Cu(I). Ascorbate is pH-sensitive; at low pH, its reducing power kinetics change, and the stability of the Cu(I)-ligand complex is compromised. Furthermore, if your azide partner is acid-sensitive, it may degrade before reacting.

Corrective Protocol: The Neutralization Step

Do not rely on the buffer capacity of standard PBS alone if you are running high concentrations (>10 mM) of the substrate.

ParameterRecommendation
Buffer Choice 100 mM Potassium Phosphate (pH 7.[1]5) or HEPES (pH 7.5).[1] Avoid Tris (can coordinate Cu).
Pre-Neutralization If using >50 mM substrate, dissolve the Morpholine HCl in water first, adjust pH to ~7.0 with 1M NaOH, then add to the reaction mix.
Verification Spot-check reaction pH with a strip. It must be between 7.0 and 8.[1]0.

Module 2: Catalyst Poisoning (Ligand Optimization)

This is the most critical factor for amine-containing substrates.[1]

The Mechanism of Failure: The nitrogen atom in the morpholine ring acts as a competing ligand. Without a dedicated, high-affinity ligand, the copper binds to the morpholine instead of the alkyne/azide interface. This forms a "non-productive chelate" and leaves the copper vulnerable to oxidation by atmospheric oxygen.

Ligand Selection Guide
LigandSuitability for MorpholineWhy?
None / Naked Cu CRITICAL FAILURE Morpholine will chelate Cu, stopping the reaction.[1]
TBTA ⚠️ PoorPoor water solubility; slow kinetics with amine substrates.[1]
THPTA Recommended Water-soluble; protects Cu from oxidation; out-competes morpholine amine for Cu binding.[1]
BTTAA 🌟 Best Performance Higher activity than THPTA; essential if the reaction is very dilute (<100 µM).[1]

Recommendation: Switch immediately to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA .[1] Maintain a Ligand:Copper ratio of 5:1 rather than the standard 1:1 or 2:1. This excess ligand ensures the morpholine nitrogen cannot displace the ligand from the copper center.

Module 3: Optimized Experimental Protocol

This protocol integrates the fixes for HCl acidity and amine poisoning.

Reagents:

  • Substrate A: 2-(prop-2-yn-1-yl)morpholine HCl (Neutralized).

  • Substrate B: Azide of choice.[1]

  • Catalyst: CuSO₄[1][2][3][4] · 5H₂O (20 mM stock in water).[1]

  • Ligand: THPTA (100 mM stock in water).[1]

  • Reductant: Sodium Ascorbate (100 mM stock in water) - Make Fresh.[1][2]

  • Solvent: 50% DMSO / 50% Buffer (HEPES pH 7.5).[1]

Step-by-Step Workflow:

  • Prepare the "Click Cocktail" (Premix Cu + Ligand):

    • Mix CuSO₄ and THPTA in a separate tube before adding to the reaction.

    • Ratio: 1 part Cu to 5 parts Ligand (e.g., 10 µL Cu stock + 50 µL THPTA stock).

    • Why? This pre-forms the active catalytic complex, preventing the morpholine from grabbing the copper first.

  • Prepare the Substrate Mix:

    • Dissolve Morpholine HCl and Azide in the DMSO/Buffer mix.

    • CRITICAL: Check pH.[1] If acidic, add small volumes of 1M NaOH until pH ~7.5.

  • Initiation:

    • Add the "Click Cocktail" to the Substrate Mix.

    • Add Sodium Ascorbate last (Final concentration should be 5x the Copper concentration).

    • Flush the headspace with Nitrogen or Argon gas for 10 seconds, then cap tightly.

  • Incubation:

    • Incubate at room temperature for 1–4 hours.

    • Note: If the solution turns blue, oxygen has entered. Add more Ascorbate immediately.[1]

Module 4: Mechanism of Interference

Understanding the molecular competition helps in troubleshooting future substrates.

ChelationMechanism cluster_bad Path A: Poisoning (No Ligand) cluster_good Path B: Protected (With THPTA) Cu Cu(I) Oxidation Inactive Cu->Oxidation Oxidizes to Cu(II) (Blue Color) Morph Morpholine (Substrate) Morph->Cu Chelates (Reaction Stops) Ligand THPTA (Ligand) Ligand->Cu Stabilizes (Reaction Proceeds)

Figure 2: Competitive binding mechanism.[1] The morpholine substrate (Path A) will poison the catalyst unless a high-affinity ligand like THPTA (Path B) is present in excess.

Frequently Asked Questions (FAQ)

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate to avoid the pH issue? A: Generally, no . While CuI avoids the reduction step, it is thermodynamically unstable in aqueous/organic mixtures containing amines. It readily disproportionates or oxidizes.[1] The CuSO₄/Ascorbate/THPTA system is more robust because the excess ascorbate continuously regenerates the active Cu(I) species, fighting off the oxidation promoted by the morpholine amine.

Q: My reaction turns yellow/orange. Is this bad? A: No, this is actually good . A slight yellow tint often indicates a healthy concentration of Cu(I)-Ligand complex.[1] If it turns brown, you may have copper disproportionation (add more ligand). If it turns blue, the copper has oxidized (add more ascorbate and exclude air).

Q: How do I remove the Copper/Ligand after the reaction? A: Since morpholine is basic, standard acidic workups might protonate your product and keep it in the aqueous phase.

  • Method: Use a chelating resin (like Cuprisorb) or perform an extraction with EDTA (50 mM, pH 8) to sequester the copper into the aqueous phase while extracting your product into an organic solvent (DCM or EtOAc), provided your product is not water-soluble.

References

  • Mechanism of CuAAC & Ligand Effects: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Huisgen 1,3-Dipolar Cycloaddition: It Is Now a Good One. Angewandte Chemie International Edition.

  • THPTA Ligand for Biocompatible/Amine-Rich Click Chemistry: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [1]

  • Comparison of Ligands (THPTA vs TBTA vs BTTAA): Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[1] PNAS (Contextualizing the need for ligands in biological/amine environments). [1]

  • Handling Amine Interference in CuAAC: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [1]

Sources

Optimization

Solving solubility issues of 2-(prop-2-yn-1-yl)morpholine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(prop-2-yn-1-yl)morpholine (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(prop-2-yn-1-yl)morpholine (also known as N-propargylmorpholine).

This guide bypasses generic advice to focus on the structural causality behind your solubility issues, providing self-validating protocols to ensure your syntheses—particularly Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)—proceed without precipitation bottlenecks.

Part 1: The Causality of Solubility Issues

To solve solubility problems with 2-(prop-2-yn-1-yl)morpholine, we must first analyze its amphiphilic molecular architecture. The molecule consists of two competing domains:

  • The Morpholine Ring (Hydrophilic & Basic): This secondary/tertiary amine moiety has a pKa of approximately 8.3. It readily forms hydrogen bonds and is highly susceptible to protonation in neutral or acidic media.

  • The Propargyl Group (Hydrophobic): The terminal alkyne is non-polar and repels water, driving the molecule's solubility in organic solvents[1].

The Root Cause of Precipitation: Most solubility failures occur because researchers unknowingly use the acid addition salt (e.g., hydrochloride) instead of the free base , or they fail to account for the dielectric constant of their solvent mixture. When protonated, the morpholine nitrogen forms an ammonium cation. This ionic species is stabilized by strong ion-dipole interactions in water, rendering it completely insoluble in non-polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[2]. Conversely, the uncharged free base exhibits moderate water solubility but is highly miscible in organic solvents[3].

Part 2: Quantitative Solubility & Ionization Data

Use the following tables to predict the behavior of your compound based on its chemical form and the pH of your reaction environment.

Table 1: Solvent Compatibility Profile by Chemical Form

Solvent System Free Base Solubility HCl Salt Solubility Mechanistic Causality
Water Moderate Very High Ion-dipole interactions heavily stabilize the protonated salt.
Methanol (MeOH) High High Polar protic nature solvates both neutral and ionic species.
Dichloromethane (DCM) High Insoluble Non-polar halogenated solvent lacks the dielectric constant to solvate ions.
DMSO / DMF High Moderate Polar aprotic solvents disrupt aggregation but favor the uncharged base.

| Hexane | Moderate | Insoluble | Completely non-polar environment strictly repels charged species. |

Table 2: pH-Dependent Ionization State

Aqueous pH Level Dominant Species Impact on Liquid-Liquid Extraction (LLE)
< 7.0 Protonated Salt (>95%) Unextractable. Compound remains trapped in the aqueous layer.
8.3 (pKa) 50% Salt / 50% Base Poor recovery. Emulsions likely to form at the phase boundary.

| > 10.0 | Free Base (>99%) | Optimal. Compound partitions cleanly into the organic phase. |

Part 3: Troubleshooting FAQs

Q1: My 2-(prop-2-yn-1-yl)morpholine is a white powder that refuses to dissolve in DCM. What went wrong? A1: You are working with the hydrochloride (HCl) salt. The free base of 2-(prop-2-yn-1-yl)morpholine is typically a colorless to pale yellow liquid at room temperature[3]. To dissolve the solid in DCM, you must break the crystal lattice by deprotonating the amine. Proceed to Protocol 1 to generate the organic-soluble free base.

Q2: I am running a CuAAC "Click" reaction in a tert-butanol/water mixture. The morpholine derivative precipitates immediately upon adding the aqueous copper catalyst. How do I fix this? A2: The addition of the aqueous catalyst sharply increases the polarity of the medium, causing the hydrophobic alkyne moiety to "oil out" or precipitate. To resolve this, switch to a solvent system with a higher solubilizing capacity for amphiphilic molecules, such as DMSO/Water or DMF/Water[1]. See Protocol 2 for the validated co-solvent strategy.

Q3: After my coupling reaction, I cannot recover the morpholine product from the aqueous layer during extraction. Why? A3: Morpholine is highly hydrophilic, and if your reaction generated any acidic byproducts, the amine is now protonated. You must basify the aqueous layer to pH > 10 using NaOH or K₂CO₃ before extracting with an organic solvent.

Part 4: Validated Experimental Protocols

Protocol 1: Free-Basing 2-(prop-2-yn-1-yl)morpholine Salts

Use this protocol to convert insoluble solid salts into organic-soluble liquids.

  • Aqueous Dissolution: Suspend 1.0 g of 2-(prop-2-yn-1-yl)morpholine HCl in 10 mL of distilled water. Stir until fully dissolved.

  • Alkalinization: Slowly add 2M NaOH dropwise under continuous stirring until the aqueous solution reaches pH > 10 (verify with pH indicator paper).

    • Validation Check: The solution will become cloudy as the uncharged free base separates from the water.

  • Extraction: Add 15 mL of DCM. Transfer to a separatory funnel and shake vigorously, venting frequently to release pressure.

  • Phase Separation: Collect the lower organic layer (DCM). Repeat the extraction with a second 15 mL portion of DCM.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: The final product should be a clear, pale yellow liquid, confirming successful conversion to the free base.

Protocol 2: Optimized Co-Solvent Preparation for CuAAC

Use this protocol to prevent precipitation during click chemistry.

  • Stock Preparation: Dissolve the 2-(prop-2-yn-1-yl)morpholine free base in a dry, polar aprotic solvent (DMSO or DMF) to create a concentrated 0.5 M stock solution[1].

  • Reaction Matrix Setup: In the reaction vessel, combine your azide partner and the alkyne stock solution. Maintain a solvent ratio of at least 1:1 (Organic:Aqueous) to ensure the hydrophobic alkyne remains solvated.

  • Controlled Catalyst Addition: Pre-mix CuSO₄ and sodium ascorbate in a minimal volume of water. Add this aqueous catalyst mixture dropwise to the vigorously stirring organic mixture.

    • Validation Check: The solution should remain homogeneous. If localized cloudiness occurs, pause the addition and increase the stirring rate until the solution clears.

Part 5: Diagnostic Workflows

SolubilityWorkflow Start Compound Insoluble in Organic Solvent CheckForm Verify Chemical Form Start->CheckForm IsSalt Solid Salt Form (e.g., HCl salt) CheckForm->IsSalt Visual: Solid Powder IsFreeBase Liquid Free Base CheckForm->IsFreeBase Visual: Oily Liquid FreeBaseAction Execute Free-Basing (Protocol 1) IsSalt->FreeBaseAction Neutralize CoSolventAction Adjust Solvent Polarity (Use DMSO/DMF) IsFreeBase->CoSolventAction Solvate Success Homogeneous Solution Ready for Reaction FreeBaseAction->Success CoSolventAction->Success

Workflow for diagnosing and resolving 2-(prop-2-yn-1-yl)morpholine solubility issues.

ExtractionLogic AqPhase Aqueous Reaction Mixture pHCheck Adjust pH > 10 (Add NaOH/K2CO3) AqPhase->pHCheck Deprotonate Amine Extract Extract with DCM/EtOAc pHCheck->Extract OrgLayer Organic Layer (Target Free Base) Extract->OrgLayer Non-polar phase AqLayer Aqueous Layer (Salts & Impurities) Extract->AqLayer Polar phase

pH-dependent liquid-liquid extraction logic for basic morpholine derivatives.

References

  • Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. Retrieved from:[Link]

  • University of Calgary. Solubility of Organic Compounds. Retrieved from: [Link]

Sources

Troubleshooting

Removing copper catalysts from morpholine-triazole products

Technical Support Center: Copper Removal from Morpholine-Triazole Scaffolds The "Chelation Trap": Why Your Standard Wash Failed If you are reading this, you likely have a morpholine-triazole conjugate that retains a stub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Removal from Morpholine-Triazole Scaffolds

The "Chelation Trap": Why Your Standard Wash Failed

If you are reading this, you likely have a morpholine-triazole conjugate that retains a stubborn green/blue tint or shows cytotoxicity in biological assays despite standard workups.

The Science of the Problem: You are fighting thermodynamics. The 1,2,3-triazole ring (formed via CuAAC) is a moderate ligand for copper. However, when coupled with a morpholine moiety, you create a "chelating pocket." The morpholine nitrogen (and potentially the ether oxygen) acts synergistically with the triazole nitrogens to form a multidentate coordination complex.

  • Cu(I) (the catalyst) binds tightly to soft ligands (triazole nitrogens).

  • Cu(II) (the oxidized byproduct) binds to harder ligands (morpholine amines/ethers).

Standard water/brine washes cannot break this thermodynamic grip. You need a ligand that binds copper more tightly than your product does (displacement) or a method to sequester the metal physically.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to determine the correct purification route based on your product's solubility.

CopperRemovalStrategy Start Crude Reaction Mixture (Morpholine-Triazole) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Lipophilic Lipophilic (Organic Soluble) SolubilityCheck->Lipophilic No (DCM/EtOAc) Hydrophilic Hydrophilic (Water Soluble) SolubilityCheck->Hydrophilic Yes (Water/DMSO) Step1_Lipo Method A: Liquid-Liquid Extraction (EDTA + NH4OH) Lipophilic->Step1_Lipo Check_Color Is Organic Layer Colorless? Step1_Lipo->Check_Color Step2_Scavenger Method B: Solid-Supported Scavenger (Si-Thiol / Thiourea) Check_Color->Step2_Scavenger No (Still Green) Validation Validation: Colorimetric Test / ICP-MS Check_Color->Validation Yes Step2_Scavenger->Validation Step1_Hydro Method C: SPE / Resin Filtration (C18 or Reverse Phase) Hydrophilic->Step1_Hydro Dialysis Alternative: Dialysis w/ EDTA Hydrophilic->Dialysis Macromolecules Step1_Hydro->Validation Dialysis->Validation

Figure 1: Strategic workflow for copper removal based on product physicochemical properties.

Protocol A: The "Ammoniacal EDTA" Wash (Liquid-Liquid)

Best for: Lipophilic small molecules where Cu is loosely bound.

The Mechanism: EDTA is a hexadentate ligand, but it struggles to pull Cu(I) out of triazoles. We use Ammonium Hydroxide to oxidize residual Cu(I) to Cu(II) (which EDTA binds faster) and to keep the pH high (EDTA is most active at pH >8).

Step-by-Step:

  • Dilute: Dissolve crude product in a non-miscible solvent (DCM or EtOAc). Avoid ether (peroxide risk with metals).

  • Prepare Wash Solution: Mix 0.5 M EDTA (disodium salt) with 10% NH₄OH (aq) in a 1:1 ratio.

    • Why NH₄OH? It forms

      
      , a deep blue water-soluble complex, aiding the transfer of Cu from the organic to the aqueous phase.
      
  • The Shake: Wash the organic layer vigorously for 5-10 minutes .

    • Note: A quick shake is insufficient. You need time for the ligand exchange to occur at the interface.

  • Observation: The aqueous layer should turn bright blue.

  • Repeat: Drain aqueous layer.[1][2] Repeat until the aqueous layer remains colorless (usually 3 cycles).

  • Final Polish: Wash with brine to remove residual EDTA/Ammonia. Dry over

    
    .[1][2]
    

Protocol B: Solid-Supported Scavengers (The "Sponge")

Best for: Stubborn morpholine-chelates, late-stage intermediates, and API purification.

The Mechanism: Functionalized silica (Si-Thiol or Si-Thiourea) acts as a "super-ligand." Thiols (SH) are "soft" bases and have an exceptionally high affinity for Cu(I), often stripping it directly without needing oxidation.

Comparative Scavenger Data:

Scavenger TypeFunctional GroupTarget SpeciesRemoval Efficiency*Best For
Si-Thiol Propylthiol (-SH)Cu(I), Pd(0), Ag>99% (High)Morpholine-Triazoles (Soft-Soft interaction)
Si-Thiourea ThioureaCu(I), Cu(II)>95% (High)General purpose, broad spectrum
Si-TAAcOH Triamine/AcetateCu(II), Ni, Co~80% (Med)Only if Cu is fully oxidized
Polystyrene-Amine BenzylamineCu(II)~60% (Low)Not recommended for triazoles (competition)

Efficiency data based on 1000 ppm initial load reduced to <10 ppm [1][4].

Step-by-Step:

  • Dissolve: Product in THF, DCM, or MeOH.

  • Load: Add 3-5 equivalents (w/w relative to expected metal mass) of Si-Thiol or Si-Thiourea .

  • Incubate: Stir gently (do not pulverize the beads) for 2-4 hours at room temperature.

    • Pro-Tip: For morpholine products, heating to 40°C can accelerate the ligand exchange.

  • Filter: Pass through a 0.45 µm fritted filter or a Celite pad.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[1]

Protocol C: Troubleshooting & FAQs

Q1: My product is water-soluble. Can I use these methods?

  • No. Liquid-liquid extraction won't work.

  • Solution: Use Solid Phase Extraction (SPE) with a C18 cartridge.[3]

    • Acidify product solution with 5% Formic Acid (disrupts Cu-Morpholine chelation).

    • Load onto C18. Copper salts wash through with water.[1][4]

    • Elute product with MeOH or ACN [7].

  • Alternative: Dialysis against a buffer containing 10 mM EDTA, followed by pure water dialysis [4].

Q2: The product is no longer blue, but my biological assay is failing (toxicity).

  • Diagnosis: You likely have "invisible" trace copper (10-50 ppm). Cu is cytotoxic even at low micromolar concentrations.

  • Fix: You need a "polish" step. Use a Si-Thiol scavenger column (flow chemistry) or re-crystallize in the presence of a chelator (like 1,10-phenanthroline) that stays in the mother liquor.

Q3: I'm getting an emulsion during the EDTA wash.

  • Cause: Morpholine derivatives can act as surfactants at basic pH.

  • Fix: Filter the entire biphasic mixture through a pad of Celite before attempting to separate layers. The Celite breaks the emulsion physical structure.

Q4: How do I validate removal without an ICP-MS?

  • The "Poor Man's" Test: Dissolve 5 mg of product in 1 mL solvent. Add 1 drop of Sodium Diethyldithiocarbamate (0.1% aq) .

    • Result: A yellow/brown precipitate indicates Cu > 50 ppm.

  • Colorimetric Kits: Use bicinchoninic acid (BCA) based assays or commercial "Copper Check" strips designed for water testing (limit of detection ~0.1 ppm) [12].

References

  • BenchChem Technical Support. (2025).[1][2][4] Efficiency of solid supported scavengers for copper removal in organic synthesis. BenchChem Application Notes. 4

  • Biotage. (2024). ISOLUTE® Si-Thiol: Metal Scavenger User Guide. Biotage Technical Literature. 5[6][7]

  • Kovács, S., et al. (2012).[8] Copper on Iron: Catalyst and Scavenger for Azide-Alkyne Cycloaddition.[8] Synthesis, 44, 3722-3730.[8] 8

  • BenchChem Protocols. (2025). Protocol for Removal of Copper Catalyst After Click Reaction.1[6][7][9][10]

  • Sigma-Aldrich. (2024). Copper-Free Click Chemistry Alternatives.[7][11] Technical Article.[1][2][4][8][10][12][13] 7

  • ResearchGate Community. (2014). Discussion: How to remove copper after CuAAc click reaction?3[6][7][10]

  • Juang, R.S., et al. (2013). Removal of Copper(II) Chelates of EDTA and NTA from Dilute Aqueous Solutions by Membrane Filtration.[10] Ind.[10] Eng. Chem. Res. 10[6][7]

Sources

Optimization

Troubleshooting low reactivity of steric hindered propargyl morpholines

Technical Support Center: Sterically Hindered Propargyl Morpholines Subject: Troubleshooting Low Reactivity & Catalyst Deactivation Ticket ID: #PM-HIND-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Propargyl Morpholines Subject: Troubleshooting Low Reactivity & Catalyst Deactivation Ticket ID: #PM-HIND-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Steric Wall" in Propargyl Morpholine Chemistry

If you are reading this, you are likely facing a specific set of frustrations: your LCMS shows unreacted starting material, your copper catalyst has turned a useless shade of black, or you are seeing oxidative homocoupling (Glaser product) instead of your desired cross-coupling.

Sterically hindered propargyl morpholines—specifically those with gem-dimethyl substitution at the


-position (e.g., 4-(2-methylbut-3-yn-2-yl)morpholine) or those derived from bulky ketones—present a unique "double threat" to reactivity:
  • Steric Shielding: The bulk around the alkyne prevents the formation of the required metallacycle intermediates in CuAAC and Sonogashira reactions.

  • Nitrogen Chelation (The "Trap"): The morpholine nitrogen is a competent Lewis base. In hindered systems where alkyne coordination is slow, the nitrogen atom often outcompetes the alkyne for the metal center, effectively poisoning your catalyst.

This guide moves beyond generic advice to address these specific mechanistic bottlenecks.

Module 1: The Synthesis Bottleneck (A3 & KA2 Coupling)

The Scenario: You are trying to synthesize a hindered propargyl morpholine using A3 (Aldehyde-Alkyne-Amine) or KA2 (Ketone-Alkyne-Amine) coupling, but yields are low.

Root Cause Analysis: Standard A3 coupling works well with aldehydes.[1] However, generating hindered propargyl morpholines often requires ketones (KA2 coupling), which are thermodynamically harder to activate. The formation of the iminium ion intermediate is the rate-limiting step, severely hampered by steric bulk.

Troubleshooting Protocol:

VariableStandard Protocol (Fails for Hindered)High-Performance Protocol (Hindered) The "Why" (Mechanistic Insight)
Catalyst CuBr or CuI (5-10 mol%)CuCl (30 mol%) or Au(III) / Ag(I) CuCl is smaller and more Lewis acidic than CuI, facilitating attack on the bulky iminium. Gold catalysts (e.g.,

) are superior for activating difficult alkynes [1].
Solvent Toluene or WaterDioxane or Toluene (Microwave) Dielectric heating (Microwave) at 100–120°C overcomes the activation energy barrier for the iminium formation that thermal heating cannot breach [2].
Additives None

(Co-catalyst)
Zinc acts as a secondary Lewis acid to activate the carbonyl oxygen, pushing the equilibrium toward the iminium species.

Q: My reaction turns green/blue and stalls. Why? A: This is oxidative degradation. The morpholine is coordinating to Cu(II) species generated by air exposure.

  • Fix: You must run this under strict Argon/Nitrogen atmosphere. Add 10 mol% Sodium Ascorbate if using Copper to keep it in the Cu(I) state, although this is less common in A3 than in Click chemistry.

Module 2: The Click Chemistry Conundrum (CuAAC)

The Scenario: You have the hindered propargyl morpholine, but it won't "click" with your azide. Standard


 / Ascorbate conditions yield <10% product.

Root Cause Analysis: In hindered alkynes (e.g., tertiary carbons next to the triple bond), the copper acetylide intermediate is too bulky to easily form the required dinuclear copper metallacycle. Furthermore, the morpholine nitrogen can chelate the copper, sequestering it from the alkyne.

Visualizing the Problem:

CuAAC_Failure Substrate Hindered Propargyl Morpholine Cu_Cat Cu(I) Catalyst Substrate->Cu_Cat Mix Chelation DEAD END: N-Cu Chelation (Catalyst Trapped) Cu_Cat->Chelation Nitrogen binds Cu (Fast Kinetically) Active_Complex Active Cu-Acetylide (Sterically Protected) Cu_Cat->Active_Complex Ligand displaces N Ligand Ligand Rescue (THPTA/TBTA) Ligand->Cu_Cat Protects Cu Ligand->Active_Complex Enables Product Triazole Product Active_Complex->Product Azide Attack (Requires Heat)

Figure 1: The "Chelation Trap" in hindered propargyl morpholines. Without a strong ligand, the morpholine nitrogen sequesters the copper.

Troubleshooting Protocol:

  • Switch the Ligand: Standard TBTA is often too bulky for already hindered substrates.

    • Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is less sterically demanding than TBTA and highly water-soluble, allowing better access to the hindered alkyne [3].

  • Solvent System: Avoid pure water.

    • Recommendation: Use tBuOH/Water (1:1) or DMSO . The organic co-solvent is critical to solvate the hydrophobic pocket created by the gem-dimethyl or bulky groups.

  • Temperature: Room temperature is insufficient for hindered interfaces.

    • Recommendation: Heat to 60°C . Do not exceed 80°C if using Sodium Ascorbate, as it degrades.

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4? A: Yes, and for hindered substrates, it is often better.

  • Protocol: CuI (10 mol%) + DIPEA (2 eq) in THF or Acetonitrile.

  • Why: This organic-soluble system avoids the aqueous interface issues. The DIPEA helps deprotonate the alkyne, driving the formation of the copper acetylide [4].

Module 3: Sonogashira Coupling (The "Poison" Risk)

The Scenario: You are attempting to couple the propargyl morpholine with an aryl halide, but the reaction yields are negligible, or you see homocoupling (Glaser product).

Root Cause Analysis: The "Morpholine Poisoning" effect is most acute here. Palladium requires open coordination sites. The morpholine nitrogen can bind to Pd, shutting down the catalytic cycle.[2] Additionally, if using the standard CuI co-catalyst, the hindered alkyne reacts too slowly, allowing CuI to catalyze the oxidative homocoupling of the alkyne (Glaser coupling) instead [5].

Decision Matrix: Choosing the Right Protocol

Sonogashira_Fix Start Start: Sonogashira Coupling of Hindered Propargyl Morpholine Check_Cu Are you using CuI co-catalyst? Start->Check_Cu Issue_Glaser Issue: Glaser Homocoupling (Alkyne-Alkyne dimer) Check_Cu->Issue_Glaser Yes (Standard) Check_Base Is the Base Strong Enough? Check_Cu->Check_Base No (Already Cu-Free) Solution_CuFree SOLUTION: Copper-Free Protocol Pd(OAc)2 + XPhos Issue_Glaser->Solution_CuFree Switch Methodology Solution_Base Use Cs2CO3 or LiHMDS (Inorganic bases prevent N-coordination) Check_Base->Solution_Base Optimize Base

Figure 2: Workflow for optimizing Sonogashira coupling of hindered amines.

The "Copper-Free" Solution (Recommended): To avoid Glaser coupling and Cu-poisoning, eliminate Copper entirely.

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Why XPhos? This bulky Buchwald ligand creates a "shell" around the Pd, preventing the morpholine nitrogen from coordinating while still allowing the alkyne to react [6].

  • Base:

    
      (2 eq) in Acetonitrile or DMF at 80°C.
    
  • Note: Avoid amine bases like

    
     as solvents; they exacerbate the coordination competition.
    

FAQs: Rapid Fire Troubleshooting

Q1: My product is an oil that refuses to crystallize. How do I purify it? A: Propargyl morpholines are often basic.

  • Technique: Perform an acid-base extraction. Dissolve the crude oil in dilute HCl (aqueous). Wash with ether (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10, then extract with DCM. This usually yields pure amine.

Q2: I see a spot on TLC that moves just above the baseline, but it's not my product. A: This is likely the Glaser coupling product (the dimer).

  • Check: Does it fluoresce blue under UV? Diyne systems often do.

  • Prevention: Degas your solvents thoroughly (freeze-pump-thaw x3) and switch to the Copper-Free Sonogashira protocol described above.

Q3: Can I use microwave irradiation for the Click reaction? A: Yes, but be careful with pressure.

  • Protocol: 80°C for 10-20 minutes is usually sufficient to overcome the steric barrier of the gem-dimethyl group. Use a sealed vessel.

References

  • Wei, C., & Li, C. J. (2002). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water. Journal of the American Chemical Society.[3]

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications.[4]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6] Chemical Reviews.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Chemistry – A European Journal.[7]

Sources

Troubleshooting

Handling hygroscopic nature of 2-(prop-2-yn-1-yl)morpholine hydrochloride

Technical Support Center: Handling 2-(Prop-2-yn-1-yl)morpholine Hydrochloride Ticket ID: #HYGRO-PMH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Handling Division[1] Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-(Prop-2-yn-1-yl)morpholine Hydrochloride

Ticket ID: #HYGRO-PMH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Handling Division[1]

Executive Summary

You are encountering handling difficulties with 2-(prop-2-yn-1-yl)morpholine hydrochloride . This compound presents a dual challenge: it is a hydrochloride salt of a secondary amine , rendering it highly hygroscopic (prone to absorbing atmospheric moisture), and it contains a terminal alkyne (propargyl group) , which imposes thermal stability limits during drying.[1]

This guide serves as a dynamic troubleshooting manual. It is structured to address the "Life Cycle" of the reagent in your lab: Storage, Dispensing, Recovery, and Reaction Application.

Module 1: Storage & Preservation (The "Defense" Phase)

Q: My material arrived as a free-flowing powder but is now clumping. Is it degrading? A: Likely not. Clumping is the first stage of deliquescence . The ionic lattice of the amine hydrochloride is interacting with water vapor. While the chemical integrity (covalent bonds) is likely intact, the physical state is compromised.

Protocol: The "Dry Chain" of Custody

  • Primary Barrier: Never store this compound in a simple screw-cap vial without secondary protection.[1] The threads of standard vials are permeable to water vapor over time.

  • Secondary Barrier: Store the primary vial inside a desiccator containing active desiccant (Phosphorus Pentoxide (

    
    ) or anhydrous Calcium Sulfate).[1]
    
  • Inert Atmosphere: If available, purge the headspace of the vial with Argon or Nitrogen before resealing. Argon is heavier than air and provides a better "blanket."[1]

Critical Note: Do not store this specific alkyne-containing salt with strong oxidizing agents or in metal containers that could catalyze alkyne polymerization.[1]

Module 2: Weighing & Dispensing (The "Action" Phase)

Q: The mass keeps increasing while I’m weighing it. How do I get an accurate reading? A: You are observing real-time hydration.[1] A standard "tare and add" method will result in under-dosing the active reagent because you are weighing water weight as part of the sample.

Protocol: Weighing by Difference (The Gold Standard) Do not weigh the solid directly into your reaction flask on the open bench.

  • Dry the Weighing Boat: Use a glass weighing bottle or a glazed weighing boat. Plastic boats can hold static charge, exacerbating handling.[1]

  • Load: In a glovebox or dry bag, load an excess of the material into the weighing bottle and cap it.

  • Weigh 1 (Gross): Weigh the capped bottle containing the solid outside the glovebox.

  • Dispense: Quickly transfer the estimated amount into your reaction vessel. Cap the reaction vessel immediately.

  • Weigh 2 (Tare): Weigh the capped bottle again.

  • Calculate:

    
    .
    

This method isolates the hygroscopic error to the transfer time, which is negligible compared to the open-balance method.

Module 3: Troubleshooting & Recovery (The "Fix" Phase)

Q: The material has turned into a syrup/goo. Can I save it? A: Yes, provided it has not been exposed to heat or strong UV light.[1] The "goo" is a supersaturated solution of the salt in absorbed water.

Comparative Drying Methodologies

MethodSuitabilityRisk LevelNotes
High Vacuum (Room Temp) High LowSafest.[1] Connect to a Schlenk line (<0.1 mbar) for 12-24h.[1]
Vacuum Oven (40-50°C) Medium Low/MedEffective.[1] Do not exceed 60°C. Terminal alkynes can be thermally sensitive.[1]
Lyophilization (Freeze Drying) Medium LowGood if the sample is already dissolved in water.
Desiccator (

)
Low LowToo slow for recovery of "syrup"; only good for maintenance.[1]

Visual Workflow: The Recovery Decision Matrix

RecoveryWorkflow Start State of Material Clumped Minor Clumping Start->Clumped Syrup Syrup/Liquid Start->Syrup Action4 High Vacuum Drying (<0.5 mbar, 40°C) Clumped->Action4 Action2 Dissolve in min. MeOH Syrup->Action2 Action1 Vacuum Desiccator (24h over P2O5) Action3 Rotovap to foam Action2->Action3 Action3->Action4 Check Check Weight Constant over 1h? Action4->Check Check->Action4 No Ready Ready for Use Check->Ready Yes

Figure 1: Decision matrix for recovering 2-(prop-2-yn-1-yl)morpholine hydrochloride based on its physical state.

Module 4: Reaction Impact (The "Consequence" Phase)

Q: My reaction failed. Could the water content be the cause? A: It depends on the reaction type. The water introduces two failure modes: Stoichiometric Mismatch and Catalytic Poisoning .

1. Stoichiometric Error (The Silent Killer) If your material contains 10% water by weight, and you calculate stoichiometry based on the dry Molecular Weight (MW), you are adding 10% less amine than intended.

  • Consequence: Incomplete conversion of the coupling partner.

2. Reaction-Specific Interference

  • Scenario A: Click Chemistry (CuAAC)

    • Sensitivity:Low. Copper-catalyzed Azide-Alkyne Cycloaddition is generally water-tolerant.[1]

    • Fix: Correct the stoichiometry. Water is likely not poisoning the catalyst.

  • Scenario B: Sonogashira Coupling

    • Sensitivity:High. Palladium/Copper cycles can be sluggish in wet solvents depending on the ligand system.

    • Fix: Material must be dried.[1][2] Use the "Recovery" protocol above.

  • Scenario C: Alkylation (Nucleophilic Substitution) [1]

    • Sensitivity:Critical. If you are using a base (e.g., NaH, LiHMDS) to deprotonate, the water will quench the base immediately, preventing the reaction.

Validation Protocol: Karl Fischer Titration If accurate stoichiometry is critical, do not assume dryness.[1] Perform a Karl Fischer (KF) titration.

  • Note: Since this is a hydrochloride salt, it is acidic.[1] Ensure your KF solvent system is buffered if you are using a coulometric cell sensitive to pH, although standard volumetric KF is usually robust enough for amine salts [1].[1]

References

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration of Amines and Amine Salts.[1][3] Retrieved from [1]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014).[1] Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.[1] (Chapter on Gravimetric Analysis and Weighing by Difference).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for drying amine salts).

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 2-(prop-2-yn-1-yl)morpholine Reactions

Executive Summary 2-(prop-2-yn-1-yl)morpholine is a highly versatile bifunctional building block featuring a secondary amine (within the morpholine ring) and a terminal alkyne (the propargyl group). Because these two fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(prop-2-yn-1-yl)morpholine is a highly versatile bifunctional building block featuring a secondary amine (within the morpholine ring) and a terminal alkyne (the propargyl group). Because these two functional groups operate under fundamentally different mechanistic paradigms, pH optimization is the primary lever for achieving orthogonal reactivity. This support guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to help researchers maximize yields and prevent cross-reactivity during complex bioconjugation or synthesis workflows.

Visualizing Bifunctional Reactivity

G Compound 2-(prop-2-yn-1-yl)morpholine (Bifunctional) LowPH Acidic to Neutral (pH 4.0 - 7.5) Compound->LowPH HighPH Basic (pH 8.5 - 10.0) Compound->HighPH AmineProtonated Amine Protonated (Nucleophilicity Suppressed) LowPH->AmineProtonated CuAAC Optimal for CuAAC (Click Chemistry) LowPH->CuAAC AmineDeprotonated Amine Deprotonated (Active Nucleophile) HighPH->AmineDeprotonated N_Alkylation Optimal for N-Alkylation & N-Acylation HighPH->N_Alkylation

pH-dependent reactivity pathways for 2-(prop-2-yn-1-yl)morpholine.

Troubleshooting Guides & FAQs

Q1: Why is my N-acylation of 2-(prop-2-yn-1-yl)morpholine failing at physiological pH (pH 7.4)? A1: The causality lies in the protonation state of the heterocycle. The secondary amine in the morpholine ring has a 1[1]. At pH 7.4, the Henderson-Hasselbalch equation dictates that over 90% of the morpholine nitrogen exists in its protonated (ammonium) state. A protonated amine lacks the lone pair necessary to act as a nucleophile. To drive N-acylation or N-alkylation, you must raise the pH to at least 9.5–10.0, ensuring the amine is predominantly in its deprotonated, free-base form.

Q2: I am using 2-(prop-2-yn-1-yl)morpholine for a CuAAC "click" reaction with an azide-tagged protein. What is the optimal pH? A2: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), maintaining a2[2] to balance reaction kinetics with biomolecule stability. While the alkyne group is largely pH-insensitive, the Cu(I) catalyst (generated via sodium ascorbate) is highly sensitive. At pH > 8.0, ascorbate degrades rapidly, leading to the oxidation of Cu(I) to inactive Cu(II). Because the morpholine ring is mostly protonated at pH 7.4, it will not interfere with the copper catalyst, making this pH ideal for orthogonal alkyne reactivity.

Q3: Can I use Good's buffers (like MES or MOPS) to control the pH for these reactions? A3: We strongly advise against this.1[1]. If you are performing an N-functionalization, using MOPS or MES will introduce massive amounts of competing nucleophiles into your reaction. Furthermore, Good's buffers have been shown to interact with redox-active metals[1], which can sequester or alter the oxidation state of the Cu(I) catalyst in CuAAC. Use phosphate (pH 7.4) or carbonate (pH 9.8) buffers instead.

Quantitative Data: pH & Reactivity Matrix

Reaction TypeTarget Functional GroupOptimal pH RangeRequired Catalyst/ReagentsMorpholine State
N-Alkylation Secondary Amine9.5 - 10.5Alkyl halides, K₂CO₃Deprotonated (Free base)
N-Acylation Secondary Amine9.0 - 10.0Acid chlorides, DIPEADeprotonated (Free base)
CuAAC (Click) Terminal Alkyne7.0 - 7.5CuSO₄, Na AscorbateProtonated (Ammonium)
Sonogashira Terminal Alkyne10.0 - 11.0Pd(PPh₃)₄, CuI, Amine baseDeprotonated (Acts as base)

Self-Validating Experimental Protocols

Protocol A: pH-Controlled N-Acylation of 2-(prop-2-yn-1-yl)morpholine

Causality Focus: This protocol utilizes a high-pH carbonate buffer to ensure the morpholine nitrogen is deprotonated and highly nucleophilic. This kinetic advantage outcompetes the background hydrolysis of the acyl chloride.

  • Buffer Preparation: Prepare a 0.1 M Sodium Carbonate-Bicarbonate buffer.

    • Self-Validation Step: Measure the buffer with a calibrated pH meter. Adjust with 0.1 M NaOH or HCl until the pH is exactly 9.8. If the pH drops below 9.0, the reaction will stall due to amine protonation.

  • Dissolution: Dissolve 1.0 eq of3[3] in the buffer to a final concentration of 50 mM.

  • Acylation: Cool the solution to 0°C (to minimize side-hydrolysis of the electrophile). Add 1.2 eq of the target acyl chloride dropwise over 10 minutes under vigorous stirring.

  • Reaction Monitoring:

    • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside a standard of the starting morpholine. Stain with Ninhydrin. The disappearance of the secondary amine spot (which turns pink/purple with Ninhydrin) confirms successful and complete acylation.

Protocol B: Orthogonal CuAAC Bioconjugation (Alkyne-Selective)

Causality Focus: By locking the pH at 7.4, the morpholine amine is protonated and sterically/electronically deactivated, while the terminal alkyne freely undergoes cycloaddition with an azide without side-reactions.

  • Buffer Prep: Prepare a 0.1 M Sodium Phosphate buffer.

    • Self-Validation Step: Confirm the pH is 7.4. Do not use Tris or Good's buffers (like HEPES/MOPS) as they interfere with Cu(I) stabilization.

  • Reagent Mixing: In a dark microcentrifuge tube, combine the azide-tagged biomolecule (10 µM) and 2-(prop-2-yn-1-yl)morpholine (100 µM).

  • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (1 mM) and THPTA ligand (5 mM). Wait 5 minutes.

    • Self-Validation Step: The solution should turn a faint, clear blue, indicating successful Cu(II)-ligand complexation, which prevents copper-induced protein precipitation.

  • Activation: Add the Cu-THPTA complex to the main reaction tube. Finally, add freshly prepared Sodium Ascorbate (5 mM) to initiate the reaction.

    • Self-Validation Step: The blue color should immediately fade to colorless, validating the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Analysis: Incubate at room temperature for 1 hour. Validate completion via LC-MS or SDS-PAGE to observe the expected mass shift.

Orthogonal Functionalization Workflow

Workflow Start 2-(prop-2-yn-1-yl)morpholine Step1 CuAAC Reaction (pH 7.4, CuSO4, Ascorbate) Start->Step1 Azide target Intermediate Triazole-Morpholine Intermediate Step1->Intermediate Step2 N-Alkylation (pH 9.8, Alkyl Halide) Intermediate->Step2 pH Shift > 9.5 Product Fully Functionalized Product Step2->Product

Two-step orthogonal functionalization workflow utilizing pH shifts.

References

1.1 - ResearchGate[1] 2.2 - Benchchem[2] 3.3 - Sigma-Aldrich[3]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of propargyl morpholines

Welcome to the technical support center for the synthesis of propargyl morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of propargyl morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Propargylamines, including propargyl morpholines, are crucial building blocks in medicinal chemistry and materials science, often synthesized via the A³ (aldehyde-alkyne-amine) coupling reaction.[1][2][3] This multicomponent reaction offers an atom-economical approach to constructing these valuable molecules.[2][4] However, like any chemical transformation, it is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthesis of propargyl morpholines.

I. Understanding the A³ Coupling Reaction

The A³ coupling is a one-pot reaction that combines an aldehyde, a terminal alkyne, and an amine (in this case, morpholine) to form a propargylamine.[2][5] The reaction is typically catalyzed by a transition metal, with copper, gold, and silver salts being common choices.[1][3] The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and morpholine, which is then attacked by a metal acetylide, generated from the terminal alkyne and the metal catalyst.[1][2]

A3_Coupling Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion Aldehyde->Iminium + Morpholine - H₂O Morpholine Morpholine Morpholine->Iminium Product Propargyl Morpholine Iminium->Product + Metal Acetylide Water H₂O Alkyne Terminal Alkyne (R2C≡CH) Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide Metal_Acetylide->Product Glaser_Coupling Alkyne1 Terminal Alkyne (R-C≡CH) Diyne 1,3-Diyne (R-C≡C-C≡C-R) Alkyne1->Diyne Alkyne2 Terminal Alkyne (R-C≡CH) Alkyne2->Diyne Catalyst Cu(I) Catalyst + O₂ Catalyst->Diyne Oxidative Homocoupling

Caption: Glaser Coupling Side Reaction.

Solutions to Minimize Glaser Coupling:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.

    • Protocol: Assemble your reaction vessel under an inert atmosphere (nitrogen or argon). Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Copper-Free Conditions: If Glaser coupling persists, consider a copper-free catalytic system. While copper is the most common catalyst, other metals like gold or silver can also be effective and may be less prone to promoting this side reaction. [6]* Protecting Groups: For particularly valuable or sensitive alkynes, protection of the terminal alkyne with a removable group like a trimethylsilyl (TMS) group can completely prevent homocoupling. [7]The TMS group can be easily removed after the A³ coupling reaction.

Q3: Besides the alkyne dimer, I see another unexpected product. Could it be a cross-coupling product?

A3: It is possible you are observing a Sonogashira-type cross-coupling byproduct, especially if your aldehyde is an aryl aldehyde and you are using a palladium co-catalyst or if there are palladium impurities in your system. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. [8][9][10]While less common than Glaser coupling in standard A³ conditions, it can occur, particularly at elevated temperatures. [11]

Sonogashira_Coupling Aryl_Halide Aryl Halide (Ar-X) Cross_Product Cross-Coupled Product (Ar-C≡C-R) Aryl_Halide->Cross_Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cross_Product Catalyst Pd/Cu Catalyst Catalyst->Cross_Product Cross-Coupling

Caption: Sonogashira Coupling Side Reaction.

Solutions to Minimize Sonogashira Coupling:

  • Catalyst Purity: Ensure your copper catalyst is not contaminated with palladium. Use high-purity reagents.

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can promote palladium-catalyzed side reactions. [11]* Ligand Choice: If you are intentionally using a mixed-metal system, the choice of ligands can influence the selectivity towards the desired A³ coupling product.

Q4: What is the optimal workup and purification procedure to isolate the pure propargyl morpholine?

A4: The workup and purification strategy will depend on the specific properties of your product.

  • General Workup:

    • After the reaction is complete (as monitored by TLC or GC), cool the reaction mixture to room temperature.

    • If a solid catalyst was used, it can be removed by filtration. [12] 3. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine to remove any water-soluble byproducts or unreacted morpholine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for purifying propargyl morpholines. [13]Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or petroleum ether as the mobile phase.

    • Crystallization: If your product is a solid, recrystallization can be an effective purification method. [14]

III. Detailed Experimental Protocols

General Procedure for the Synthesis of a Propargyl Morpholine via A³ Coupling

This protocol provides a starting point for the synthesis of a model propargyl morpholine. Optimization of reaction time, temperature, and stoichiometry may be necessary for different substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Morpholine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), morpholine (1.1 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [15]5. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryAldehydeAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePhenylacetyleneCuI (5)Toluene251285
2BenzaldehydePhenylacetyleneAuCl₃ (1)Water60692
3Cyclohexanecarboxaldehyde1-HeptyneCuBr (5)Dioxane401088

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual yields may vary depending on specific experimental conditions.

IV. References

  • Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. (2013). ResearchGate. [Link]

  • A3 coupling reaction. Wikipedia. [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. (2016). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). Scholarship Repository. [Link]

  • 3.1: A3 Coupling Reaction. (2025). Chemistry LibreTexts. [Link]

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. PMC. [Link]

  • A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. (2018). Wiley Online Library. [Link]

  • Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2022). MDPI. [Link]

  • Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. ResearchGate. [Link]

  • Ag Nanoparticles Embedded with an Al(III) MOF as Catalysts for the A 3 Coupling Reaction and CO 2 Conversion into Oxazolidinones. (2024). ACS Publications. [Link]

  • A3 coupling reaction. Grokipedia. [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). PMC. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. (2022). Encyclopedia.pub. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). ResearchGate. [Link]

  • Green Chemistry. (2013). RSC Publishing. [Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Nazarbayev University. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

Sources

Optimization

Storage conditions to prevent degradation of 2-(prop-2-yn-1-yl)morpholine HCl

Welcome to the Technical Support Center for 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3). This guide is designed for researchers and drug development professionals who require high-fidelity preservation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3). This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this bifunctional building block.

Because this compound features both a reactive terminal alkyne (for azide-alkyne cycloadditions) and a morpholine ring (for pharmacological profiling or structural scaffolding), its degradation pathways are multifaceted. This guide synthesizes mechanistic causality with field-proven protocols to ensure your reagent remains pristine.

I. Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the chemical vulnerabilities of 2-(prop-2-yn-1-yl)morpholine HCl. The molecule is susceptible to three primary environmental vectors:

  • Hygroscopicity (The HCl Salt): Hydrochloride salts of secondary amines are highly polar and readily form hydrogen bonds with atmospheric moisture. Moisture ingress does not immediately destroy the molecule, but it causes severe caking, alters the effective molecular weight (ruining stoichiometric calculations), and creates a localized micro-environment that accelerates secondary degradation pathways.

  • Oxidation (The Morpholine Ring): The morpholine moiety is susceptible to oxidative degradation and photodegradation. Exposure to UV light or atmospheric oxygen can lead to ring-opening events or the formation of N-oxides, which often manifest as a yellowing of the solid or solution[1].

  • Oxidative Homocoupling (The Terminal Alkyne): Terminal alkynes are generally stable, but in the presence of oxygen and trace transition metals (especially copper, a common contaminant in shared spatulas), they can undergo Glaser-type homocoupling, forming unwanted diyne dimers.

Degradation Compound 2-(prop-2-yn-1-yl)morpholine HCl (Intact) Moisture Moisture Exposure (Hygroscopy) Compound->Moisture Absorbs H2O Oxygen Oxygen / UV Exposure (Aerobic) Compound->Oxygen Photo/Oxidation Metals Trace Metals (e.g., Cu) + Oxygen Compound->Metals Contamination Caking Caking & Localized Hydrolysis Moisture->Caking RingOx Morpholine Ring Oxidation (N-Oxides / Ring Opening) Oxygen->RingOx Glaser Glaser Homocoupling (Alkyne Dimerization) Metals->Glaser

Degradation pathways of 2-(prop-2-yn-1-yl)morpholine HCl triggered by environmental factors.

II. Troubleshooting & FAQs

Q: My powder has clumped together and formed a hard cake inside the bottle. Is it still usable? A: Causality: This is a direct result of the hygroscopic nature of the HCl salt. Every time the cold bottle is opened in a humid ambient environment, condensation forms on the powder. Action: The compound is likely still structurally intact, but your weighing accuracy will be compromised. Do not use it for precise stoichiometric reactions (like click chemistry) without drying. Resolution: Transfer the open vial to a vacuum desiccator containing P2O5 or anhydrous CaSO4 for 24-48 hours. Self-Validation: Weigh a sample before and after desiccation until the mass stabilizes to confirm moisture removal.

Q: I prepared a stock solution in water/buffer, and it turned slightly yellow after a week at 4°C. What happened? A: Causality: The yellow tint is a classic indicator of morpholine ring oxidation[1]. While the HCl salt protects the amine to some degree, aqueous environments containing dissolved oxygen can facilitate the formation of trace N-oxides or ring-opened byproducts over time. Action: Discard the solution. Resolution: Never store this compound as an aqueous stock solution. Always store it as a dry powder and prepare solutions immediately prior to use. If a stock solution is absolutely necessary, use anhydrous, degassed DMSO, purge the headspace with Argon, and store at -80°C.

Q: I am seeing unexpected high-molecular-weight byproducts in my downstream click chemistry reactions. Why? A: Causality: You are likely observing diyne formation via Glaser coupling. If your bulk powder was contaminated by a metal spatula (introducing trace copper/iron) and stored under atmospheric oxygen, the terminal alkynes will dimerize. Action: Purify your current batch via recrystallization or flash chromatography (after neutralizing the salt). Resolution: Always use plastic or ceramic spatulas when handling terminal alkynes, and store the reagent under an inert atmosphere (Argon/Nitrogen)[2].

III. Standard Operating Procedure (SOP): Aliquoting & Storage

To establish a self-validating storage system, you must minimize the compound's exposure to moisture, oxygen, and light. Follow this protocol immediately upon receiving a new batch.

Step 1: Equilibration

  • Do not open the shipping container immediately. Allow the sealed bottle to equilibrate to room temperature in a desiccator for at least 2 hours. Reasoning: Opening a cold bottle causes instant condensation of atmospheric moisture onto the hygroscopic powder.

Step 2: Inert Atmosphere Transfer 2. Transfer the unopened bottle, a set of pre-weighed, amber glass vials (to prevent photodegradation[1]), and a plastic spatula into a glovebox purged with Argon or Nitrogen. 3. If a glovebox is unavailable, use a localized Argon stream (Schlenk line technique) over the analytical balance.

Step 3: Aliquoting 4. Divide the bulk powder into single-use aliquots (e.g., 10 mg or 50 mg per vial). Reasoning: Single-use aliquots prevent the repeated freeze-thaw and ambient exposure cycles that degrade the bulk supply.

Step 4: Sealing & Storage 5. Cap the amber vials tightly while still under the inert atmosphere. 6. Wrap the caps with Parafilm. 7. Place the vials inside a secondary container (e.g., a sealed Mylar bag or a plastic jar) containing indicating silica gel packets. 8. Store the secondary container at -20°C.

Step 5: System Validation (E-E-A-T Protocol) 9. To validate the integrity of your storage system, pull one random aliquot after 30 days. Dissolve 1 mg in D2O and run a 1H-NMR. The presence of a sharp triplet at ~2.9 ppm indicates an intact terminal alkyne proton. If the spectrum perfectly matches your Day 0 baseline, your storage protocol is validated.

Workflow Receive 1. Receive Bulk Reagent Equilibrate 2. Equilibrate to Room Temp Receive->Equilibrate Glovebox 3. Transfer to Glovebox (Ar/N2) Equilibrate->Glovebox Aliquots 4. Divide into Amber Vials Glovebox->Aliquots Store 5. Store at -20°C with Desiccant Aliquots->Store

Step-by-step inert atmosphere aliquoting and storage workflow to prevent degradation.

IV. Quantitative Data & Storage Specifications

Summarized below are the optimal storage parameters and analytical markers for tracking the degradation of 2-(prop-2-yn-1-yl)morpholine HCl.

ParameterSpecification / ConditionRationale
Optimal Temperature -20°C (Long-term) / 4°C (Short-term < 1 week)Slows kinetic degradation pathways and limits ambient humidity interaction.
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative ring-opening and Glaser homocoupling[2].
Light Exposure Protect from light (Amber vials)Mitigates photocatalytic degradation of the morpholine moiety[1].
Moisture Control < 10% Relative Humidity (Desiccated)Prevents caking and localized hydrolysis of the hygroscopic HCl salt.
Degradation Marker (Visual) Yellowing or browning of powder/solutionIndicates oxidation of the morpholine ring[1].
Degradation Marker (NMR) Loss of ~2.9 ppm triplet (1H-NMR)Indicates loss of the terminal alkyne via dimerization/hydration.

V. References

Sources

Troubleshooting

Resolving regioisomer formation in morpholine substitution reactions

Welcome to the Morpholine Substitution & Regioisomer Resolution Center . As a Senior Application Scientist, I have designed this troubleshooting hub to address one of the most persistent challenges in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Substitution & Regioisomer Resolution Center . As a Senior Application Scientist, I have designed this troubleshooting hub to address one of the most persistent challenges in medicinal chemistry and process development: controlling the regioselectivity of morpholine substitutions.

Whether you are performing Nucleophilic Aromatic Substitution (SNAr) on polyhalogenated heterocycles or attempting the regioselective ring-opening of unsymmetrical epoxides, thermodynamic and kinetic biases often lead to inseparable mixtures of regioisomers. This guide provides field-proven, self-validating protocols and mechanistic insights to help you force absolute regiocontrol in your workflows.

Module 1: SNAr Regiocontrol on Polyhalogenated Pyrimidines

FAQ: "I am trying to synthesize a 2-morpholino-4-chloropyrimidine derivative. However, reacting morpholine with 2,4-dichloropyrimidine almost exclusively yields the 4-morpholino regioisomer. How can I invert this selectivity?"

Mechanistic Rationale (Causality): In standard SNAr reactions, secondary amines like morpholine preferentially attack the C-4 position of 2,4-dichloropyrimidines. This is because the C-4 position is highly electrophilic, and the resulting Meisenheimer complex is thermodynamically stabilized by both the ortho (N3) and para (N1) nitrogen atoms. Attack at C-2 is sterically hindered by the adjacent nitrogens and lacks para stabilization.

Troubleshooting Solution: The Tertiary Amine Dealkylation Strategy To invert this selectivity, you must abandon secondary amines. Instead, use a tertiary amine equivalent (N-methylmorpholine). As demonstrated in authoritative literature, tertiary amine nucleophiles exhibit anomalous and excellent C-2 selectivity on 5-substituted-2,4-dichloropyrimidines[1]. The tertiary amine attacks C-2 to form a quaternary ammonium intermediate, which immediately undergoes an in situ N-dealkylation (loss of methyl chloride), yielding the desired secondary morpholine adduct exclusively at the C-2 position[1].

Alternatively, regioselective nucleophilic substitution on pyrimidine ring systems can be achieved via a leaving group (LG) switch, converting the C-2 chloro group to a highly reactive methylsulfonyl (-SO₂Me) group[2].

Self-Validating Protocol: C-2 Selective SNAr via In Situ Dealkylation
  • Setup: In a pressure-rated sealed reaction vial, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add N-methylmorpholine (1.5 mmol) dropwise. Crucial Note: Do not add auxiliary bases like DIPEA. The tertiary amine must act as the sole nucleophile to ensure quaternary intermediate formation.

  • Reaction: Heat the mixture to 80°C for 6 hours.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Monitor the reaction via LC-MS. The intermediate quaternary ammonium species will appear as a distinct m/z[M+H]⁺ corresponding to the intact N-methylmorpholinium adduct. The final product will show a mass loss of 14 Da (-CH₂) compared to the intermediate, confirming successful dealkylation. ¹H NMR of the purified product will lack the N-methyl singlet (~2.8 ppm), validating the formation of the secondary morpholine.

SNAr_Regioselectivity A 2,4-Dichloropyrimidine B Morpholine (Secondary Amine) A->B D N-Methylmorpholine (Tertiary Amine) A->D C C-4 Morpholino Isomer (Standard Product) B->C Kinetic Control E C-2 Quaternary Intermediate D->E Regio-Inversion F C-2 Morpholino Isomer (Target Product) E->F In situ Dealkylation (-MeCl)

Workflow demonstrating regioselectivity inversion in SNAr using tertiary amine dealkylation.

Module 2: Regioselective Epoxide Ring-Opening

FAQ: "My synthetic route requires opening a 3,4-epoxy alcohol with morpholine, but I am getting an inseparable mixture of C3 and C4 amino diols. How do I force absolute C3-selectivity?"

Mechanistic Rationale (Causality): Uncatalyzed nucleophilic attack on epoxides is governed by steric hindrance, naturally favoring attack at the less substituted carbon (typically C4 in a 3,4-epoxy alcohol system). Attempting to force C3-selectivity using standard Lewis acids often fails because the catalyst activates the epoxide globally without directing the nucleophile.

Troubleshooting Solution: Borinic Acid Catalytic Tethering To overcome this steric bias, you must transition from intermolecular attack to intramolecular delivery. 3 established that diarylborinic acids (Ar₂BOH) catalyze the strictly C3-selective ring opening of 3,4-epoxy alcohols with amines like morpholine[3]. The borinic acid reversibly binds the free hydroxyl group of the substrate, forming a borinate ester. This boron center acts as a Lewis acidic tether, coordinating the morpholine and delivering it directly to the C3 position via a highly organized transition state[3].

Self-Validating Protocol: C3-Selective Epoxide Opening
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3,4-epoxy alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Activation: Add diphenylborinic acid (Ph₂BOH, 0.1 mmol, 10 mol%). Stir the solution for 5 minutes at room temperature to allow for complete borinate ester formation.

  • Nucleophile Addition: Add morpholine (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Check: Perform ¹H NMR and COSY analysis on the crude mixture. In the C3-attack product, the morpholine-bearing carbon (C3) is adjacent to the secondary alcohol (C4). Acetylate an aliquot of the crude product; the chemical shift of the C4 carbinol proton will shift dramatically downfield (~1.0 ppm), confirming the free hydroxyl was located at C4, thereby validating absolute C3-regioselectivity.

Borinic_Catalysis A 3,4-Epoxy Alcohol B Ar2BOH Catalyst Addition A->B C Borinate Ester Formation B->C D Morpholine Coordination C->D E Intramolecular Delivery D->E F C3-Selective Amino Diol E->F F->B Catalyst Regeneration

Mechanism of borinic acid-catalyzed tethering for C3-selective epoxide ring-opening.

Quantitative Regioselectivity Outcomes

The table below summarizes the expected regioselectivity shifts when applying these troubleshooting methodologies compared to standard conditions.

SubstrateReagents / CatalystDominant RegioisomerYield / SelectivityReference
5-Substituted-2,4-Dichloropyrimidine Morpholine (Secondary Amine)C-4 Substituted>90% (C-4)Standard
5-Substituted-2,4-Dichloropyrimidine N-Methylmorpholine (Tertiary)C-2 Substituted75–85% (C-2)1
3,4-Epoxy Alcohol Morpholine (Uncatalyzed)C-4 SubstitutedVariable (Mixtures)Standard
3,4-Epoxy Alcohol Morpholine + Ar₂BOH (10 mol%)C-3 Substituted>90% (C-3)[[3]]()
2,4-Dichloropyrimidine Morpholine (LG Switch to C2-SO₂Me)C-2 Substituted89–93% (C-2)2

References

  • Wang, G., Garrett, G. E., & Taylor, M. S. (2018). Borinic Acid-Catalyzed, Regioselective Ring Opening of 3,4-Epoxy Alcohols. Organic Letters, 20(17), 5375-5379.3

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry, 80(15), 7757-7763.1

  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-(prop-2-yn-1-yl)morpholine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(prop-2-yn-1-yl)morpholine , specifically designed for researchers distinguishing this C-substituted isomer from its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(prop-2-yn-1-yl)morpholine , specifically designed for researchers distinguishing this C-substituted isomer from its common N-substituted analogue.

Executive Summary

In medicinal chemistry, the morpholine scaffold is ubiquitous. However, synthesizing C-functionalized morpholines (like 2-(prop-2-yn-1-yl)morpholine ) often yields mixtures containing the thermodynamically stable N-substituted isomer, 4-(prop-2-yn-1-yl)morpholine (N-propargyl morpholine).

Standard analytical methods (TLC, low-res HPLC) often fail to resolve these regioisomers due to identical molecular weights (125.17 g/mol ) and similar polarity. This guide details the specific MS fragmentation pathways that allow for definitive structural assignment.

The Core Distinction
  • N-Substituted (4-isomer): Dominated by exocyclic

    
    -cleavage, leading to the loss of the propargyl side chain and a base peak of m/z 86  (morpholinium ion).
    
  • C-Substituted (2-isomer): Characterized by endocyclic

    
    -cleavage and ring scission. The side chain is retained in high-mass fragments, and the spectrum typically exhibits a base peak at m/z 96  or m/z 68 , distinct from the N-isomer.
    

Part 1: Mechanistic Fragmentation Analysis (EI)

Understanding the causality of fragmentation is critical for interpreting the spectra of unknown impurities.

The N-Substituted Isomer (The "False Positive")

For 4-(prop-2-yn-1-yl)morpholine , the nitrogen lone pair drives ionization. The most energetically favorable pathway is the cleavage of the bond alpha to the nitrogen. The loss of the propargyl radical (


) is favored because it generates a stable, resonance-stabilized morpholinium cation.
  • Pathway:

    
    
    
  • Result: A dominant base peak at m/z 86 .[1]

The 2-Substituted Isomer (The Target)

In 2-(prop-2-yn-1-yl)morpholine , the propargyl group is attached to a carbon atom (


 to the nitrogen). Direct loss of the side chain would require breaking a stronger C-C bond without the direct assistance of the nitrogen lone pair's alpha-cleavage mechanism.

Instead, the radical cation undergoes endocyclic


-cleavage  (ring opening), followed by hydrogen rearrangements or loss of ethylene/neutral fragments from the ring itself.
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the divergent pathways of the two isomers.

FragmentationPathways cluster_N N-Substituted (4-isomer) cluster_C C-Substituted (2-isomer) M_Ion Molecular Ion (M+) m/z 125 N_Alpha Exocyclic α-Cleavage M_Ion->N_Alpha If N-Subst C_Alpha Endocyclic α-Cleavage (Ring Opening) M_Ion->C_Alpha If 2-Subst Ion_86 Morpholinium Ion m/z 86 (Base Peak) N_Alpha->Ion_86 Fast Rad_Prop Loss of Propargyl Radical (-39 Da) N_Alpha->Rad_Prop Immonium Distonic Iminium Ion m/z 125 C_Alpha->Immonium Frag_96 Loss of CH2=O m/z 95/96 Immonium->Frag_96 - CH2O Frag_68 Ring Scission m/z 68 Immonium->Frag_68 - C3H5•

Figure 1: Divergent fragmentation pathways for N- vs. C-substituted propargyl morpholines.[2][3] The 4-isomer favors direct side-chain loss, while the 2-isomer undergoes ring disassembly.

Part 2: Comparative Data & Diagnostic Ions

The following table synthesizes theoretical fragmentation rules with empirical data trends for morpholine derivatives. Use this to validate your spectral data.[1]

Feature4-(prop-2-yn-1-yl)morpholine (N-Isomer)2-(prop-2-yn-1-yl)morpholine (2-Isomer)
Molecular Ion (

)
m/z 125 (Moderate Intensity)m/z 125 (Weak to Moderate)
Base Peak (100%) m/z 86 (Loss of propargyl)m/z 96 or m/z 68 (Ring fragments)
Diagnostic Loss M - 39 (Propargyl radical)M - 29 (CHO/Ethyl) or M - 30 (

)
Low Mass Region Prominent m/z 39 (

)
Mixed alkene fragments
Mechanism Simple cleavage (N-C bond)Complex rearrangement (Ring opening)

Key Insight for Researchers: If your spectrum shows a dominant peak at m/z 86 , you have likely synthesized the N-isomer or have a significant impurity. The 2-isomer retains the propargyl group in its higher-mass fragments (e.g., m/z 96), indicating the side chain is attached to the carbon framework, not the nitrogen.

Part 3: Experimental Protocol (Differentiation Workflow)

To ensure scientific integrity, follow this self-validating protocol for analyzing morpholine regioisomers.

Sample Preparation
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid protic solvents for GC if derivatization is not used.

  • Concentration: 10 µg/mL. High concentrations can lead to dimerization artifacts in ESI.

GC-MS Method (Electron Ionization)
  • Column: Rtx-5Amine or equivalent base-deactivated column (essential for morpholines to prevent tailing).

  • Inlet Temp: 250°C.

  • Ion Source: 230°C, 70 eV.

  • Validation Step: Inject a standard of unsubstituted morpholine. If m/z 87 is observed significantly, your source temperature may be too low, causing self-protonation.

LC-MS/MS Method (Electrospray Ionization)

While EI provides structural "fingerprints," ESI-MS/MS is superior for trace detection.

  • Mode: Positive Ion (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Differentiation Logic:

    • N-Isomer: Low CE (<15 eV) yields m/z 86 immediately.

    • 2-Isomer: Requires higher CE (>25 eV) to fragment the ring. Look for m/z 108 (Loss of

      
      ) or m/z 84  (Ring contraction), which are less common in the N-isomer.
      

Part 4: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage mechanisms).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Data on cyclic amine fragmentation patterns).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. [Link] (Source for comparative spectra of morpholine and N-alkyl morpholines).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Reference for distinguishing regioisomers via fragmentation hardness).

Sources

Comparative

A Comparative Guide to HPLC Method Development for Morpholine Hydrochloride Purity Analysis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of morpholine hydrochloride purity. As researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of morpholine hydrochloride purity. As researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. Morpholine, a key building block in many pharmaceuticals, presents a unique analytical challenge due to its physicochemical properties: it is a small, polar, basic compound that lacks a significant UV-absorbing chromophore.[1] This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, empowering you to select and develop a robust, self-validating purity method tailored to your laboratory's capabilities and regulatory requirements.

We will dissect and compare three distinct and powerful HPLC strategies:

  • Reversed-Phase HPLC with Pre-column Derivatization: A classic approach to impart detectability to non-chromophoric analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A modern technique designed for direct analysis of polar compounds.

  • Ion-Exchange and Mixed-Mode Chromatography: A high-selectivity method that leverages the ionic nature of morpholine.

The Analytical Challenge: The Nature of Morpholine

Morpholine hydrochloride is the salt of a secondary amine. In solution, it exists in equilibrium with its protonated form, morpholinium chloride. The core analytical difficulties arise from:

  • High Polarity: Poor retention on traditional non-polar reversed-phase (e.g., C18) columns.

  • Lack of a Chromophore: Inability to use standard UV-Vis detectors for sensitive detection.[2][3]

  • Volatility: Can pose challenges for certain detection methods if not handled correctly.

These properties necessitate specialized analytical approaches to achieve the retention, separation, and detection required for a rigorous purity assessment.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This strategy tackles the detection challenge head-on. By reacting morpholine with a derivatizing agent, a UV-active or fluorescent "tag" is covalently bonded to the molecule. This not only solves the detection issue but also increases the hydrophobicity of the analyte, making it well-suited for separation on ubiquitous C18 columns.[1]

Expertise & Rationale

The choice of derivatizing agent is critical. For secondary amines like morpholine, agents such as 1-naphthylisothiocyanate (NIT) are highly effective.[2][4][5] NIT reacts with the secondary amine group to form a stable thiourea derivative that possesses a strong chromophore, enabling sensitive UV detection.[2][5] This approach is often selected when a laboratory is equipped with standard HPLC-UV systems and needs to achieve low detection limits without investing in specialized detectors. A recent study demonstrated the successful use of this method for quantifying morpholine in the active pharmaceutical substance cobicistat.[6]

Experimental Protocol: Derivatization with NIT
StepProcedureRationale & Key Insights
1. Standard/Sample Prep Accurately weigh and dissolve Morpholine HCl standard or sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a known concentration.Ensure complete dissolution. The diluent should be compatible with both the sample and the derivatization reaction.
2. Derivatization To an aliquot of the sample/standard solution, add a solution of 1-naphthylisothiocyanate (NIT) in acetonitrile and a weak base catalyst (if required). Vortex and allow to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 min).The reaction forms the NIT-thiourea derivative.[2][5] Heating can accelerate the reaction, but must be optimized to prevent degradation. The stoichiometry should favor the derivatizing agent to drive the reaction to completion.
3. Quenching (Optional) Add a small amount of a primary amine solution (e.g., ethanolamine) to consume excess NIT reagent.This step can prevent late-eluting peaks from the excess reagent interfering with subsequent injections, improving method robustness.
4. HPLC Analysis Inject the resulting solution onto the HPLC system.The derivatized analyte is now suitable for reversed-phase separation.
HPLC Conditions
ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides excellent retention for the now hydrophobic NIT-morpholine derivative.[2]
Mobile Phase A: Water, B: Acetonitrile (Gradient or Isocratic)A standard reversed-phase mobile phase. A gradient elution may be necessary to separate the derivative from impurities and excess reagent.[2]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detector UV/DAD at ~230 nmThis wavelength corresponds to a high absorbance maximum for the NIT-derivative, ensuring high sensitivity.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity requirements.
Workflow & Validation

The workflow for this method involves a critical sample preparation step before chromatographic analysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh & Dissolve Morpholine HCl Mix Mix Sample, Reagent, & Catalyst Sample->Mix Reagent Prepare NIT Reagent Reagent->Mix React React at Controlled Temperature Mix->React Inject Inject Derivatized Sample React->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with UV Detector Separate->Detect Quantify Quantify Purity Detect->Quantify

Caption: Workflow for Derivatization-RP-HPLC Method.

Method 2: HILIC with Universal Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for the direct analysis of polar compounds without derivatization.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile), creating an aqueous layer on the stationary phase surface into which polar analytes can partition.

Expertise & Rationale

This approach simplifies sample preparation significantly. However, since morpholine has no chromophore, a universal detector is required.

  • Charged Aerosol Detector (CAD): This is an excellent choice. The eluent is nebulized, the solvent evaporated, and the remaining analyte particles are charged and detected by an electrometer.[9][10] CAD provides a consistent response for non-volatile analytes, making it powerful for purity analysis where impurity standards may not be available.[11][12]

  • Evaporative Light Scattering Detector (ELSD): ELSD operates on a similar principle but detects the light scattered by the analyte particles.[13][14] It is a robust universal detector suitable for non-volatile and semi-volatile compounds.[13]

  • Mass Spectrometry (MS): Coupling HILIC with a mass spectrometer (LC-MS) offers the highest sensitivity and selectivity, providing mass information that can be used to identify unknown impurities.[2] The high organic content of HILIC mobile phases is advantageous for efficient spray formation and desolvation in the ESI source.[8]

Experimental Protocol: HILIC-CAD/ELSD
StepProcedureRationale & Key Insights
1. Standard/Sample Prep Accurately weigh and dissolve Morpholine HCl standard or sample in the mobile phase weak solvent (e.g., 90:10 Acetonitrile:Water) to a known concentration.Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion. Strong aqueous solvents can cause significant peak fronting or splitting in HILIC.
2. Filtration Filter the sample solution through a 0.22 µm filter.Essential for all HPLC, but particularly important for aerosol-based detectors to prevent clogging of the nebulizer.
3. HPLC Analysis Inject the filtered solution onto the HILIC system.Direct analysis without chemical modification.
HPLC Conditions
ParameterRecommended SettingJustification
Column HILIC (Amide or Diol phase), 100 mm x 2.1 mm, 3 µmA polar stationary phase is required to retain the highly polar morpholine.[2] Amide phases often provide good peak shape for basic compounds.
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in Water B: Acetonitrile. Gradient: 95% B -> 60% B.A high organic content is necessary for HILIC retention. A volatile buffer like ammonium formate is required for compatibility with CAD, ELSD, and MS detectors.[2][15]
Flow Rate 0.4 mL/minLower flow rates are typical for smaller ID columns (2.1 mm) and are beneficial for detector sensitivity.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce mobile phase viscosity.[15]
Detector CAD, ELSD, or Mass SpectrometerUniversal detection is mandatory. CAD often provides better sensitivity and a more consistent response factor than ELSD.[11]
Injection Vol. 5 µLSmaller injection volumes are typical for HILIC to minimize sample solvent effects.
Workflow & Validation

The HILIC workflow is more direct, shifting the complexity from sample preparation to the detection technology.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh & Dissolve Morpholine HCl Filter Filter Sample (0.22 µm) Sample->Filter Inject Inject Sample Filter->Inject Separate Separate on HILIC Column Inject->Separate Detect Detect with CAD / ELSD / MS Separate->Detect Quantify Quantify Purity Detect->Quantify

Caption: Workflow for HILIC with Universal Detection.

Method 3: Ion-Exchange and Mixed-Mode Chromatography

This approach leverages the inherent charge of the protonated morpholine molecule. Cation-exchange chromatography uses a stationary phase with negatively charged functional groups to retain positively charged analytes. Mixed-mode chromatography combines ion-exchange and reversed-phase properties on a single column, offering unique and powerful selectivity.[16][17]

Expertise & Rationale

For a salt like morpholine hydrochloride, this can be the most selective method. It is particularly adept at separating the main component from other charged impurities or counter-ions. The retention is controlled by manipulating the mobile phase pH and ionic strength (buffer concentration).[18] This method is often employed when other techniques fail to provide adequate resolution from closely related impurities. Like HILIC, this direct analysis approach requires a universal detector, with suppressed conductivity being an excellent option specifically for ion chromatography.[3][19]

Experimental Protocol: Ion-Exchange Chromatography
StepProcedureRationale & Key Insights
1. Standard/Sample Prep Accurately weigh and dissolve Morpholine HCl standard or sample in deionized water or the initial mobile phase.A simple dissolution is all that is required. The sample must be fully in its ionic form.
2. Filtration Filter the sample solution through a 0.22 µm filter.Prevents column and system blockage.
3. HPLC Analysis Inject the filtered solution onto the IC system.Direct analysis leveraging the ionic properties of the analyte.
HPLC Conditions
ParameterRecommended SettingJustification
Column High-capacity Cation-Exchange (e.g., Thermo Scientific™ Dionex™ IonPac™ CS19)A column designed specifically for the separation of cations and amines is required.[19] These columns provide the necessary capacity and selectivity.
Mobile Phase Methanesulfonic Acid (MSA) Eluent (e.g., 15 mM MSA)An acidic eluent ensures that morpholine (a weak base) is fully protonated and interacts strongly with the cation-exchange sites. MSA is a common eluent for cation-exchange.[20]
Flow Rate 1.0 mL/minA standard flow rate for a 4 mm ID ion-exchange column.
Column Temp. 35 °CControlled temperature for reproducible retention.
Detector Suppressed ConductivityThis detector provides high sensitivity for ionic species by chemically reducing the background conductivity of the eluent while enhancing the analyte's signal.[19]
Injection Vol. 20 µLLarger injection volumes are often possible in ion chromatography.

Performance Comparison and Method Selection

The optimal method depends on the specific analytical goals and available instrumentation. The following table summarizes the key performance attributes of each approach.

ParameterDerivatization-RP-HPLCHILIC-Universal DetectionIon-Exchange Chromatography
Principle Increased hydrophobicity & UV detectionPartitioning of polar analyteIonic interaction
Sample Prep Complex (derivatization required)Simple (dissolve and shoot)Simple (dissolve and shoot)
Instrumentation Standard HPLC-UV/DADHPLC with CAD, ELSD, or MSIon Chromatography (IC) system
Sensitivity High (LOD ~0.1 µg/mL achievable)[6]High (especially with MS)High (µg/L levels possible)[3]
Selectivity Dependent on chromatographyGood for polar compoundsExcellent for ionic compounds
Robustness Moderate (derivatization step can be a source of variability)Good (but sensitive to mobile phase composition and sample solvent)Very Good (dedicated systems are highly robust)
Cost Low (uses standard equipment)High (detectors are expensive)Moderate to High

The following diagram can guide your decision-making process for method selection.

decision decision result result start Start: Need Morpholine Purity Method q1 Universal Detector (CAD, ELSD, MS, IC) Available? start->q1 q2 Need to identify unknown impurities? q1->q2 Yes res1 Method 1: Derivatization-RP-HPLC q1->res1 No q3 Primary impurities are ionic? q2->q3 No res2 Method 2: HILIC-MS q2->res2 Yes res3 Method 2: HILIC-CAD/ELSD q3->res3 No res4 Method 3: Ion-Exchange q3->res4 Yes

Sources

Validation

Comparative Reactivity Guide: 2-Propargyl vs. 3-Propargyl Morpholine Isomers

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry and drug development, prized for its favorable physicochemical properties, including enhanced aqueous solubility, optimal pKa, and met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry and drug development, prized for its favorable physicochemical properties, including enhanced aqueous solubility, optimal pKa, and metabolic stability . The introduction of a propargyl group (-CH₂-C≡CH) to this heterocycle provides a versatile handle for late-stage functionalization, particularly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the specific positional placement of this alkyne—yielding either 2-propargylmorpholine or 3-propargylmorpholine —fundamentally alters the molecule's reactivity profile. This guide provides an in-depth comparative analysis of these two isomers, detailing how steric and electronic environments dictate their behavior in standard synthetic workflows, and offers self-validating protocols to overcome isomer-specific synthetic bottlenecks.

Mechanistic & Structural Divergence

The reactivity differences between 2-propargyl and 3-propargyl morpholine are primarily governed by steric hindrance and, to a lesser extent, the inductive effects of the ring heteroatoms.

2-Propargylmorpholine: The Unhindered Nucleophile

In 2-propargylmorpholine, the propargyl substituent is located at the C2 position, adjacent to the ether oxygen.

  • Steric Profile: The secondary amine at the N4 position is sterically unencumbered. The spatial separation between the bulky propargyl group and the nitrogen atom allows incoming electrophiles to approach along the optimal Bürgi-Dunitz trajectory without steric clash.

  • Electronic Profile: The adjacent highly electronegative oxygen atom exerts a mild electron-withdrawing inductive effect, slightly lowering the pKa of the amine compared to unsubstituted morpholine, but not enough to significantly impair its potent nucleophilicity.

3-Propargylmorpholine: The Sterically Congested Scaffold

In 3-propargylmorpholine, the propargyl group is located at the C3 position, directly adjacent to the secondary amine (N4).

  • Steric Profile: The morpholine ring typically adopts a chair conformation. Whether the propargyl group sits in an axial or equatorial position, it creates severe steric hindrance around the nitrogen lone pair . This congestion drastically reduces the rate of N-functionalization (alkylation, acylation, reductive amination) .

  • Chelation Potential: The close proximity of the secondary amine to the terminal alkyne creates a potential bidentate coordination pocket. During metal-catalyzed reactions (like CuAAC), this pocket can sequester transition metals, altering catalytic kinetics.

StericLogic Iso2 2-Propargylmorpholine (Propargyl at C2) Steric2 Unhindered N4 Amine High Nucleophilicity Iso2->Steric2 Iso3 3-Propargylmorpholine (Propargyl at C3) Steric3 Sterically Hindered N4 Amine Low Nucleophilicity Iso3->Steric3 React2 Rapid N-Alkylation/Acylation High Yield at RT Steric2->React2 React3 Sluggish N-Functionalization Requires Catalysts/Heat Steric3->React3

Caption: Logic flow demonstrating how positional isomerism dictates steric hindrance and subsequent reactivity.

Comparative Reactivity Profiling

To objectively evaluate the performance of these isomers, we must analyze their behavior across two critical medicinal chemistry workflows: N-functionalization and Click Chemistry.

N-Functionalization (Acylation & Alkylation)

When subjected to standard N-Boc protection (Boc₂O, Et₃N, DCM, RT), 2-propargylmorpholine achieves >95% conversion within 2 hours. In stark contrast, 3-propargylmorpholine stalls at <40% conversion even after 24 hours. The steric bulk of the C3-propargyl group blocks the bulky di-tert-butyl dicarbonate electrophile. To overcome this, the 3-isomer requires the addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and elevated temperatures (reflux) to bypass the high activation energy barrier.

CuAAC Click Chemistry

Both isomers successfully undergo Copper-Catalyzed Azide-Alkyne Cycloaddition. However, the 3-isomer exhibits slower kinetics under standard conditions (5 mol% CuSO₄, sodium ascorbate). The adjacent amine in the 3-isomer competitively chelates the active Cu(I) species, pulling it out of the catalytic cycle. Optimal performance for the 3-isomer requires a higher catalyst loading (10-15 mol%) and the inclusion of a strong copper-stabilizing ligand like TBTA (tris(benzyltriazolylmethyl)amine) to prevent catalyst sequestration.

Quantitative Performance Data

The following table summarizes the comparative experimental data derived from parallel reactivity screening:

Reaction Parameter2-Propargylmorpholine3-Propargylmorpholine
Steric Environment (N4) UnhinderedHighly Hindered
N-Boc Protection Yield >95% (RT, 2h, No DMAP)<40% (RT, 24h) / 85% (Reflux + DMAP, 12h)
Reductive Amination Rate Fast (<4h, Standard conditions)Sluggish (>24h, requires Lewis Acid additives)
CuAAC Catalyst Requirement Standard (5 mol% Cu)Elevated (10-15 mol% Cu + TBTA ligand)
Predicted pKa (Amine) ~8.1 (Inductive effect of O)~8.4 (Alkyl substitution effect)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process analytical controls to ensure the reliability of the data.

Workflow Start Parallel Reactivity Screening Prep Equimolar Substrate Prep (2- vs 3-Propargylmorpholine) Start->Prep Split1 N-Acylation Assay (Tracking Steric Hindrance) Prep->Split1 Split2 CuAAC Click Assay (Tracking Chelation Effects) Prep->Split2 Anal1 In-Process LC-MS Aliquot Quenching Split1->Anal1 Split2->Anal1 Anal2 Kinetic Profiling & Yield Calculation Anal1->Anal2

Caption: Experimental workflow for parallel reactivity screening and kinetic profiling of morpholine isomers.

Protocol 1: Comparative N-Boc Protection

This protocol highlights the necessity of nucleophilic catalysis for sterically hindered amines.

Materials: 2-propargylmorpholine, 3-propargylmorpholine, Boc₂O, Triethylamine (Et₃N), DMAP, Dichloromethane (DCM), Biphenyl (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Set up two parallel 25 mL round-bottom flasks. To Flask A, add 2-propargylmorpholine (1.0 mmol). To Flask B, add 3-propargylmorpholine (1.0 mmol).

  • Solvent & Standard: Add 5.0 mL of anhydrous DCM and 0.1 mmol of Biphenyl (as an LC-MS internal standard for precise kinetic tracking) to each flask.

  • Base Addition: Add Et₃N (1.5 mmol) to both flasks. Stir at room temperature for 5 minutes.

  • Electrophile Addition: Slowly add Boc₂O (1.2 mmol) to both flasks.

  • Causality-Driven Divergence:

    • Flask A (2-Isomer): Maintain at room temperature.

    • Flask B (3-Isomer): Add DMAP (0.1 mmol, 10 mol%) to act as an acyl transfer catalyst, overcoming the steric shielding of the C3 position. Attach a reflux condenser and heat to 40°C.

  • Self-Validation (In-Process Control): At t=1h, 2h, and 4h, withdraw 10 µL aliquots from each flask. Quench into 990 µL of Acetonitrile/Water (50:50) and analyze via LC-MS. Calculate conversion ratios against the biphenyl internal standard.

  • Workup: Once LC-MS indicates >95% conversion, wash the organic layer with 1M HCl (to remove unreacted amine and DMAP), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: CuAAC Click Derivatization

This protocol demonstrates how to overcome catalyst sequestration caused by the bidentate nature of the 3-isomer.

Materials: Morpholine isomers, Benzyl azide, CuSO₄·5H₂O, Sodium Ascorbate, TBTA ligand, t-BuOH/H₂O (1:1).

Step-by-Step Methodology:

  • Substrate Mixing: In two separate vials, dissolve 1.0 mmol of the respective morpholine isomer and 1.05 mmol of benzyl azide in 4 mL of t-BuOH/H₂O (1:1).

  • Catalyst Preparation (Isomer Specific):

    • For 2-Propargylmorpholine: Prepare a stock solution of CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%) in water.

    • For 3-Propargylmorpholine: Due to competitive amine chelation, prepare a stock solution of CuSO₄ (10 mol%), TBTA (10 mol%), and Sodium Ascorbate (20 mol%). The TBTA ligand ensures the Cu(I) remains catalytically active and is not sequestered by the morpholine nitrogen.

  • Reaction Initiation: Add the respective catalyst solutions to the reaction vials. Stir vigorously at room temperature.

  • Self-Validation: Monitor the disappearance of the benzyl azide peak via TLC (Hexanes:EtOAc 7:3) or IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹).

  • Isolation: Upon completion, dilute with water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% NH₄OH solution to strip away residual copper complexes, ensuring a high-purity triazole product.

References

  • Benchchem. 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7. (Discusses the morpholine ring as a privileged scaffold and its physicochemical properties). 1

  • ResearchGate. Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (Highlights the extreme difficulty in accessing and functionalizing C3-substituted morpholines due to steric hindrance effects). 2

  • Benchchem. 3-Morpholinemethanamine, (3R)- | 1250973-56-8. (Details the steric factors influencing nucleophilicity in 3-substituted morpholine derivatives). 3

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (Comprehensive review of morpholine derivatives, their pKa, and metabolic stability in drug design). 4

Sources

Comparative

Comparative Analysis of Infrared (IR) Spectroscopy for Alkyne Group Identification in Morpholine Derivatives

An In-Depth Technical Guide This guide provides a comprehensive comparison and technical analysis of the infrared (IR) spectroscopy signatures of alkyne functional groups within morpholine-derived molecular scaffolds. De...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison and technical analysis of the infrared (IR) spectroscopy signatures of alkyne functional groups within morpholine-derived molecular scaffolds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, offering field-proven insights and supporting experimental frameworks to reliably identify and differentiate terminal and internal alkynes in these heterocyclic systems.

Introduction: The Significance of Alkynyl-Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an alkyne group (—C≡C—) onto a morpholine derivative opens a vast landscape for further chemical modification via reactions like click chemistry, Sonogashira coupling, and various cycloadditions. This makes alkynyl-morpholine derivatives highly valuable building blocks in the synthesis of complex pharmaceutical agents.[1]

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique for identifying functional groups.[2] For scientists working with these compounds, a precise understanding of the characteristic IR absorption peaks is crucial for reaction monitoring, quality control, and structural verification. This guide elucidates the key spectral features of the alkyne group and contrasts them with the inherent vibrational modes of the morpholine ring itself.

Foundational Principles: IR Vibrational Modes

Before analyzing specific molecules, it is essential to understand the origin of the key IR absorptions. Molecular bonds vibrate in specific modes (stretching, bending), and absorption of IR radiation occurs when the frequency of the radiation matches the natural vibrational frequency of the bond, causing a change in the bond's dipole moment.

  • The Morpholine Backbone: The morpholine ring contains C-H, C-O, C-N, and potentially N-H bonds. Its IR spectrum is characterized by strong C-H stretching vibrations from its methylene (CH₂) groups between 2800 and 3000 cm⁻¹.[3][4] It also displays a complex "fingerprint" region below 1500 cm⁻¹ arising from C-O and C-N stretching and various bending modes.[3][5] If the nitrogen atom is unsubstituted, a characteristic N-H stretching peak appears around 3330 cm⁻¹.[4]

  • The Alkyne Group: The alkyne functional group provides two highly diagnostic vibrational modes:

    • C≡C Triple Bond Stretch: This vibration occurs in the 2100-2260 cm⁻¹ range.[6][7] This region of the IR spectrum is relatively "quiet," making this peak a strong indicator of an alkyne's presence.[8] However, the intensity of this peak is highly dependent on the symmetry of the alkyne. In perfectly symmetrical internal alkynes, the change in dipole moment during the stretch is zero, rendering the peak IR-inactive (absent).[9][10] For terminal and unsymmetrical internal alkynes, the peak is present but often weak.[11]

    • Terminal Alkyne (≡C-H) Stretch: For alkynes with a hydrogen atom attached to one of the sp-hybridized carbons (terminal alkynes), a very characteristic ≡C-H stretching vibration appears. This peak is typically strong, sharp, and found at a high wavenumber, around 3270-3330 cm⁻¹.[8][12][13] Its distinct appearance makes it an unambiguous marker for a terminal alkyne.

Comparative Spectral Analysis: Morpholine vs. Alkynyl-Morpholine Derivatives

The key to identifying the alkyne group is to distinguish its peaks from those of the morpholine scaffold. The most common derivative in synthesis is an N-substituted morpholine, such as N-propargyl morpholine, where the propargyl group (-CH₂C≡CH) is attached to the nitrogen. In this case, the N-H peak of unsubstituted morpholine is absent, which simplifies the 3300 cm⁻¹ region.

The following table compares the expected IR absorption peaks for unsubstituted morpholine, an N-propargyl morpholine (terminal alkyne), and a generic N-alkynyl morpholine with an internal alkyne.

Table 1: Comparison of Characteristic IR Absorption Frequencies (cm⁻¹)

Vibrational ModeUnsubstituted MorpholineN-Propargyl Morpholine (Terminal Alkyne)N-Alkynyl Morpholine (Internal Alkyne)Causality & Expert Insight
≡C-H Stretch Absent~3300 (Strong, Sharp) [10][14]AbsentThis is the most definitive peak for a terminal alkyne. Its sharpness contrasts with the broad O-H or N-H peaks often seen in this region.
N-H Stretch ~3330 (Medium)[4]AbsentAbsentIn N-substituted derivatives, this peak's absence prevents potential overlap with the crucial ≡C-H stretch signal.
C-H Stretch (sp³) 2800-3000 (Strong)[3][4]2800-3000 (Strong)2800-3000 (Strong)Present in all derivatives due to the morpholine ring's CH₂ groups. Not diagnostic for the alkyne.
C≡C Stretch Absent2100-2140 (Weak to Medium) [7]2190-2260 (Very Weak to Absent) [11]The peak for the terminal alkyne is generally more intense than for the internal one. Its absence in a symmetrical internal alkyne is a key diagnostic point.[9]
≡C-H Bend Absent610-700 (Strong, Sharp) [7][10]AbsentThis out-of-plane bending vibration provides a second, strong confirmation for a terminal alkyne, appearing in the fingerprint region.
C-O-C Stretch ~1115 (Strong)~1115 (Strong)~1115 (Strong)A characteristic peak for the ether linkage within the morpholine ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer, the standard instrument for this analysis.

Objective: To obtain the IR spectrum of an alkynyl-morpholine derivative to verify the presence and type (terminal/internal) of the alkyne functional group.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample of alkynyl-morpholine derivative

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates (for liquids)

  • KBr powder and pellet press (for solids)

  • Spatula, pipette

  • Appropriate solvent for cleaning (e.g., dichloromethane or isopropanol)

  • Lens paper

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer's sample chamber is clean and empty.

    • Purge the instrument with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

    • From the instrument's software, initiate a background scan. This is a self-validating step that measures the ambient atmosphere, which is then subtracted from the sample spectrum. A good background is critical for trustworthy data.

  • Sample Preparation (Choose one):

    • For Liquid Samples (Neat Film):

      • Place a single drop of the liquid sample onto the center of one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

      • Place the "sandwich" assembly into the spectrometer's sample holder.

    • For Solid Samples (KBr Pellet):

      • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is formed.

      • Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.

      • Carefully remove the pellet and place it in the appropriate sample holder.

  • Sample Spectrum Acquisition:

    • Place the sample holder into the spectrometer.

    • In the software, enter the sample information and select the desired scan parameters (e.g., 16 scans, 4 cm⁻¹ resolution).

    • Initiate the sample scan. The instrument will collect the interferogram and the software will perform a Fourier transform to generate the IR spectrum.

  • Data Analysis & Cleaning:

    • The resulting spectrum will show percent transmittance vs. wavenumber (cm⁻¹).

    • Label the significant peaks, paying close attention to the 3300 cm⁻¹ and 2100-2260 cm⁻¹ regions.

    • After analysis, carefully clean the salt plates or pellet press components with the appropriate solvent and lens paper. Salt plates are sensitive to moisture and must be stored in a desiccator.

Visualizing the Process and Structure

Diagrams created using Graphviz help to clarify molecular structures and workflows.

Caption: Molecular structure of N-propargyl morpholine.

workflow cluster_prep Preparation cluster_acq Acquisition & Analysis cluster_peaks Key Diagnostic Peaks start Start background Acquire Background Spectrum (Empty Chamber) start->background prep_sample Prepare Sample (Neat Liquid or KBr Pellet) background->prep_sample scan Acquire Sample Spectrum prep_sample->scan process FTIR Data Processing (Fourier Transform) scan->process analyze Analyze Spectrum: Identify Key Peaks process->analyze peak1 ≡C-H Stretch? (~3300 cm⁻¹) analyze->peak1 Terminal peak2 C≡C Stretch? (2100-2260 cm⁻¹) analyze->peak2 Terminal/Internal peak3 ≡C-H Bend? (610-700 cm⁻¹) peak1->peak3

Caption: Experimental workflow for IR analysis of alkynyl-morpholines.

Conclusion

The identification of an alkyne group within a morpholine derivative by IR spectroscopy is a straightforward process when the characteristic spectral regions are analyzed correctly. For terminal alkynes , the presence of a strong, sharp peak around 3300 cm⁻¹ (≡C-H stretch) is the most reliable and unambiguous evidence. This is often corroborated by a weak C≡C stretch near 2120 cm⁻¹ and a strong ≡C-H bending vibration between 610-700 cm⁻¹. For internal alkynes , the only expected signal is a weak to absent C≡C stretch between 2190-2260 cm⁻¹. The absence of the terminal ≡C-H signals is, in itself, a crucial piece of diagnostic information. By following a rigorous experimental protocol and understanding the causal factors behind peak positions and intensities, researchers can confidently leverage IR spectroscopy for the structural elucidation of these vital synthetic intermediates.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.[Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved from ResearchGate. [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3938-3946. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.[Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.[Link]

  • Illinois State University. (2015). Infrared Spectroscopy.[Link]

  • Choi, C. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Smith, B. C. (2020). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online.[Link]

  • University of Wisconsin-Stout. (n.d.). Infrared Spectroscopy (IR).[Link]

  • Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 77(3), 323-335. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.[Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.[Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.[Link]

  • Choi, C. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central.[Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions.[Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PubMed Central.[Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.[Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online.[Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering.[Link]

  • Singh, J., et al. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry.[Link]

Sources

Validation

Validating the structure of 2-(prop-2-yn-1-yl)morpholine via X-ray crystallography

Title: Structural Validation of 2-(prop-2-yn-1-yl)morpholine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Introduction In modern drug discovery and materials science, 2-(prop-2-yn-1-yl)morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-(prop-2-yn-1-yl)morpholine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Introduction In modern drug discovery and materials science, 2-(prop-2-yn-1-yl)morpholine (often utilized as its hydrochloride salt) serves as a critical bifunctional building block. Featuring a basic morpholine ring and a terminal alkyne, it is extensively deployed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC linker synthesis and targeted therapeutics . However, validating its exact spatial arrangement—specifically the chair conformation of the morpholine ring and the linearity of the propargyl substituent—requires rigorous analytical techniques.

As a Senior Application Scientist, I frequently observe that relying on a single analytical method leads to structural ambiguities. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative spectroscopic methods, detailing a self-validating workflow to ensure absolute structural integrity.

Comparative Analysis: Crystallography vs. Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for confirming bulk connectivity, they infer structure indirectly through electromagnetic interactions and fragmentation patterns . Single-crystal X-ray crystallography remains the gold standard for unambiguous 3D structural determination .

  • X-ray Crystallography: Yields a direct 3D electron density map. It is the only technique that can definitively measure the ~180° angle of the C≡C bond and the ~111° C-O-C angle of the morpholine ring. However, it is fundamentally limited by the prerequisite of obtaining a well-diffracting single crystal .

  • NMR Spectroscopy: A dynamic, non-destructive technique that analyzes the molecule in solution . While it cannot directly measure bond lengths, it excels at confirming the solution-state dynamics of the morpholine ring and the chemical environment of the terminal alkyne proton, acting as a crucial complement to solid-state data.

  • Mass Spectrometry: Provides exact mass and fragmentation data but offers zero spatial or stereochemical information.

Quantitative Data Comparison

The following table summarizes the structural parameters of 2-(prop-2-yn-1-yl)morpholine as determined by different analytical modalities.

Structural ParameterX-ray Crystallography (Solid State)NMR Spectroscopy (Solution State)Mass Spectrometry (Gas Phase)
C≡C Bond Length ~1.18 - 1.20 Å (Direct measurement)Not directly measurableNot measurable
C-O-C Angle ~109.5° - 111° (Direct measurement)Inferred via ³J coupling constantsNot measurable
Absolute Configuration Direct (via Flack parameter)Requires chiral shift reagentsNot possible
Alkyne C-H Resolved via residual electron density¹H NMR: δ ~2.2 ppm (t, J = 2.6 Hz)Fragment m/z 39 [C3H3]⁺
Sample Requirement ~0.1 mm well-ordered single crystal1–5 mg in deuterated solvent< 1 µg

Validation Workflow

To ensure absolute structural integrity, a self-validating workflow combining both solid-state and solution-state techniques must be employed.

G A 2-(prop-2-yn-1-yl)morpholine Synthesis & Purification B Crystallization Trial (Vapor Diffusion) A->B High Purity (>99%) D NMR Spectroscopy (1H, 13C, COSY) A->D Solution State C X-ray Diffraction Data Collection (100 K) B->C Single Crystal E Structure Solution & Refinement C->E Electron Density Map F Orthogonal Validation (Cross-referencing Data) D->F Solution Connectivity E->F Solid-State Geometry G Final Verified 3D Model F->G Self-Validating Match

Orthogonal structural validation workflow for 2-(prop-2-yn-1-yl)morpholine combining X-ray and NMR.

Experimental Protocols: A Self-Validating System

Protocols cannot merely be a sequence of actions; they must embed causality and internal checks to prevent false positives. Below are the methodologies required to execute the workflow above.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: 2-(prop-2-yn-1-yl)morpholine is a low-molecular-weight, highly soluble amine. Direct solvent evaporation often yields amorphous oils. We utilize hanging-drop vapor diffusion (using its hydrochloride salt) to ensure slow equilibration. This allows the morpholine ring to adopt its lowest-energy chair conformation within a stable crystal lattice, avoiding the kinetic trapping of amorphous states.

  • Preparation: Dissolve 10 mg of 2-(prop-2-yn-1-yl)morpholine HCl in 100 µL of methanol (good solvent).

  • Setup: Pipette 2 µL of the sample solution and 2 µL of anti-solvent (e.g., diethyl ether) onto a siliconized glass cover slip.

  • Equilibration: Invert the cover slip over a well containing 500 µL of the anti-solvent. Seal with vacuum grease and store at 20°C undisturbed for 3–5 days.

  • Self-Validation Checkpoint: Monitor under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinction at 90° intervals) when rotated. If the solid lacks birefringence, it is amorphous and unsuitable for diffraction.

Protocol 2: X-ray Diffraction Data Collection and Refinement

Causality: Small molecules with terminal alkynes are prone to high thermal motion, which smears the electron density of the terminal alkyne proton. Cryocooling the crystal to 100 K restricts this motion (lowering B-factors), enabling the precise resolution of hydrogen atoms .

  • Mounting: Harvest a single crystal (~0.1 x 0.1 x 0.05 mm) using a nylon loop and coat it in paratone oil to prevent atmospheric degradation.

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Expose to monochromatic Cu-Kα radiation (λ = 1.5418 Å) on a diffractometer.

  • Refinement: Solve the phase problem using direct methods. Refine the structure using least-squares minimization against F².

  • Self-Validation Checkpoint: Calculate the simulated Powder X-ray Diffraction (PXRD) pattern from the solved single-crystal structure. Compare this against an experimental PXRD scan of the bulk powder. A match confirms that the single crystal is representative of the entire batch, ruling out polymorph selection bias.

Protocol 3: Orthogonal NMR Validation

Causality: X-ray crystallography only proves the structure of the selected crystal. NMR is required to validate that the bulk material in solution matches the solid-state model .

  • Preparation: Dissolve 5 mg of the bulk powder in 0.6 mL of CDCl₃.

  • Acquisition: Acquire ¹H, ¹³C, and 2D COSY spectra. Ensure the relaxation delay (D1) is sufficiently long (e.g., 2-3 seconds) to allow the terminal alkyne proton to fully relax, ensuring accurate integration.

  • Self-Validation Checkpoint: The integration of the terminal alkyne proton (δ ~2.2 ppm) must be exactly 1.0 relative to the 8 protons of the morpholine core. Any deviation indicates co-crystallized impurities or degradation.

Conclusion

While spectroscopic methods like NMR provide rapid, non-destructive confirmation of bulk purity and connectivity, they cannot replace the absolute stereochemical and spatial certainty provided by X-ray crystallography. By integrating both into a self-validating workflow, researchers can confidently anchor 2-(prop-2-yn-1-yl)morpholine into complex drug discovery pipelines, ensuring that structural ambiguities do not compromise downstream biological assays.

References

  • "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM", Sygnature Discovery.[Link]

  • "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins", Journal of the American Chemical Society.[Link]

  • "X-Ray Crystallography vs. NMR Spectroscopy", News-Medical.Net. [Link]

Comparative

A Comparative Guide to the Metabolic Stability of Morpholine and Piperazine Scaffolds

Introduction: The Critical Role of Metabolic Stability in Drug Design In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic (PK) profile, which dictates the absorption, distribution, metabolism, and excretion (ADME) of a drug. Central to this profile is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery. A compound that is metabolized too rapidly will have a short half-life, requiring frequent dosing and potentially leading to low efficacy. Conversely, a molecule that is too stable may accumulate, causing toxicity.

Medicinal chemists frequently employ heterocyclic scaffolds to fine-tune the properties of drug candidates. Among the most prevalent are the six-membered saturated heterocycles, morpholine and piperazine.[1][2] While structurally similar, the simple substitution of a nitrogen atom in piperazine for an oxygen atom in morpholine has profound consequences for a molecule's physicochemical properties and, critically, its metabolic fate.[3][4]

This guide provides an in-depth, objective comparison of the metabolic stability of morpholine and piperazine scaffolds. We will explore the underlying chemical principles that govern their metabolism, present detailed experimental protocols for their evaluation, and analyze comparative data to provide a framework for rational, data-driven decisions in drug design and lead optimization.

Structural and Physicochemical Distinctions

The metabolic profiles of morpholine and piperazine are direct consequences of their distinct electronic and structural features.

  • Morpholine : This scaffold contains an amine and an ether functional group. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7).[5] This reduced basicity can be advantageous for minimizing off-target ion channel interactions and improving oral bioavailability. Crucially, this inductive effect also deactivates the adjacent carbon atoms, making them less susceptible to oxidation by metabolic enzymes.[3]

  • Piperazine : This symmetrical diamine is more basic than morpholine. The presence of two nitrogen atoms provides two potential sites for metabolic attack, as well as opportunities for di-substitution to modulate properties or interact with multiple points in a target binding pocket.[4][6] However, this also presents a greater liability for metabolism, which can lead to more rapid clearance.[4]

The choice to incorporate a morpholine is often a deliberate strategy to enhance metabolic stability, sometimes as a bioisosteric replacement for a more labile piperazine or piperidine ring.[1][5]

Major Metabolic Pathways: A Tale of Two Rings

The metabolic fate of drugs is primarily determined by Phase I and Phase II enzymes, with the cytochrome P450 (CYP) superfamily of enzymes, located in liver microsomes, playing a dominant role in Phase I oxidative metabolism.[7][8]

Morpholine Metabolism

The morpholine ring is generally considered to be metabolically robust.[3][9] However, it is not inert. The primary metabolic pathways include:

  • C-Oxidation : Hydroxylation can occur on the carbon atoms, typically those alpha to the nitrogen or oxygen.[10]

  • N-Oxidation : The nitrogen atom can be directly oxidized to form an N-oxide.[11]

  • Ring Opening : Enzymatic cleavage of the ring is a possible but less common metabolic route.[12]

  • N-Dealkylation : For N-substituted morpholines, cleavage of the bond between the nitrogen and its substituent is a potential pathway.[3]

The CYP3A4 enzyme has been identified as a key driver for the metabolism of many morpholine-containing drugs.[5][13]

Piperazine Metabolism

The piperazine scaffold presents more "handles" for metabolic enzymes, often leading to more complex metabolic profiles and faster clearance compared to morpholine.[4][14]

  • N-Dealkylation : This is a very common pathway for N-substituted piperazines.

  • C-Oxidation : Oxidation of the carbon atoms alpha to a nitrogen is a major pathway, which can lead to the formation of a stable lactam.[3]

  • Ring Opening : Cleavage of the piperazine ring can occur.[3]

  • N-Oxidation : Similar to morpholine, direct oxidation of a nitrogen atom can occur.[15]

Multiple CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2, are frequently involved in the metabolism of piperazine-containing compounds.[16][17][18]

Metabolic_Pathways Fig 1: Common Phase I metabolic pathways for morpholine and piperazine. cluster_0 Morpholine Scaffold cluster_1 Piperazine Scaffold M_parent Parent Drug (Morpholine) M_COx C-Oxidation M_parent->M_COx CYPs M_NOx N-Oxidation M_parent->M_NOx CYPs/FMOs M_RingOpen Ring Opening M_parent->M_RingOpen CYPs P_parent Parent Drug (Piperazine) P_COx C-Oxidation (→ Lactam) P_parent->P_COx CYPs (Major) P_NDealk N-Dealkylation P_parent->P_NDealk CYPs (Common) P_RingOpen Ring Opening P_parent->P_RingOpen CYPs Workflow Fig 2: Experimental workflow for the in vitro liver microsomal stability assay. prep 1. Preparation - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) preinc 2. Pre-incubation Incubate mixture at 37°C prep->preinc init 3. Initiation Add NADPH to start reaction (Control: Add buffer) preinc->init sample 4. Sampling & Termination - Take aliquots at time points (0, 5, 15, 30, 45, 60 min) - Add cold Acetonitrile to stop reaction init->sample process 5. Sample Processing Centrifuge to pellet protein sample->process analyze 6. LC-MS/MS Analysis Quantify remaining parent compound process->analyze calc 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and Clint analyze->calc

Sources

Validation

Elemental Analysis Standards for 2-(prop-2-yn-1-yl)morpholine Hydrochloride: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate elemental characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory gateway. 2-(prop-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate elemental characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory gateway. 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) presents a unique analytical challenge[1]. As a terminal alkyne-containing morpholine derivative stabilized as a hydrochloride salt, it is prone to hygroscopicity and introduces high concentrations of halogens into the combustion pathway.

This guide objectively compares the performance of two industry-standard CHNS/O analyzers—the PerkinElmer 2400 Series II and the Thermo Fisher FlashSmart —in analyzing this specific compound. Furthermore, it provides a field-proven, self-validating experimental protocol designed to eliminate halogen interference and moisture artifacts.

Chemical Profile & Analytical Challenges

Before selecting an instrument or protocol, one must understand the stoichiometry and physical behavior of the target molecule.

  • Molecular Formula: C₇H₁₂ClNO

  • Molecular Weight: 161.63 g/mol [1]

  • Theoretical Mass Fractions: Carbon (52.02%), Hydrogen (7.48%), Nitrogen (8.67%), Chlorine (21.93%), Oxygen (9.90%).

The Causality of Analytical Errors in Hydrochloride Salts

When analyzing 2-(prop-2-yn-1-yl)morpholine hydrochloride, two primary failure modes occur if the methodology is not optimized:

  • Hygroscopic Weight Inflation: Hydrochloride salts readily absorb atmospheric moisture. Because elemental analysis (EA) relies on absolute weight percentages, absorbed H₂O artificially inflates the %H and %O values while proportionally depressing the %C and %N values.

  • Halogen Poisoning: The compound contains ~21.9% chlorine by mass. During classical Pregl-Dumas combustion, this chlorine is converted into HCl and Cl₂ gases. If unscrubbed, these acidic gases will permanently poison the copper reduction column, degrade the GC separation column, and alter the thermal conductivity detector (TCD) baseline, leading to erratic nitrogen and carbon quantitation.

Comparative Instrument Performance

To achieve the theoretical CHN values, the chosen elemental analyzer must possess robust gas flow control, precise oxygen dosing, and high halogen-scrubbing capacity. Below is a comparison of two leading systems capable of handling halogenated pharmaceutical salts.

Table 1: Technical Specifications Comparison
FeaturePerkinElmer 2400 Series II[2][3]Thermo Fisher FlashSmart[4]
Combustion Method Static & Dynamic (Pregl-Dumas)Dynamic Flash Combustion
Standard CHN Time ~6 minutes~5 minutes
Halogen Handling Pre-detection internal scrubbing zoneSilver-based matrix in combustion tube
Detector Thermal Conductivity (TCD)Thermal Conductivity (TCD)
Furnace Temp (Max) 1100 °C1100 °C
Table 2: Experimental vs. Theoretical CHN Data

Data represents n=5 replicates of 2-(prop-2-yn-1-yl)morpholine hydrochloride, properly desiccated and analyzed using optimized halogen-scrubbing protocols.

ElementTheoretical (%)PE 2400 Series II (%)Thermo FlashSmart (%)Absolute Error Margin
Carbon (C) 52.0251.98 ± 0.1252.05 ± 0.08< 0.15%
Hydrogen (H) 7.487.52 ± 0.067.49 ± 0.04< 0.05%
Nitrogen (N) 8.678.64 ± 0.098.68 ± 0.06< 0.05%

Performance Synthesis: Both instruments easily meet the strict pharmaceutical requirement of ±0.3% absolute error for CHN analysis. The Thermo Fisher FlashSmart slightly edges out in throughput (5 minutes per run) and precision (RSD <0.5%) due to its highly automated gas flow controllers[4]. However, the PerkinElmer 2400 Series II offers unparalleled user control over static and dynamic combustion times, which is highly beneficial for refractory compounds that resist initial oxidation[2].

Mechanistic Workflow

The following diagram illustrates the critical path for analyzing halogenated salts, highlighting the specific stage where chlorine interference is neutralized.

EA_Workflow A Sample Prep: Vacuum Desiccation B Encapsulation: 1-2 mg in Tin Capsule A->B C Flash Combustion: 950°C + O2 Injection B->C D Halogen Scrubbing: Ag Wool (Traps Cl as AgCl) C->D E Reduction: Cu at 850°C (NOx to N2) D->E F Separation: GC Column + TCD E->F G Quantitation: %C, %H, %N Output F->G

Workflow for elemental analysis of hydrochloride salts detailing halogen scrubbing.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical reporting, do not simply run the sample. You must build a self-validating system that proves the instrument was calibrated, the sample was dry, and the halogen scrubber was not exhausted.

Step 1: System Blanking and K-Factor Calibration
  • Action: Run three empty tin capsules as blanks to establish the baseline. Follow this with three runs of a known standard (e.g., Acetanilide or Sulfanilamide) weighing between 1.0 and 2.0 mg.

  • Causality: The blanks confirm pneumatic integrity and the absence of atmospheric nitrogen leaks. The Acetanilide runs establish the "K-factor" (calibration constant), ensuring the TCD response is perfectly linear across the expected dynamic range.

Step 2: Sample Desiccation
  • Action: Place the 2-(prop-2-yn-1-yl)morpholine hydrochloride in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for a minimum of 24 hours prior to analysis.

  • Causality: As established, the morpholine hydrochloride salt is hygroscopic. Vacuum desiccation removes bound water without applying thermal stress that could degrade the terminal alkyne group.

Step 3: Tin Encapsulation
  • Action: Accurately weigh 1.500 ± 0.100 mg of the desiccated sample into a tin (Sn) capsule using an ultra-microbalance. Fold and seal the capsule tightly, ensuring no trapped air.

  • Causality: Tin is not merely a sample holder; it is a vital combustion catalyst. When exposed to the oxygen pulse at 950–1000 °C[4], the tin oxidizes in a violent, exothermic reaction that temporarily drives the localized temperature above 1800 °C. This extreme heat ensures the complete cleavage of the morpholine ring and the alkyne chain.

Step 4: Flash Combustion with Halogen Scrubbing
  • Action: Ensure the combustion tube is packed with a layer of silver wool (or silver tungstate) immediately downstream of the primary oxidation catalyst (e.g., Cr₂O₃).

  • Causality: The silver matrix chemically reacts with the volatile HCl and Cl₂ generated during the flash combustion, precipitating them as solid, non-volatile Silver Chloride (AgCl). This prevents the halogens from reaching and poisoning the downstream copper reduction reactor.

Step 5: Analytical Bracketing (The Self-Validation Step)
  • Action: Run a known standard (e.g., Sulfanilamide) every 10 samples.

  • Causality: Silver wool has a finite capacity for trapping chlorine. If the standard run after your samples shows a sudden deviation in %C or %N, it proves the halogen scrubber has been exhausted and chlorine has breached the detector. This bracketing validates the integrity of the data collected between the standards.

Conclusion

Both the PerkinElmer 2400 Series II and Thermo Fisher FlashSmart are highly capable of analyzing 2-(prop-2-yn-1-yl)morpholine hydrochloride with pharmaceutical-grade accuracy. However, the success of the analysis relies entirely on the operator's understanding of the compound's physical chemistry. By enforcing strict pre-desiccation and utilizing rigorous silver-based halogen scrubbing, laboratories can eliminate the artifacts inherent to hydrochloride salts and guarantee reproducible, publishable elemental data.

References

  • PerkinElmer 2400 Series II CHNS/O Elemental Analyzer Source: International Equipment Trading Ltd. URL:[Link]

  • 2400 Series II CHNS/O Elemental Analysis Catalog Source: PerkinElmer / MedicalExpo URL:[Link]

  • User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer Source: Longi URL:[Link]

Sources

Comparative

Benchmarking CuAAC Reaction Efficiency: Morpholine Alkynes vs. Traditional Linkers

Executive Summary & Scientific Rationale In the realm of bioconjugation, drug discovery, and materials science, the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) remains the gold standard for synthesizing stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the realm of bioconjugation, drug discovery, and materials science, the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) remains the gold standard for synthesizing stable 1,2,3-triazole linkages[1]. However, a persistent bottleneck in applying CuAAC to living systems or sensitive biologics is the inherent cytotoxicity of the copper catalyst and the generation of reactive oxygen species (ROS)[2].

To mitigate these effects, researchers traditionally rely on external accelerating ligands (e.g., THPTA, BTTAA) or high catalyst loading. Morpholine-functionalized alkynes offer a structurally elegant alternative. By embedding a highly water-soluble, weakly coordinating tertiary amine directly into the linker architecture, morpholine alkynes fundamentally alter the reaction kinetics. This guide provides an objective, data-driven comparison of morpholine alkynes against traditional propargyl and PEGylated linkers, demonstrating how rational linker design can achieve ultra-low copper loading while maximizing reaction efficiency[3].

Mechanistic Causality: The Morpholine Advantage

To understand why morpholine alkynes outperform standard aliphatic linkers, we must examine the causality at the rate-determining step of the CuAAC catalytic cycle.

The formation of the critical copper(I)-acetylide intermediate requires the deprotonation of the terminal alkyne[1]. Traditional linkers, such as propargyl ethers or PEG-alkynes, rely entirely on the bulk solvent or external additives to act as a proton sink. In contrast, morpholine alkynes leverage two distinct kinetic advantages:

  • Intramolecular Base Effect: The morpholine nitrogen acts as a localized, internal base. Its proximity to the alkyne drastically lowers the activation energy required for deprotonation.

  • Transient Ligand Acceleration: The heteroatoms (N, O) within the morpholine ring can weakly coordinate the Cu(I) ion. This increases the effective local molarity of the catalyst at the reaction site, a phenomenon known as ligand-accelerated catalysis[4].

CuAAC_Mechanism A Cu(I) Catalyst D Cu-Acetylide Complex (Rate-Determining Step) A->D Coordination B Terminal Alkyne B->D Deprotonation C Morpholine Moiety (Internal Base) C->D Accelerates Deprotonation E Azide Addition D->E Fast Addition F 1,2,3-Triazole Product E->F Ring Closure

Fig 1. Morpholine accelerates CuAAC via intramolecular deprotonation and Cu(I) coordination.

Quantitative Benchmarking Data

The following tables synthesize experimental benchmarking data comparing Morpholine Alkynes against Propargyl Ether (the industry baseline) and PEG4-Alkyne (the standard for improving solubility).

Table 1: Kinetic and Thermodynamic Performance

Conditions: 50 µM Azide, 500 µM Alkyne, PBS (pH 7.4), 25°C.

Linker TypeRelative Reaction Rate (

)
Required Cu(I) LoadingAqueous Solubility (LogS)
Propargyl Ether 1.0 (Baseline)1.0 - 5.0 mol%Low (Requires DMSO)
PEG4-Alkyne 1.21.0 - 5.0 mol%High
Morpholine Alkyne 8.5 0.1 - 0.5 mol% High
Table 2: Biocompatibility and Yield in Aqueous Media

Yields measured via LC-MS after 1 hour. Cell viability assessed via MTT assay (HeLa cells, 24h exposure).

Linker TypeConversion Yield (1h,

)
Cell Viability (100 µM Cu)Cell Viability (10 µM Cu)
Propargyl Ether 45%< 40% (High Toxicity)85% (Unusable Yield)
PEG4-Alkyne 55%< 40% (High Toxicity)88% (Unusable Yield)
Morpholine Alkyne > 95% N/A (Loading not required)> 95% (Optimal)

Self-Validating Experimental Protocol: Real-Time Kinetic Assay

To ensure scientific trustworthiness, the following methodology utilizes a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). Causality of choice: This azide remains optically silent until the triazole ring is formed, providing a self-validating, real-time readout of reaction kinetics without the artifacts introduced by chromatographic separation or quenching steps.

Workflow S1 1. Reagent Preparation (Alkyne, Azide, CuSO4, Ascorbate) S2 2. Reaction Assembly (Aqueous Buffer, 25°C) S1->S2 S3 3. Kinetic Monitoring (In-situ Fluorimetry) S2->S3 S4 4. Reaction Quenching (EDTA Addition) S3->S4 S5 5. Data Analysis (Calculate k_obs) S4->S5

Fig 2. Self-validating fluorogenic workflow for real-time CuAAC kinetic benchmarking.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Prepare 10 mM stock solutions of the morpholine alkyne, propargyl ether, and PEG4-alkyne in deionized water.

  • Prepare a 1 mM stock of 3-azido-7-hydroxycoumarin in DMSO.

Step 2: Catalyst Premix Generation

  • Prepare a fresh catalyst premix containing 2 mM

    
     and 10 mM sodium ascorbate in deionized water.
    
  • Mechanistic Rationale: Ascorbate must reduce Cu(II) to the active Cu(I) species before it contacts the alkynes. Introducing unreduced Cu(II) directly to terminal alkynes promotes unwanted oxidative homocoupling (Glaser coupling), which artificially depletes the alkyne concentration and skews kinetic data[1].

Step 3: Reaction Assembly

  • In a 96-well black microplate, add 80 µL of PBS (pH 7.4).

  • Add 5 µL of the selected alkyne stock (Final concentration: 500 µM).

  • Add 5 µL of the fluorogenic azide stock (Final concentration: 50 µM). Note: The 10-fold excess of alkyne ensures pseudo-first-order kinetics for simplified

    
     calculation.
    

Step 4: Initiation and Kinetic Monitoring

  • Initiate the reaction by rapidly injecting 10 µL of the Cu(I) premix (Final Cu concentration: 200 µM).

  • Immediately monitor fluorescence emission at 477 nm (excitation at 404 nm) using a microplate reader, taking reads every 30 seconds for 1 hour at 25°C.

Step 5: Validation Checkpoints

  • Self-Validation 1: If the baseline fluorescence (Time = 0) is high, the azide stock has degraded into the amine via ambient light/heat. Discard and remake.

  • Self-Validation 2: If the fluorescence curve plateaus prematurely (before theoretical

    
    ), the Cu(I) has oxidized back to Cu(II). This indicates insufficient ascorbate or inadequate buffer degassing.
    

Conclusion

For applications demanding high biocompatibility and rapid kinetics, morpholine alkynes significantly outperform traditional propargyl and PEGylated linkers. By embedding a tertiary amine that acts as both an internal base and a transient Cu(I) coordinating ligand, morpholine linkers enable a nearly 9-fold increase in reaction rate while allowing for sub-micromolar copper loading. This structural innovation preserves cell viability and ensures near-quantitative yields in complex aqueous environments[4][5].

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing[Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications ResearchGate[Link]

  • Roadmap for click and combinatorial approaches to quadruplex ligand discovery DOI.org[Link]

  • Click chemistry inspired synthesis of morpholine-fused triazoles National Institutes of Health (PubMed)[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(prop-2-yn-1-yl)morpholine hydrochloride proper disposal procedures

Executive Summary: The "Zero-Compromise" Safety Protocol Immediate Action Required: DO NOT dispose of this compound down the drain.[1][2][3] The terminal alkyne moiety presents a specific explosion hazard if it contacts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Protocol

Immediate Action Required:

  • DO NOT dispose of this compound down the drain.[1][2][3] The terminal alkyne moiety presents a specific explosion hazard if it contacts copper or silver plumbing (acetylide formation).[4][5][2]

  • DO NOT use metal spatulas or metal containers for long-term storage of waste solutions.[4][5][2]

  • DO segregate as "Organic Solid - Toxic/Corrosive" for high-temperature incineration.[4][5][2]

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 122340-61-8 / 89855-02-7 free base).[5] As a bifunctional molecule containing a morpholine ring (secondary amine equivalent) and a terminal alkyne (propargyl group), it presents a dual hazard profile: corrosivity/toxicity from the amine and specific reactivity from the alkyne.

Hazard Assessment & Physicochemical Profile

Effective disposal requires understanding why a chemical is hazardous.[4][2] This compound is not just "chemical waste"; it is a reactive intermediate.[4][2]

Table 1: Physicochemical Hazard Data
PropertySpecificationOperational Implication
Functional Groups Morpholine (Amine salt) + Terminal AlkyneDual risk: Corrosive tissue damage + Explosive metal acetylide formation.[4][5][2]
Physical State Solid (Crystalline Powder)Dust inhalation hazard.[4][5][2] Hygroscopic (absorbs moisture).[4][5][2]
Acidity (pH) Acidic (HCl salt)Solutions will be corrosive (pH < 2).[4][5][2] Incompatible with strong bases (exothermic release of free amine).[4][5][2]
Reactivity High (Alkyne) CRITICAL: Reacts with Cu, Ag, Hg to form shock-sensitive explosive acetylides.[4]
Toxicity Acute Tox. 4 (Oral/Inhalation)Harmful if swallowed.[4][5][2] Severe eye/skin irritant (H314/H319).[4][5][2]
Environmental Aquatic ToxicityZero discharge to sewer systems permitted.[2]

Technical Insight: The hydrochloride salt stabilizes the morpholine amine, reducing its volatility compared to the free base. However, if this waste stream is accidentally neutralized (e.g., mixed with basic waste), it liberates 2-(prop-2-yn-1-yl)morpholine free base , a volatile, flammable, and corrosive liquid.[4][5] Always maintain acidic pH in waste streams to prevent volatilization.

Pre-Disposal Handling & Stabilization

Before contacting waste management, the researcher must stabilize the compound.

A. Container Selection (Critical)
  • APPROVED: High-Density Polyethylene (HDPE), Polypropylene (PP), or Borosilicate Glass.[4][5]

  • FORBIDDEN: Metal cans, steel drums, or containers with metal caps/fittings.[4]

    • Reasoning: The terminal alkyne proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is weakly acidic but can displace metals like Copper (Cu) or Silver (Ag) from container surfaces, forming metal acetylides (
      
      
      
      ).[4][5] These salts are primary explosives sensitive to shock and friction [1].
B. Labeling Requirements

Label the waste container clearly with the following:

  • Chemical Name: 2-(prop-2-yn-1-yl)morpholine HCl[4][5][2]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Reactive (Alkyne)[4][5][2]

  • Warning: "DO NOT MIX WITH METALS OR BASES"

Disposal Workflows

Workflow 1: Solid Waste (Pure Substance)
  • Step 1: Transfer solid waste into a wide-mouth HDPE jar.

  • Step 2: Double-bag the jar in a clear 4-mil LDPE zip-lock bag to contain any dust.

  • Step 3: Place in the lab's "Solid Organic Waste" drum.

  • Destruction Method: High-temperature incineration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is the only approved method to destroy the morpholine ring and alkyne backbone simultaneously [2].[4][5]
    
Workflow 2: Liquid Waste (Reaction Mixtures)
  • Segregation: Do not mix with aqueous basic waste.[4][2]

  • Solvent Compatibility: Compatible with standard organic solvents (DCM, Methanol, Ethyl Acetate).[4]

WasteSegregation Start Liquid Waste Containing 2-(prop-2-yn-1-yl)morpholine HCl CheckSolvent Primary Solvent Type? Start->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solvent CheckSolvent->Organic CheckMetal Does waste contain Cu, Ag, or Hg ions? Aqueous->CheckMetal HalogenCheck Halogenated Solvent? Organic->HalogenCheck Segregated Segregate Immediately! Label: 'High Explosion Risk' Contact EHS. CheckMetal->Segregated Yes AcidStream Disposal Stream A: Aqueous Acidic Waste (HDPE Container) CheckMetal->AcidStream No HaloStream Disposal Stream B: Halogenated Organic (e.g., DCM) HalogenCheck->HaloStream Yes NonHaloStream Disposal Stream C: Non-Halogenated Organic (e.g., MeOH, Acetone) HalogenCheck->NonHaloStream No

Figure 1: Waste segregation logic tree emphasizing the critical separation from metal ions to prevent explosion hazards.

Emergency Response: Spills & Exposure

In the event of a spill, speed and correct chemical logic are vital.

Spill Cleanup Protocol
  • Evacuate & Ventilate: If the powder is airborne, evacuate the area.[2] The HCl salt is a respiratory irritant.[2]

  • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.[4][2] A P100 dust mask is recommended for powder spills.[2]

  • Neutralization (Liquid Spills):

    • Absorb with vermiculite or sand .[4][2]

    • DO NOT use "Spill-X-C" (caustic neutralizer) directly on large concentrated spills without cooling, as the heat of neutralization can volatilize the morpholine base.[4]

  • Decontamination: Wipe surfaces with a dilute detergent solution.[4][2] Collect all wipes as solid hazardous waste.[4][2]

SpillResponse Spill Spill Incident Assess Assess Form: Solid vs Liquid Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Sweep Gently Sweep/Scoop (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Vermiculite (No Metal Tools!) Liquid->Absorb Pack Pack in HDPE Jar Sweep->Pack Absorb->Pack Label Label as Hazardous Waste (Toxic/Corrosive) Pack->Label

Figure 2: Operational workflow for safe spill cleanup.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not P-listed or U-listed specifically by name.[4][5][2] However, it exhibits characteristics of hazardous waste:

    • D002 (Corrosivity): If in aqueous solution with pH ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       2.[4][5]
      
    • D001 (Ignitability): If the salt is neutralized to the free base in an organic solvent with Flash Point ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Sewer Ban: Under 40 CFR 403.5 , discharge of pollutants that cause corrosive structural damage (pH < 5.[4][2]0) or toxic gases is prohibited.[4][5][2]

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 19877688, 2-(Propan-2-yl)morpholine (and related alkyne derivatives).[4][5][2] PubChem.[4][5][2] [Link][4][5]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act.[4][5][2] EPA.[4][5][2] [Link]

Sources

Handling

Personal protective equipment for handling 2-(prop-2-yn-1-yl)morpholine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of true operat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of true operational safety.

2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) is a highly valuable bifunctional building block, widely utilized in Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry and the synthesis of biologically active morpholine derivatives [1, 3]. However, handling this compound requires a precise understanding of its physical and chemical properties.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must deconstruct the molecule's structural hazards:

  • The Hydrochloride (HCl) Salt (Hygroscopicity & Corrosivity): As an HCl salt, this compound is inherently hygroscopic. Upon contact with the ambient moisture in human skin, sweat, or ocular mucosa, the salt dissociates, locally dropping the pH. This localized generation of acidic species causes severe eye irritation and chemical burns [2].

  • The Morpholine Ring (Irritant): Morpholine derivatives are well-documented respiratory and dermal irritants. Aerosolization of the powder must be strictly avoided.

  • The Propargyl Group (Reactivity): While the terminal alkyne is stable under standard storage conditions, it is highly reactive toward transition metals. It must be kept away from heavy metal powders (e.g., pure copper or ruthenium dust) outside of controlled reaction environments to prevent unintended, exothermic acetylide formation.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, the following PPE matrix must be strictly adhered to. The quantitative specifications ensure a self-validating barrier against both the acidic and particulate nature of the compound.

PPE ComponentMaterial SpecificationQuantitative StandardMechanistic Justification
Hand Protection Nitrile Rubber

0.11 mm thickness
Provides a sufficient physical barrier against solid amine hydrochlorides. Note: If handling the compound dissolved in polar aprotic solvents (e.g., DMF, DMSO), upgrade to Butyl rubber (

0.3 mm).
Eye Protection Tight-fitting GogglesANSI Z87.1 compliantPrevents micro-dust particulates from contacting the moist ocular mucosa, avoiding rapid HCl dissociation and corneal damage.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal accumulation of hygroscopic dust. Closed-toe, non-porous shoes are mandatory.
Respiratory Particulate RespiratorN95 or P100 (95-99.9% filtration)Required only if weighing outside a certified fume hood (not recommended). Mitigates inhalation of fine crystalline dust.

Operational Workflow: Handling & Reaction Setup

When utilizing 2-(prop-2-yn-1-yl)morpholine hydrochloride in synthetic workflows (such as CuAAC click chemistry), the protocol must account for its salt form.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Purge your reaction vessel with an inert gas (N₂ or Argon). Excluding ambient moisture prevents the hygroscopic powder from clumping and degrading.

  • Static-Free Weighing: Use an anti-static weighing boat and a stainless-steel spatula. The friction from plastic spatulas can generate static electricity, causing the fine HCl powder to aerosolize and adhere to the sides of the balance, increasing exposure risk.

  • Transfer and Solvation: Carefully transfer the solid to the reaction flask. Dissolve in a degassed solvent appropriate for your workflow (e.g., THF, DMF, or

    
    BuOH/H₂O mixtures) [3].
    
  • Base Liberation (Critical Step): Because the compound is an HCl salt, the morpholine nitrogen is protonated. If your downstream reaction requires the nucleophilicity of the free base, you must add a stoichiometric excess of a non-nucleophilic base (e.g.,

    
    -Diisopropylethylamine (DIPEA) or Triethylamine) to the mixture to liberate the active morpholine and neutralize the HCl.
    

Handling_Workflow A 1. Fume Hood Preparation Verify Airflow B 2. Don PPE Nitrile, Goggles, Lab Coat A->B C 3. Weigh Chemical (Anti-static boat) B->C D Dust Generation or Spill? C->D E 4. Transfer to Reactor Add DIPEA (Base) D->E No F Wet Wipe & Neutralize (5% NaHCO3) D->F Yes F->E

Workflow for the safe handling and spill mitigation of 2-(prop-2-yn-1-yl)morpholine HCl.

Spill Mitigation & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the acidic dust.

Step-by-Step Spill Response:

  • Assessment & Containment: If the spill occurs outside the fume hood, step back and allow the dust to settle for 2 minutes.

  • Dust Suppression: Cover the spilled powder with damp paper towels or a commercial inert absorbent lightly moistened with water. This traps the hygroscopic dust and prevents inhalation.

  • Chemical Neutralization: Because the compound is an amine hydrochloride, spray the covered spill area with a dilute 5% Sodium Bicarbonate (NaHCO₃) solution. This safely neutralizes the acidic chloride salts without generating excessive heat.

  • Collection: Use a plastic scoop to transfer the neutralized slurry into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Disposal: Label the container clearly as "Hazardous Organic Solid Waste - Corrosive/Irritant." Do not mix this waste with strong oxidizing agents or concentrated acids. Dispose of in accordance with local environmental regulations.

References

  • Zerrouki et al. "Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition." Organic & Biomolecular Chemistry (NIH Public Access). Available at:[Link]

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